molecular formula C9H17NO2 B8778654 Ethyl 3-diethylaminoacrylate

Ethyl 3-diethylaminoacrylate

Cat. No.: B8778654
M. Wt: 171.24 g/mol
InChI Key: ANTPVARYELNKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-diethylaminoacrylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-(diethylamino)prop-2-enoate

InChI

InChI=1S/C9H17NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h7-8H,4-6H2,1-3H3

InChI Key

ANTPVARYELNKNQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=CC(=O)OCC

Origin of Product

United States

Foundational & Exploratory

Ethyl 3-Diethylaminoacrylate (CAS 36149-51-6): Mechanistic Role and Protocols in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic assembly of complex bicyclic scaffolds relies heavily on highly reactive, yet stable, synthons. Ethyl 3-diethylaminoacrylate (CAS 36149-51-6) stands out as a premier enamine building block. Its unique electronic architecture—characterized by an electron-donating diethylamino group conjugated with an ester-stabilized alkene—renders it an invaluable reagent for the Grohe-Peters synthesis of fluoroquinolone antibiotics[1],[2]. Furthermore, its structural motifs make it a critical reference standard in the quality control and analytical method validation of dihydropyridine calcium channel blockers[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic causality in drug development, and field-proven experimental protocols.

Physicochemical Profile

Understanding the baseline properties of this compound is critical for predicting its behavior in organic solvents and its stability under various thermal conditions.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name Ethyl 3-(diethylamino)acrylate
CAS Number 36149-51-6
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
SMILES String CCOC(=O)C=CN(CC)CC
Appearance Pale yellow to amber liquid
Storage Conditions 2–8°C, sealed in dry conditions

Mechanistic Causality: The Enamine Advantage

The synthesis of the fluoroquinolone core requires the acylation of a polyfluorinated benzoyl chloride. Traditional enolate chemistry often mandates strong bases (e.g., LDA, NaH), which can inadvertently trigger unwanted nucleophilic aromatic substitution (SNAr) on the highly electrophilic fluorinated aromatic ring.

This compound circumvents this limitation. The nitrogen's lone pair delocalizes through the


-system, significantly increasing the Highest Occupied Molecular Orbital (HOMO) energy and localizing electron density on the 

-carbon. This ambient nucleophilicity allows for a smooth nucleophilic attack on the acyl chloride under exceptionally mild conditions[2].

Furthermore, the choice of a diethylamino group over a dimethylamino group is a deliberate synthetic strategy. During the subsequent amine exchange step, the expelled diethylamine (boiling point 55°C) is easily volatilized, driving the addition-elimination equilibrium forward via Le Chatelier's principle[2].

G A 2,4-Dichloro-5-fluoro- benzoyl chloride C Benzoylacrylate Intermediate A->C Acylation (Et3N) B This compound (CAS 36149-51-6) B->C Nucleophilic Attack D Amine Substitution (Cyclopropylamine) C->D Addition-Elimination (- Diethylamine) E Quinolone Core Cyclization D->E Intramolecular SNAr (- HF or HCl)

Mechanistic pathway of fluoroquinolone core assembly utilizing this compound.

Experimental Protocol: Grohe-Peters Condensation

The following protocol details the synthesis of a fluoroquinolone precursor, ensuring a self-validating workflow where each step provides observable confirmation of success[1],[2].

Table 2: Stoichiometric Matrix for Initial Condensation

Reagent / SolventFunctionMass / VolEquivalents
2,4-Dichloro-5-fluorobenzoyl chlorideElectrophile22.75 g1.00
This compoundEnamine Nucleophile17.1 g~1.00
Triethylamine (Et₃N)Acid Scavenger10.5 g~1.04
Anhydrous DioxanePolar Aprotic Solvent80 mLN/A
Step 1: Acylation (Initial Condensation)
  • Action: Dissolve 22.75 g of 2,4-dichloro-5-fluorobenzoyl chloride in 80 mL of anhydrous dioxane. Cool the reaction vessel in an ice bath (0–5 °C). Add 17.1 g of this compound dropwise, followed immediately by 10.5 g of triethylamine[2].

  • Causality: Dioxane is selected as a polar aprotic solvent to stabilize the transition state without reacting with the highly sensitive acyl chloride. Dropwise addition strictly controls the exothermic acylation. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the enamine nucleophile[1].

  • Validation Checkpoint: The rapid formation of a dense white precipitate (triethylamine hydrochloride) serves as an immediate visual confirmation that the acylation is proceeding and HCl is being successfully scavenged.

Step 2: Thermal Maturation & Biphasic Workup
  • Action: Stir the mixture at room temperature for 1 hour, then heat to boiling under reflux for 45 minutes. Remove the solvent in vacuo, and partition the oily residue between methylene chloride (CH₂Cl₂) and water[2].

  • Causality: Refluxing provides the activation energy required to ensure complete conversion of any unreacted intermediates. The biphasic workup leverages differential solubility: the organic benzoylacrylate intermediate partitions into the dense methylene chloride layer, while the triethylamine hydrochloride salt dissolves entirely in the aqueous phase.

  • Validation Checkpoint: Clear phase separation in the separatory funnel. The organic product layer must be distinct and bottom-dwelling (due to the high density of CH₂Cl₂).

Step 3: Amine Substitution (Addition-Elimination)
  • Action: React the isolated ethyl 3-diethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate with cyclopropylamine in toluene under reflux[2].

  • Causality: The primary amine (cyclopropylamine) attacks the

    
    -carbon. Toluene is explicitly selected because its boiling point (110 °C) is significantly higher than that of the expelled diethylamine (55 °C). This thermal differential allows the diethylamine byproduct to be continuously boiled off, driving the equilibrium entirely to the product side.
    
  • Validation Checkpoint: The cessation of gas evolution (diethylamine vapor) visually indicates the thermodynamic completion of the substitution reaction[2].

Analytical and Quality Control (QC) Applications

Beyond its role as a synthetic intermediate, this compound is a recognized process impurity in the synthesis and degradation pathways of dihydropyridine-class drugs, such as Nifedipine and Nicardipine[3],[4].

During the Hantzsch pyridine synthesis utilized for these Active Pharmaceutical Ingredients (APIs), side reactions involving aliphatic amines and acetoacetates can generate this enamine. Consequently, CAS 36149-51-6 is utilized as a fully characterized reference standard for Analytical Method Validation (AMV)[3]. By spiking API samples with this standard, QC laboratories can validate HPLC/UHPLC methods, ensuring the baseline resolution of impurities and maintaining strict compliance with pharmacopeial (USP/EP) traceability guidelines[5].

References

  • Title: Nifedipine Impurity 27 - CAS - 36149-51-6 | Axios Research Source: Axios Research URL: [Link]

  • Title: Nicardipine Carboxylic Acid Derivative - CAS - 74936-72-4 | Axios Research Source: Axios Research URL: [Link]

  • Title: Nifedipine metabolite - CAS - 34783-31-8 | Axios Research Source: Axios Research URL: [Link]

  • Title: US4699992A - 3-amino-2-benzoylacrylic acid derivatives Source: Google Patents URL

Sources

3-diethylaminoacrylic acid ethyl ester synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: 3-Diethylaminoacrylic Acid Ethyl Ester (CAS 36149-51-6) in Advanced Pharmaceutical Synthesis

Executive Summary

In advanced organic synthesis and drug development,


-aminoacrylates—commonly known as enamine esters—serve as highly versatile building blocks. 3-Diethylaminoacrylic acid ethyl ester  is a premier example of this chemical class. Characterized by its highly polarized carbon-carbon double bond, this compound is indispensable for the construction of nitrogen-containing heterocycles. As a Senior Application Scientist, I have structured this guide to detail not only the compound's nomenclature and physicochemical profile but also the mechanistic causality behind its reactivity and its step-by-step synthetic protocols.

Chemical Identity and Synonyms

Accurate nomenclature is critical for regulatory compliance and procurement in pharmaceutical development. The target compound is recognized under several synonyms across global pharmacopeial and chemical databases[1][2].

Table 1: Nomenclature and Identifiers

Parameter Detail
Primary Name 3-diethylaminoacrylic acid ethyl ester
IUPAC Name Ethyl (E)-3-(diethylamino)prop-2-enoate
Common Synonyms Ethyl 3-(diethylamino)acrylate; 2-Propenoic acid, 3-(diethylamino)-, ethyl ester; Ethyl trans-3-(diethylamino)acrylate[1][2]
CAS Registry Number 36149-51-6[1][3]
Molecular Formula C9H17NO2[2][4]

| Molecular Weight | 171.24 g/mol [2][5] |

Table 2: Physicochemical & Handling Properties

Parameter Detail Causality / Rationale
Boiling Point 88°C at 6 mmHg[6] High vacuum is required during distillation to prevent thermal degradation of the enamine system[6].

| Functional Groups | Amine, Ester, Alkene | Enables dual reactivity (nucleophilic


-carbon, electrophilic 

-carbon). | | Storage Conditions | 2°C to 8°C (Cold-chain)[5] | Cold-chain logistics prevent ambient moisture from triggering premature hydrolysis of the enamine into a

-keto ester[1][5]. |

Structural Causality: The "Push-Pull" Enamine Architecture

To understand why 3-diethylaminoacrylic acid ethyl ester is so effective in heterocycle synthesis, one must analyze its molecular orbital dynamics. The molecule operates as a classic "push-pull" alkene .

The diethylamino group acts as a strong mesomeric electron donor (


 effect, the "push"), while the ethyl ester acts as an electron-withdrawing group (

effect, the "pull"). This continuous delocalization of

-electrons across the conjugated system creates a highly polarized double bond. Consequently, the

-carbon becomes exceptionally nucleophilic, while the

-carbon becomes electrophilic. This precise electronic arrangement is what dictates its success in complex cycloadditions and annulations[7][8].

PushPull N Diethylamino Group (+M Electron Donor) Alkene C=C Double Bond (Conjugation Bridge) N->Alkene Lone Pair Delocalization Ester Ethyl Ester Group (-M Electron Withdrawer) Alkene->Ester π-Electron Shift

Fig 1: Push-pull electron delocalization in the enamine ester system.

Experimental Methodologies and Workflows

De Novo Synthesis Protocol

The synthesis of ethyl 3-(diethylamino)acrylate relies on an aza-Michael addition. The following protocol is a self-validating system designed to maximize yield while preventing thermal runaway[6].

Reagents:

  • Ethyl propiolate: 19.6 g (0.2 mol)[6]

  • Diethylamine: 14.6 g (0.2 mol)[6]

  • Absolute Ethanol: 250 mL total[6]

Step-by-Step Methodology:

  • Preparation: Dissolve 19.6 g of ethyl propiolate in 150 mL of absolute ethanol. In a separate vessel, prepare a solution of 14.6 g diethylamine in 100 mL of ethanol[6]. Causality: Ethanol is selected because its polar protic nature stabilizes the transition state and facilitates the crucial proton transfer required to tautomerize the intermediate allene into the stable enamine.

  • Addition: Add the diethylamine solution dropwise to the stirred ethyl propiolate solution at room temperature[6]. Causality: The formation of the carbon-nitrogen bond is highly exothermic. Dropwise addition acts as a kinetic control mechanism to prevent the thermal polymerization of the alkyne substrate[6].

  • Incubation: Stir the reaction mixture continuously for 3.5 hours at room temperature to ensure complete conversion[6].

  • Solvent Removal: Evaporate the ethanol solvent under reduced pressure.

  • Purification & Validation: Purify the crude residue via vacuum distillation through a short Vigreux column. Collect the fraction boiling at exactly 88°C at 6 mmHg[6]. Causality: This specific thermodynamic checkpoint acts as an intrinsic quality control (QC) step, validating the purity of the isolated enamine ester. The expected yield is approximately 29.83 g (87%)[6].

SynthesisWorkflow Step1 1. Reagent Preparation Ethyl Propiolate + Diethylamine in EtOH Step2 2. Dropwise Addition Control exothermic aza-Michael addition Step1->Step2 Step3 3. Incubation Stir 3.5 hrs at Room Temperature Step2->Step3 Step4 4. Solvent Evaporation Remove Ethanol under vacuum Step3->Step4 Step5 5. Vacuum Distillation b.p. 88°C at 6 mmHg Step4->Step5 Step6 6. Final Product Validation Ethyl 3-(diethylamino)acrylate (~87% Yield) Step5->Step6

Fig 2: Step-by-step synthetic workflow for Ethyl 3-(diethylamino)acrylate.

Applications in Pharmaceutical Drug Development

Once synthesized, this enamine ester is deployed in the creation of complex Active Pharmaceutical Ingredients (APIs) and their regulatory reference standards.

  • Dihydropyridine Synthesis: 3-Diethylaminoacrylic acid ethyl ester is utilized as a core intermediate in the synthesis and impurity profiling of calcium channel blockers. It is a critical reference standard used during the analytical method validation (AMV) of drugs like Nifedipine and Faropenem[2][3].

  • Quinolone Core Assembly (Gould-Jacobs Reaction): Enamine esters are the foundational precursors in the [8]. By reacting the enamine ester with an aniline derivative, researchers form an anilinoacrylate intermediate. Subsequent thermal cyclization in a high-boiling solvent (e.g., diphenyl ether at 220–257°C) drives a Friedel-Crafts-type ring closure to yield a 4-hydroxyquinoline scaffold[7][8]. Causality: Strict temperature control (220-230°C) is mandatory; lower temperatures (180-210°C) fail to overcome the activation energy barrier (yielding only 20-30%), while excessive heat causes solvent decomposition[7].

References

  • Synthesis of ethyl 3-(diethylamino)acrylate | PrepChem |[Link]

  • Nifedipine Amide Impurity - CAS - 114709-68-1 | Axios Research | [Link]

  • Faropenem Impurity 101 | Protheragen |[Link]

  • Pericyclic annulations of aniline derivatives (Gould-Jacobs reaction) | Atlanchim Pharma | [Link]

  • Ivacaftor (VX-770) Synthesis Approaches | Encyclopedia.pub |[Link]

Sources

Beta-Amino Acrylate Esters: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of β-Amino Acrylate Esters

Beta-amino acrylate esters, also known as enaminoesters, are a class of organic compounds characterized by an amine substituent at the β-position of an α,β-unsaturated ester.[1] This unique structural motif, featuring a conjugated N−C=C−C=O system, imparts a rich and versatile chemical reactivity, making them highly valuable building blocks in modern organic synthesis and medicinal chemistry.[1][2] Their ambident nature, possessing both nucleophilic and electrophilic centers, allows for a diverse array of chemical transformations, positioning them as key intermediates in the synthesis of a wide range of bioactive heterocycles and complex molecules.[1][3]

This in-depth technical guide provides a comprehensive overview of β-amino acrylate esters for researchers, scientists, and drug development professionals. It will delve into their synthesis, explore their multifaceted reactivity, and highlight their significant applications in the pharmaceutical industry. The content is structured to provide not just procedural details but also the underlying chemical principles, empowering researchers to effectively utilize these powerful synthetic intermediates.

Core Synthesis Strategies: Crafting the Building Blocks

The construction of the β-amino acrylate ester scaffold can be achieved through several synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Condensation of β-Ketoesters with Amines: The Workhorse Method

The most common and direct approach to synthesizing β-amino acrylate esters is the condensation reaction between a β-ketoester and a primary or secondary amine.[1][4] This reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, followed by dehydration to yield the enamine product.

G Reactants β-Ketoester + Amine Catalyst Acid Catalyst (e.g., Acetic Acid, Sc(OTf)3) Reactants->Catalyst Catalysis Intermediate Hemiaminal Intermediate Catalyst->Intermediate Protonation Product β-Amino Acrylate Ester Intermediate->Product Dehydration Water Water (byproduct)

Caption: General workflow for the synthesis of β-amino acrylate esters via condensation.

The selection of the catalyst and reaction conditions plays a crucial role in optimizing the yield and purity of the desired product. A variety of catalysts have been reported to effectively promote this transformation.

CatalystSolventConditionsYield RangeReferences
Acetic AcidTolueneReflux with Dean-Stark trapGood to Excellent[5]
Scandium(III) triflate (Sc(OTf)₃)Solvent-freeRoom TemperatureHigh (75-95%)[2]
Bismuth(III) trifluoroacetateWaterNot specified63-98%[2]
Ferric(III) ammonium nitrateSolvent-freeRoom Temperature69-92%[2]
Cobalt(II) chlorideSolvent-freeRoom Temperature75-95%[2]

Causality Behind Experimental Choices:

  • Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of the β-ketoester, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

  • Azeotropic Removal of Water: In solvent-based reactions, the removal of water, a byproduct of the condensation, is critical to drive the equilibrium towards the product. A Dean-Stark apparatus is commonly employed for this purpose when using solvents like toluene.[5]

  • Solvent-Free Conditions: The use of solvent-free conditions, often coupled with a Lewis acid catalyst like Sc(OTf)₃, offers a greener and more efficient alternative, simplifying work-up and reducing waste.[2]

Aza-Michael Addition to Acrylates: A Versatile Alternative

Another powerful strategy for the synthesis of β-amino esters involves the aza-Michael addition of an amine to an acrylate moiety.[6] This conjugate addition reaction is a cornerstone of carbon-nitrogen bond formation and offers a high degree of atom economy.[7] The reaction can be promoted by various means, including microwave irradiation, which can significantly reduce reaction times and improve yields.[8]

G Reactants Acrylate Ester + Amine Promotion Microwave Irradiation or Catalyst (e.g., DBU) Reactants->Promotion Activation Intermediate Enolate Intermediate Promotion->Intermediate 1,4-Conjugate Addition Product β-Amino Ester Intermediate->Product Protonation

Caption: Aza-Michael addition pathway for the synthesis of β-amino esters.

Expert Insights on Aza-Michael Additions:

  • Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating, often leading to cleaner reactions and higher purity of the products compared to conventional heating methods.[8]

  • Catalyst Selection: While the aza-Michael addition can proceed without a catalyst, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate the reaction, particularly under solvent-free conditions.[6]

  • Regioselectivity: In the case of asymmetric divinylic compounds, the Michael addition of amines generally shows a preference for the acrylate group over the methacrylate group, offering a handle for selective functionalization.[7]

Reactivity and Synthetic Utility: A Hub of Chemical Transformations

The unique electronic structure of β-amino acrylate esters underpins their diverse reactivity, making them valuable precursors for a wide range of organic molecules, particularly heterocyclic compounds.[2]

Ambident Nucleophilicity and Electrophilicity

The conjugated system in β-amino acrylate esters allows them to act as both nucleophiles and electrophiles.[1][3] The nitrogen atom and the α-carbon can act as nucleophilic centers, while the β-carbon is electrophilic and susceptible to attack by nucleophiles.

G Structure β-Amino Acrylate Ester (N−C=C−C=O) Nucleophilic Nucleophilic Centers (Nitrogen, α-Carbon) Structure->Nucleophilic Electron-rich Electrophilic Electrophilic Center (β-Carbon) Structure->Electrophilic Electron-deficient

Caption: Dual reactivity of the β-amino acrylate ester scaffold.

This dual reactivity is the foundation for their utility in the synthesis of various heterocycles like pyrazoles, oxazoles, and quinolines.[2]

Role as Michael Acceptors in Covalent Drug Design

In the context of drug development, the electrophilic nature of the β-carbon in acrylate-containing molecules is of particular interest. Acrylamides and acrylates can act as "warheads" in covalent inhibitors, forming a permanent bond with a nucleophilic residue, most commonly cysteine, in the target protein.[9] This covalent modification can lead to enhanced potency and prolonged duration of action.[10] The reactivity of these Michael acceptors can be fine-tuned by the addition of electron-withdrawing groups.[9]

Applications in Drug Discovery and Biomedical Science

The structural and reactive properties of β-amino acrylate esters have led to their widespread application in various areas of drug discovery and biomedical research.

Precursors to Bioactive Molecules

β-Amino acids and their derivatives, which can be synthesized from β-amino acrylate esters, are crucial building blocks for a variety of pharmacologically active compounds.[11][12] They are found in numerous natural products and have been incorporated into synthetic drugs exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[11][13] The incorporation of β-amino acids into peptides can enhance their stability against enzymatic degradation.[14][15]

Poly(β-amino esters) for Drug and Gene Delivery

Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers synthesized through the Michael addition of amines to diacrylates.[16][17] These polymers have shown great promise as non-viral vectors for gene delivery and as carriers for various therapeutic agents.[16][18][19]

Key Features of PBAEs:

  • Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to biocompatible degradation products.[18][20]

  • pH-Responsiveness: The tertiary amines in the polymer structure can be protonated at lower pH, such as in the endosomal compartment of a cell. This "proton sponge" effect can facilitate endosomal escape and the release of the therapeutic payload into the cytoplasm.[17][18]

  • Tunable Properties: The physicochemical properties of PBAEs can be readily tuned by varying the monomers used in their synthesis, allowing for the creation of a library of polymers with diverse characteristics.[16][21]

G Monomers Diacrylate + Diamine Polymerization Michael Addition Monomers->Polymerization PBAE Poly(β-amino ester) Polymerization->PBAE Formulation Nanoparticle Formulation (with Drug/Gene) PBAE->Formulation Delivery Targeted Delivery & Release Formulation->Delivery

Caption: Workflow for the application of PBAEs in drug delivery.

Experimental Protocol: Synthesis of Ethyl (Z)-3-aminobut-2-enoate

This protocol provides a detailed, self-validating procedure for the synthesis of a representative β-amino acrylate ester, ethyl (Z)-3-aminobut-2-enoate, from ethyl acetoacetate and ammonium acetate.

Materials and Reagents:
  • Ethyl acetoacetate (CAS: 141-97-9)

  • Ammonium acetate (CAS: 631-61-8)

  • Methanol (CAS: 67-56-1)

  • Toluene (CAS: 108-88-3)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Hexane (for recrystallization)

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, dissolve ammonium acetate (1.1 equivalents) in toluene.

  • Addition of Reactant: To this solution, add ethyl acetoacetate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from hexane to yield ethyl (Z)-3-aminobut-2-enoate as colorless crystals.[5]

Characterization Data (Expected):
  • Appearance: Colorless crystals

  • Molecular Formula: C₆H₁₁NO₂[22]

  • Molecular Weight: 129.16 g/mol [22][23]

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the ethyl ester and the enamine protons. The coupling constants can confirm the (Z)-stereochemistry.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O (ester), and C=C bonds.

Self-Validation and Troubleshooting:

  • Low Yield: Incomplete reaction can be addressed by increasing the reaction time or ensuring efficient water removal. The purity of the starting materials should also be verified.[5]

  • Side Product Formation: Self-condensation of the β-ketoester can be minimized by controlling the reaction temperature and using a sufficient excess of the amine source.[5]

  • Product is an Oil: If the purified product is an oil instead of a solid, it may contain impurities or be supercooled. Further purification or seeding with a crystal may be necessary. The reported melting point is 47-48 °C.[5]

Conclusion

Beta-amino acrylate esters are undeniably powerful and versatile building blocks in the arsenal of the modern medicinal chemist. Their straightforward synthesis, coupled with their rich and tunable reactivity, provides access to a vast chemical space of complex molecules and functional materials. From their role as precursors to bioactive heterocycles and β-amino acids to their application in the construction of advanced drug delivery systems, the importance of β-amino acrylate esters in drug discovery and development is well-established and continues to grow. A thorough understanding of their synthesis and reactivity, as outlined in this guide, is essential for researchers aiming to leverage these valuable intermediates in the pursuit of novel therapeutics.

References

  • The Versatility of Enaminones: A Technical Guide to their Role as Synthetic Intermediates - Benchchem.
  • Synthesis of Ethyl 3-amino-2-methylbut-2-enoate: A Comprehensive Technical Review - Benchchem.
  • A brief review on synthesis & applications of β-enamino carbonyl compounds.
  • A brief review on synthesis & applications of β-enamino carbonyl compounds - ACG Publications.
  • General Method for the Synthesis of Enaminones via Nickel Photocatalysis - Beilstein Archives.
  • optimizing reaction conditions for the synthesis of "Ethyl 3-amino-2-methylbut-2-enoate" - Benchchem.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC.
  • Covalent Adaptable Networks Using β-Amino Esters as Thermally Reversible Building Blocks | Journal of the American Chemical Society.
  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC - NIH.
  • General method for the synthesis of enaminones via photocatalysis - PMC.
  • Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - the University of Groningen research portal.
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Publishing.
  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris.
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol - MDPI.
  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC.
  • US8287849B2 - Biodegradable poly(beta-amino esters) and uses thereof - Google Patents.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - ResearchGate.
  • Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry.
  • Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed.
  • ETHYL 3-AMINOBUT-2-ENOATE, (E)- - gsrs.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review - ResearchGate.
  • Ethyl 3-aminocrotonate - Ethyl (Z)-3-aminobut-2-enoate - MilliporeSigma.
  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar.
  • Covalent Drug Design - BioSolveIT.
  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - MDPI.
  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - Frontiers.

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 3-diethylaminoacrylate in a Research Environment

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Analogue Rationale

Understanding a chemical's identity is the foundation of its safe use. While data is sparse for the diethyl compound, its dimethyl analogue is well-characterized.

Target Compound:

  • Name: Ethyl 3-diethylaminoacrylate

  • CAS Number: 36149-51-6

Analogue Compound:

  • Name: Ethyl 3-(N,N-dimethylamino)acrylate

  • CAS Number: 924-99-2[1][2]

  • Synonyms: DMAE, Ethyl trans-3-dimethylaminoacrylate[3]

The primary rationale for using the dimethyl analogue as a proxy is the shared acrylate ester functional group , which is the principal driver of the toxicological and reactivity hazards, particularly skin sensitization and polymerization potential.

Table 1: Physicochemical Properties of Analogue Ethyl 3-(N,N-dimethylamino)acrylate

PropertyValueSource
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol [4]
Appearance Clear yellow to light orange liquid
Boiling Point 185.9°C at 760 mmHg[1]
Melting Point 17-18°C[1]
Flash Point 105°C / 221°F
Water Solubility 90 g/L (25°C)
Storage Temperature 2-8°C, under inert atmosphere

Section 2: Hazard Identification and Toxicological Profile (Based on Analogue)

The primary hazards associated with aminoacrylates stem from their reactivity. The following GHS classification for the dimethyl analogue should be considered the minimum standard for its diethyl counterpart.

GHS Classification: Ethyl 3-(N,N-dimethylamino)acrylate

  • Signal Word: Warning[2]

Hazard Statements:

  • H317: May cause an allergic skin reaction.[2]

  • H402: Harmful to aquatic life.[2]

  • Other potential hazards based on the acrylate class include: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

Table 2: GHS Hazard Summary

PictogramGHS CodeHazard DescriptionCausality and Field Insights

GHS07Skin Sensitizer (Category 1) , Skin/Eye Irritant, Acute Toxicity (Harmful)Acrylate esters are well-documented sensitizers. The electrophilic nature of the double bond can lead to covalent modification of skin proteins, triggering an immune response. Initial exposures may cause only mild irritation, but subsequent contact can lead to severe allergic contact dermatitis. All skin contact must be avoided.
N/AGHS09 (Implied)Harmful to Aquatic Life While not acutely toxic to aquatic systems, its chemical structure suggests that it may persist and cause long-term harm. Therefore, it must not be discharged into drains or the environment.[2]

Primary Routes of Exposure:

  • Dermal Contact: The most significant risk, leading to irritation and sensitization.

  • Inhalation: Vapors or aerosols can irritate the respiratory tract.

  • Eye Contact: Can cause serious irritation.

  • Ingestion: Harmful if swallowed.

Section 3: Risk Assessment and Control: A Self-Validating Workflow

A robust safety protocol is not a static document but a continuous cycle of assessment and refinement. The following workflow ensures that laboratory procedures are inherently self-validating by requiring proactive risk evaluation and verification of control measures.

RiskAssessmentWorkflow Diagram 1: Risk Assessment & Control Workflow A 1. Identify Hazards (Review Analogue SDS, Classify Acrylate Hazards) B 2. Evaluate Risks (Assess Exposure Potential: Quantity, Frequency, Aerosolization) A->B Causality: Known Hazards C 3. Implement Controls (Engineering: Fume Hood PPE: Gloves, Goggles Administrative: SOPs) B->C Risk Mitigation D 4. Perform Experiment (Execute SOP meticulously) C->D Procedural Mandate E 5. Monitor & Review (Observe for any adverse signs. Review SOP effectiveness. Update as needed.) D->E Self-Validation Loop E->A Continuous Improvement

Caption: Diagram 1: A cyclical workflow for proactive risk management.

Expertise in Practice:

  • Step 1 & 2 (Identify & Evaluate): Before handling the compound for the first time, the researcher must document a risk assessment. Consider the scale of the reaction. Handling 50 mg poses a different risk than handling 50 g. Will the procedure involve heating or sonication, which could increase vapor pressure and inhalation risk?

  • Step 3 (Implement Controls): The choice of controls must directly address the identified risks. Because acrylates pose an inhalation and sensitization risk, the mandatory controls are a certified chemical fume hood and appropriate chemical-resistant gloves (e.g., nitrile).

  • Step 5 (Monitor & Review): This is the critical self-validating step. After the experiment, the researcher should note any issues. Was there any difficulty in handling that could have led to exposure? Did the PPE perform as expected? This review process validates the effectiveness of the SOP and identifies areas for improvement.

Section 4: Experimental Protocols: Safe Handling in Practice

Adherence to a detailed Standard Operating Procedure (SOP) is non-negotiable.

Protocol 1: Personal Protective Equipment (PPE) Selection
  • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.

  • Eye Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). Gloves must be inspected for pinholes before use. Crucially, remove and replace gloves immediately if contamination occurs. Wash hands thoroughly with soap and water after removing gloves.

  • Respiratory Protection: All handling of the liquid or its solutions must be performed inside a chemical fume hood. If there is a potential for exceeding exposure limits (e.g., large-scale work, spill), a full-face respirator with an appropriate organic vapor cartridge may be necessary.

Protocol 2: Weighing and Transferring the Chemical
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure a hazardous waste container is readily accessible.

  • Tare: Place a clean, dry container on the analytical balance within the fume hood and tare it.

  • Transfer: Using a clean pipette or spatula, carefully transfer the desired amount of this compound into the tared container. Perform this action slowly and deliberately to prevent splashing or aerosol generation.

  • Cleaning: Immediately after transfer, wipe down the spatula or any contaminated surfaces with a solvent-moistened towel (e.g., ethanol or isopropanol) and dispose of the towel in the designated solid hazardous waste container.

  • Closure: Securely cap the primary stock container and the newly prepared container before removing them from the fume hood.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

EmergencyResponse Diagram 2: Emergency Response Decision Tree Start Incident Occurs Spill Chemical Spill Start->Spill Exposure Personal Exposure Start->Exposure Action_Spill Alert others. Evacuate if large. Absorb with inert material (sand, vermiculite). Place in sealed container for disposal. Spill->Action_Spill Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin Remove contaminated clothing. Wash area with soap & water for 15 mins. Seek medical attention if irritation or rash develops. Skin->Action_Skin Action_Eye Flush with water for 15 mins, lifting eyelids. Seek immediate medical attention. Eye->Action_Eye Action_Inhale Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Inhale->Action_Inhale

Caption: Diagram 2: A clear decision path for responding to common laboratory incidents.

Protocol 3: First-Aid Measures (Based on Analogue)
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2] If skin irritation or a rash occurs, seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[2] Get immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Protocol 4: Small-Scale Spill Response (<100 mL)
  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

  • PPE: Don appropriate PPE, including double-gloving if necessary.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.

  • Collect: Once fully absorbed, carefully scoop the material into a labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Dispose of the waste according to institutional and local regulations.

Section 6: Storage and Chemical Waste Management

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] A recommended temperature is 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Inhibitor Awareness: Acrylate esters are typically stabilized with an inhibitor (like MEHQ) which requires the presence of dissolved oxygen to function. Never store acrylates under an inert atmosphere (e.g., nitrogen or argon) , as this can deplete the oxygen and lead to uncontrolled, exothermic polymerization.

Waste Disposal:

  • Chemical waste must be handled as hazardous. Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Waste disposal methods must comply with all local, regional, and national hazardous waste regulations. Do not pour down the drain.[2]

  • Contaminated packaging should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

References

  • Ethyl 3-(N,N-dimethylamino)acrylate Basic information. (n.d.). Jinan Future chemical Co.,Ltd.
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A Tale of Two Acrylates: A Senior Application Scientist's Guide to Ethyl 3-Dimethylaminoacrylate and Ethyl 3-Diethylaminoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of building blocks is paramount to achieving desired reaction outcomes, yields, and impurity profiles. Among the versatile class of enamine reagents, ethyl 3-dimethylaminoacrylate (EDMA) and ethyl 3-diethylaminoacrylate (EDEA) are two structurally similar, yet functionally distinct, intermediates. This technical guide provides an in-depth analysis of these two critical reagents, moving beyond a simple cataloging of properties to explore the fundamental principles that govern their differential reactivity and application. We will dissect the subtle, yet significant, impact of N-alkyl substitution, offering field-proven insights into the causality behind experimental choices for researchers, scientists, and drug development professionals.

Introduction: More Than a Two-Carbon Difference

At first glance, the distinction between ethyl 3-dimethylaminoacrylate (EDMA) and its diethyl analogue (EDEA) appears trivial—a mere substitution of methyl for ethyl groups on the nitrogen atom. However, to the discerning synthetic chemist, this modification presents a critical divergence in steric and, to a lesser extent, electronic properties. These differences cascade into tangible effects on reaction kinetics, selectivity, and the ultimate utility of these reagents in complex synthetic pathways.

EDMA, a widely used quaternary ammonium acrylate, is a well-documented and crucial intermediate in the synthesis of numerous commercial products, including fungicides and a significant class of anti-infective quinolone drugs such as ciprofloxacin and levofloxacin.[1][2] Its utility also extends to specialty chemicals like coatings and ion exchange resins.[2] EDEA, while less prevalent in readily accessible literature, serves a similar role as a nucleophilic building block, where its unique steric profile can be leveraged to modulate reactivity. This guide will illuminate the core differences, enabling scientists to make more informed decisions in reagent selection and process optimization.

Structural and Physicochemical Properties: A Comparative Overview

The foundational difference between EDMA and EDEA is their molecular architecture. The replacement of two methyl groups with two ethyl groups introduces additional methylene units, leading to predictable changes in molecular weight, and influencing intermolecular forces and physical properties.

Chemical Structure of Ethyl 3-dimethylaminoacrylate
Figure 1. Chemical Structure of Ethyl 3-dimethylaminoacrylate (EDMA)
Chemical Structure of this compound
Figure 2. Chemical Structure of this compound (EDEA)

A summary of their key physicochemical properties is presented below. It is important to note that while data for EDMA is widely available, specific experimental values for EDEA are less commonly reported.

PropertyEthyl 3-dimethylaminoacrylate (EDMA)This compound (EDEA)Rationale for Difference
CAS Number 924-99-2[3]36149-51-6Unique identifiers for distinct chemical substances.
Molecular Formula C₇H₁₃NO₂[3]C₉H₁₇NO₂Addition of two CH₂ groups.
Molecular Weight 143.18 g/mol [3]171.24 g/mol Increased mass from the two additional ethyl carbons and four hydrogens.
Appearance Clear yellow to light orange liquid or solid[4]Colorless to yellow liquid (Typical)Generally similar appearance for this class of compounds.
Melting Point 17-18 °C[3]Not consistently reported; expected to be lower than EDMAIncreased molecular size and flexibility can disrupt crystal lattice packing, often lowering the melting point.
Boiling Point 118-121 °C @ 7.5 mmHg[4]Higher than EDMA (Predicted)Higher molecular weight leads to stronger van der Waals forces, requiring more energy to enter the gas phase.
Water Solubility 90 g/L (25 °C)[5]Lower than EDMA (Predicted)The larger, more nonpolar ethyl groups increase the hydrophobic character of the molecule, reducing its solubility in polar solvents like water.
Density ~1.0 g/cm³[3]Not consistently reported; expected to be slightly lowerWhile molecular weight increases, the volume increases more significantly, which can lead to a slight decrease in density.

The Heart of the Matter: Synthesis and Reactivity

Both EDMA and EDEA are classified as enamines, a functional group characterized by an amino group attached to a carbon-carbon double bond. This structure imparts significant nucleophilic character to the β-carbon (the carbon atom adjacent to the amino group), making them potent C-nucleophiles.

Diagram 1. Enamine resonance structure highlighting the nucleophilic β-carbon.
Synthesis Routes

The industrial synthesis of these acrylates often follows similar pathways. A common and efficient method is the conjugate addition of the corresponding secondary amine to ethyl propiolate.

G amine R₂NH (Dimethylamine or Diethylamine) reaction reaction amine->reaction propiolate propiolate propiolate->reaction product product reaction->product

Diagram 2. General synthesis workflow for EDMA and EDEA.

Alternative routes for EDMA involve reacting ethyl formylacetate with dimethylamine hydrochloride or using ethyl acetate, dimethylamine, and carbon monoxide in a one-pot method.[6] These varied methods reflect the industrial importance and the need for cost-effective, scalable production of EDMA.

The Decisive Factor: Steric Hindrance

The primary differentiator in the reactivity of EDMA and EDEA is steric hindrance . The ethyl groups of EDEA are significantly bulkier than the methyl groups of EDMA. This steric bulk has profound consequences for how the molecule interacts with other reactants.[7][8]

  • Approach to the Nucleophilic Center: In reactions where the enamine attacks an electrophile, the bulky diethylamino group can physically obstruct the optimal trajectory of approach for the electrophile.[9] This is particularly relevant when the electrophile itself is sterically demanding.

  • Transition State Energy: The transition state of a reaction involving EDEA will likely be of higher energy than that of a similar reaction with EDMA. This is due to increased non-bonding steric interactions (repulsion) between the ethyl groups and the incoming electrophile or solvent molecules. A higher energy transition state directly translates to a slower reaction rate.

  • Solvation: The bulky substituents in EDEA can also hinder the approach of solvent molecules, affecting the stabilization of the transition state.[9]

As a direct consequence, EDMA is generally a more reactive nucleophile than EDEA . Reactions with EDMA typically proceed faster and may require milder conditions compared to identical reactions with EDEA. This is a critical consideration in process development, where reaction time and energy input are key economic factors.

Electronic Effects: A Minor Contributor

Alkyl groups are weakly electron-donating through an inductive effect. In theory, the two ethyl groups of EDEA provide slightly more electron density to the nitrogen atom compared to the two methyl groups of EDMA. This enhanced electron donation could, in isolation, increase the electron density of the enamine system and thereby enhance the nucleophilicity of the β-carbon.

However, in practice, this subtle electronic effect is overwhelmingly overshadowed by the much larger steric effect.[8] For most synthetic applications, the difference in reactivity is almost entirely attributable to steric hindrance.

Applications in Drug Development: The Quinolone Case Study

The most prominent application of EDMA in the pharmaceutical industry is as a key building block for fluoroquinolone antibiotics.[1] The synthesis of compounds like Levofloxacin involves a critical cyclization step where EDMA or a derivative is used to construct the core quinolone ring system.

G edma Ethyl 3-dimethylaminoacrylate (EDMA) step1 Michael Addition edma->step1 intermediate Open-chain Intermediate step1->intermediate step2 Cyclization (e.g., Heat, Base) intermediate->step2 quinolone Quinolone Core Structure step2->quinolone step3 Further Functionalization (e.g., Piperazine addition) quinolone->step3 final Final API (e.g., Levofloxacin) step3->final start start start->step1

Diagram 3. Simplified workflow for quinolone synthesis using EDMA.

The choice of EDMA in these large-scale industrial syntheses is driven by several factors explained by our analysis:

  • High Reactivity: The lower steric hindrance of the dimethylamino group allows the initial Michael addition and subsequent cyclization reactions to proceed efficiently and rapidly, maximizing throughput.

  • Cost and Availability: Due to its widespread use, EDMA is produced on a large scale and is therefore a more cost-effective and readily available starting material.

  • Process Optimization: The reaction kinetics and side-product profiles for EDMA are well-characterized and optimized, providing a reliable and robust manufacturing process.

While EDEA could theoretically be used to generate a different set of quinolone analogues, its reduced reactivity would necessitate harsher reaction conditions (e.g., higher temperatures, longer reaction times), potentially leading to more side products and a less economical process. However, in a research and development context, EDEA remains a valuable tool. A scientist might deliberately choose EDEA over EDMA to:

  • Improve Selectivity: In cases with multiple electrophilic sites, the bulkier EDEA might react more selectively with a less sterically hindered site.

  • Modulate Biological Activity: Introducing an N,N-diethylamino group into the final molecule instead of a dimethylamino group could alter the compound's pharmacokinetic or pharmacodynamic properties (e.g., solubility, protein binding, metabolic stability).

Experimental Protocol: Aza-Michael Addition

The following is a representative, self-validating protocol for an aza-Michael addition, a core reaction for these reagents. This protocol highlights the key steps and considerations.

Objective: To synthesize an ethyl 3-(benzylamino)propanoate derivative via aza-Michael addition.

Materials:

  • Ethyl 3-dimethylaminoacrylate (EDMA) or this compound (EDEA) (1.0 eq)

  • Benzylamine (1.2 eq)

  • Methanol (Solvent, to make a 0.2 M solution)

  • Round-bottom flask with magnetic stir bar

  • Thin Layer Chromatography (TLC) plate (Silica gel) and chamber

  • Appropriate eluent for TLC (e.g., Hexane:Ethyl Acetate mixture)

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the selected acrylate (EDMA or EDEA, 1.0 eq) in methanol to achieve a concentration of approximately 0.2 M.

  • Nucleophile Addition: While stirring at room temperature, add benzylamine (1.2 eq) to the solution. Causality Note: A slight excess of the amine helps to drive the reaction to completion.

  • Reaction Monitoring (Self-Validation): The progress of the reaction must be monitored. Spot a small aliquot of the reaction mixture onto a TLC plate alongside spots of the starting acrylate and benzylamine. Develop the plate in a suitable eluent system. The reaction is complete when the spot corresponding to the starting acrylate has been consumed and a new, more polar spot (the product) has appeared. Trustworthiness: This step ensures the reaction has gone to completion before proceeding, preventing the isolation of unreacted starting material.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel. The choice of eluent (e.g., a gradient of hexane and ethyl acetate) should be determined by prior TLC analysis.[10]

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Expected Observations and Differences:

  • Reaction Time: The reaction with EDMA is expected to reach completion significantly faster than the reaction with EDEA under identical conditions. Monitoring by TLC will validate this kinetic difference.

  • Yield: While both reactions can be driven to completion, the reaction with EDMA may provide a cleaner crude product and potentially a higher isolated yield due to its greater reactivity and potentially fewer side reactions.

Safety and Handling

Both EDMA and EDEA are reactive chemicals and must be handled with appropriate care in a well-ventilated laboratory fume hood.

Hazard ConsiderationEthyl 3-dimethylaminoacrylate (EDMA)This compound (EDEA)
GHS Classification Warning. May cause an allergic skin reaction (H317). Harmful to aquatic life (H402).[11]Data not as widely available, but expected to have a similar or potentially more severe hazard profile due to the nature of acrylates and amines. Related compounds like 2-(Diethylamino)ethyl Acrylate are classified as harmful if swallowed, fatal in contact with skin, and causing severe skin burns.[12]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[11][13]Wear protective gloves, clothing, and eye/face protection. Assume a higher hazard level in the absence of specific data.
Handling Avoid contact with skin and eyes. Avoid breathing vapors. Use non-sparking tools.[11]Avoid contact with skin and eyes. Avoid breathing vapors.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]Store in a tightly closed container in a dry, cool, and well-ventilated place.

Note: Always consult the most current Safety Data Sheet (SDS) from the supplier before handling any chemical.

Conclusion: A Strategic Choice

The difference between ethyl 3-dimethylaminoacrylate and this compound is a compelling illustration of how subtle structural modifications can have significant strategic implications in chemical synthesis.

  • Ethyl 3-dimethylaminoacrylate (EDMA) is the workhorse reagent. Its high reactivity, lower steric profile, and well-established industrial footprint make it the default choice for large-scale syntheses where speed, efficiency, and cost are the primary drivers.

  • This compound (EDEA) is the specialist's tool. Its increased steric bulk renders it less reactive, a characteristic that can be strategically exploited in research and development to achieve higher selectivity or to synthesize novel analogues with potentially different biological profiles.

For the drug development professional, understanding this distinction is not merely academic. It informs process development, influences impurity profiles, and ultimately impacts the economic viability of a synthetic route. The choice is not between a "better" or "worse" reagent, but rather a strategic decision based on a deep understanding of the interplay between structure, reactivity, and the specific goals of the synthesis.

References

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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(dimethylamino)acrylate is a versatile organic compound that serves as a valuable intermediate in a variety of chemical syntheses. Its applications are found in the pharmaceutical, agrochemical, and dyestuff industries.[1] A thorough understanding of its physicochemical properties, particularly its melting and boiling points, is paramount for its effective use in research and development, ensuring process safety, and optimizing reaction conditions. This guide provides a comprehensive overview of these critical parameters, supported by established experimental methodologies.

Physicochemical Properties

The physical state and thermal behavior of a compound are dictated by its inherent properties. For Ethyl 3-(dimethylamino)acrylate, these are summarized below.

PropertyValueSource
Molecular Formula C7H13NO2[2]
Molecular Weight 143.18 g/mol [2][3]
Appearance Clear yellow liquid; solid below 17°C[2]
Melting Point 17-18 °C (62.6 - 64.4 °F)[2][3]
Boiling Point 118-121 °C (244.4 - 249.8 °F) at 10 hPa; 185.9-186 °C at 760 mmHg[2]
Flash Point 105 °C (221 °F)
Density Approximately 1.0 g/cm³[3]
Solubility Slightly soluble in water.[2]

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound identification, purity assessment, and process design. The following sections detail standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

This widely used method involves heating a small sample in a capillary tube and observing the temperature range over which melting occurs.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of solid Ethyl 3-(dimethylamino)acrylate is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.

  • Observation: As the temperature nears the expected melting point (17-18 °C), the heating rate is slowed to approximately 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point is critical for accurate determination, as it ensures that the temperature of the heating block is the same as the temperature of the sample.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

This is a standard and accurate method for determining the boiling point of a liquid.

Step-by-Step Protocol:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Sample and Boiling Chips: The distillation flask is filled with Ethyl 3-(dimethylamino)acrylate to about one-third of its volume. A few boiling chips are added to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.

  • Equilibrium: The temperature will rise and then stabilize as the vapor condenses and drips into the receiving flask.

  • Data Recording: The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point. For pressure-dependent boiling points, the atmospheric pressure or the pressure of the vacuum system is also recorded. The boiling point of Ethyl 3-(dimethylamino)acrylate is notably lower at reduced pressure (118-121 °C at 10 hPa) compared to atmospheric pressure (186 °C at 760 mmHg).[2][4]

Causality Behind Experimental Choices:

  • Boiling Chips: These porous materials provide nucleation sites for bubbles to form, preventing bumping and ensuring a controlled boil.

  • Thermometer Placement: Correct placement is crucial to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which defines the boiling point.

Experimental Workflow Visualization

The logical flow of determining the key physicochemical properties can be visualized as follows:

experimental_workflow cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination mp_prep Sample Preparation (Powdering & Packing) mp_setup Apparatus Setup (Capillary & Heater) mp_prep->mp_setup mp_heat Controlled Heating mp_setup->mp_heat mp_observe Observation of Phase Transition mp_heat->mp_observe mp_record Record Melting Range mp_observe->mp_record bp_setup Apparatus Setup (Distillation) bp_sample Add Sample & Boiling Chips bp_setup->bp_sample bp_heat Gentle Heating bp_sample->bp_heat bp_equil Observe Temperature Equilibrium bp_heat->bp_equil bp_record Record Boiling Point & Pressure bp_equil->bp_record start Physicochemical Characterization of Ethyl 3-(dimethylamino)acrylate cluster_melting_point cluster_melting_point start->cluster_melting_point cluster_boiling_point cluster_boiling_point start->cluster_boiling_point

Sources

Enaminone intermediates for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of Enaminone Intermediates in Heterocyclic Synthesis and Drug Discovery

Enaminones (


-enamino carbonyl compounds) are highly versatile, privileged intermediates characterized by the conjugated 

system. As a Senior Application Scientist, I approach these molecules not just as intermediates, but as highly programmable synthetic modules.

Their utility stems from their nature as typical "push-pull" alkenes. The electron-donating amine group "pushes" electron density through the


-system, while the electron-withdrawing carbonyl group "pulls" it[1]. This extensive delocalization creates a highly polarized molecule with distinct, ambident reactive sites:
  • Electrophilic Centers : The carbonyl carbon (C-1) and the

    
    -carbon (C-3) are electron-deficient, making them prime targets for nucleophilic attack[1].
    
  • Nucleophilic Centers : The

    
    -carbon (C-2) and the amino nitrogen are electron-rich, readily reacting with electrophiles[1].
    

In solution, enaminones frequently exist as a dynamic mixture of E and Z conformers. The Z-form is often stabilized by intramolecular hydrogen bonding (especially when secondary amines are used), which is a critical spatial consideration that dictates the trajectory of subsequent cyclization reactions[2][3]. Because of this dual reactivity, enaminones readily undergo regioselective cyclocondensation with bis-nucleophiles (e.g., hydrazines, aminopyrazoles) and bis-electrophiles to yield diverse heterocyclic scaffolds[4][5].

Divergent Heterocyclic Synthesis Pathways

The following logical workflow illustrates how the ambident nature of enaminones is exploited to construct distinct heterocyclic classes crucial for drug discovery.

EnaminoneWorkflow Enaminone Enaminone (N-C=C-C=O) Elec Electrophilic Centers (C-1 & C-3) Enaminone->Elec Attacked by Nucleophiles Nuc Nucleophilic Centers (C-2 & N-atom) Enaminone->Nuc Attacks Electrophiles Pyr Pyrazoles & Pyrimidines Elec->Pyr + Hydrazines / Aminopyrazoles Pyd Pyridines & Dihydropyridines Elec->Pyd + Malononitrile Cou Coumarin Analogs Nuc->Cou + Phenols

Divergent synthesis pathways of heterocycles from push-pull enaminones.

Validated Experimental Methodologies

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a physical or analytical checkpoint to confirm the mechanistic progression.

Protocol A: Microwave-Assisted Synthesis of N,N-Dimethyl Enaminones

Objective: To synthesize a


-enaminone from an active methyl ketone.
Causality & Design: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is selected because it acts as both the one-carbon electrophile and the dimethylamine source, driving the reaction without external catalysts[1]. Microwave irradiation is employed under solvent-free conditions to rapidly achieve activation energy, minimizing the formation of thermodynamic degradation byproducts and reducing reaction time from hours to minutes[6].

Step-by-Step Procedure :

  • Preparation : In a 10 mL microwave-safe vial, combine the active methyl ketone (1.0 mmol) and DMF-DMA (1.2 mmol).

  • Activation : Seal the vial and subject it to microwave irradiation at 120°C for 2–5 minutes.

  • Work-up : Cool the vial with a stream of compressed air. Triturate the resulting crude mixture with cold diethyl ether (5 mL).

  • Isolation : Filter the precipitated enaminone under a vacuum, wash with additional cold ether, and dry under a high vacuum.

  • Self-Validation Checkpoint: The success of the synthesis is visually validated by an immediate color shift (often to deep yellow or orange) due to the newly formed extended

    
    -conjugation. Analytically, 
    
    
    
    NMR must show a distinct
    
    
    singlet at ~3.0 ppm and two olefinic doublets (around 5.0–8.0 ppm) with a coupling constant (
    
    
    Hz) confirming the alkene formation[3].
Protocol B: Regioselective Cyclocondensation to Pyrazolo[1,5-a]pyrimidines

Objective: To construct a fused bicyclic pyrazolo[1,5-a]pyrimidine core. Causality & Design: The reaction is driven by the differential nucleophilicity of 5-amino-1H-pyrazole. The highly nucleophilic exocyclic primary amine first attacks the highly electrophilic C-3 of the enaminone. Subsequent acid catalysis (glacial acetic acid) protonates the enaminone's carbonyl oxygen, increasing the electrophilicity of C-1. This facilitates the intramolecular ring closure by the endocyclic pyrazole nitrogen, accompanied by the thermodynamically favorable elimination of dimethylamine and water[5][7].

Step-by-Step Procedure :

  • Reagent Mixing : Dissolve the synthesized enaminone (1.0 mmol) and 5-amino-1H-pyrazole (1.0 mmol) in 10 mL of glacial acetic acid.

  • Cyclization : Heat the mixture to reflux (approx. 118°C) under an inert nitrogen atmosphere for 4–6 hours.

  • Monitoring : Track the consumption of the enaminone via TLC (eluent: EtOAc/Hexane 1:1).

  • Precipitation : Cool the reaction mixture to room temperature and pour it over crushed ice (20 g) while stirring vigorously.

  • Isolation : Neutralize the aqueous mixture with saturated aqueous

    
     until pH 7 is reached. Filter the resulting precipitate, wash with distilled water, and recrystallize from ethanol.
    
  • Self-Validation Checkpoint: The reaction is validated via TLC by the complete disappearance of the highly polar enaminone spot and the emergence of a less polar, UV-active product spot. The final product will precipitate cleanly in cold water, whereas unreacted intermediates will remain partially soluble or form oils.

Quantitative Data & Pharmaceutical Applications

Enaminone-derived heterocycles are privileged scaffolds in medicinal chemistry. Pyrazolo[1,5-a]pyrimidines interact strongly with the hinge region of ATP-binding sites, making them potent kinase inhibitors[7]. Meanwhile, sulfonamide-functionalized pyrazoles act as highly selective COX-2 inhibitors[3], and coumarin analogs demonstrate significant lethal effects against leukemia and breast cancer cell lines.

Table 1: Summary of Enaminone-Derived Heterocycles and Reaction Metrics

Heterocycle ClassCore ReagentsOptimized ConditionsYield RangePrimary Pharmacological Target
Pyrazolo[1,5-a]pyrimidines Enaminone + 5-AminopyrazoleMicrowave, 180°C, Solvent-free87–96%Kinase Inhibitors (e.g., B-Raf, CDK)
Pyrazoles Enaminone + HydrazineEtOH, Reflux, 5h70–90%COX-2 Inhibitors, Antioxidants
Pyridines Enaminone + MalononitrileAcOH, Reflux, 30 min85–92%Antimicrobial Agents
Coumarin Analogs Enaminone + PhenolsAcid Catalysis, Reflux60–80%Anticancer Agents (HL-60, MCF7)

References

  • Title : Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles Source : RSC Advances URL :[Link]

  • Title : RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES Source : Heterocycles (Clockss) URL :[Link]

  • Title : Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities Source : Taylor & Francis URL :[Link]

  • Title : Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties Source : Tetrahedron (via ResearchGate) URL :[Link]

  • Title : Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety Source : Scientific Research Publishing URL :[Link]

  • Title : Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties Source : Arabian Journal of Chemistry URL :[Link]

  • Title : Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence Source : RSC Advances URL :[Link]

  • Title : Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source : Taylor & Francis URL :[Link]

Sources

Technical Guide: Ethyl 3-diethylaminoacrylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Ethyl 3-diethylaminoacrylate , a critical enamine building block used primarily in the synthesis of fluoroquinolone antibiotics.

Executive Summary

This compound (CAS: 36149-51-6) is a specialized enamine intermediate. It functions as a "C3-synthon" in the construction of the quinolone pharmacophore, a core structure found in blockbuster antibiotics like Ciprofloxacin , Norfloxacin , and Levofloxacin .

While its dimethyl analog (Ethyl 3-dimethylaminoacrylate) is more commercially ubiquitous, the diethyl variant is employed in specific process chemistries where solubility profiles, boiling points, or legacy regulatory filings dictate its use. This guide details its chemical properties, synthesis, role in drug development, and current market supply chain.

Chemical Profile & Specifications

Researchers must distinguish between the diethyl and dimethyl analogs. The diethyl variant has a higher molecular weight and lipophilicity, affecting its partition coefficient during work-up phases.

FeatureSpecification
Chemical Name Ethyl 3-(diethylamino)acrylate
CAS Number 36149-51-6
Synonyms Ethyl 3-diethylaminoprop-2-enoate; 3-(Diethylamino)acrylic acid ethyl ester
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Appearance Pale yellow to orange liquid
Boiling Point ~140–145°C (at reduced pressure)
Solubility Soluble in DCM, Toluene, DMF; Hydrolyzes in water
Purity Standard ≥ 98.0% (GC)
Key Impurity Diethylamine (starting material); Ethyl propiolate traces

Critical Note: Do not confuse with 2-(Diethylamino)ethyl acrylate (CAS 2426-54-2), which is an amino-ester monomer used in polymer chemistry. The target molecule here is an enamine .

Strategic Application: Quinolone Scaffold Assembly

The primary utility of this compound is in the Grohe-Heitzer or Gould-Jacobs type cyclization sequences. It reacts with 2,4-dichloro-5-fluorobenzoyl chloride to form an intermediate that undergoes amine exchange and cyclization to yield the quinolone core.

Mechanism of Action
  • Acylation: The enamine carbon (beta-position) attacks the acid chloride.

  • Amine Exchange: The diethylamino group acts as a leaving group, replaced by a primary amine (e.g., cyclopropylamine).

  • Cyclization: Intramolecular nucleophilic aromatic substitution (S_NAr) closes the ring.

Workflow Diagram: Quinolone Core Synthesis

QuinoloneSynthesis Figure 1: Role of this compound in the Grohe-Heitzer Synthesis Method. SM1 2,4-Dichloro-5- fluorobenzoyl Chloride Inter1 Acylated Enamine Intermediate SM1->Inter1 Condensation (Toluene/Dioxane) Reagent This compound (The Reagent) Reagent->Inter1 Condensation (Toluene/Dioxane) Inter2 Amino-Acrylate Precursor Inter1->Inter2 Amine Exchange Byproduct Diethylamine (Leaving Group) Inter1->Byproduct Amine Cyclopropylamine Amine->Inter2 Product Quinolone Core (Ciprofloxacin Precursor) Inter2->Product Cyclization (NaH/K2CO3)

Synthesis of the Reagent

For laboratories requiring fresh reagent or validating suppliers, the synthesis is straightforward but requires moisture control.

Method A: The Propiolate Route (High Purity)

  • Reaction: Ethyl propiolate + Diethylamine → this compound.

  • Protocol:

    • Dissolve Ethyl propiolate (1.0 eq) in anhydrous Ethanol or Toluene.

    • Cool to 0°C.

    • Add Diethylamine (1.0 eq) dropwise (Reaction is exothermic).

    • Stir at Room Temperature for 3–4 hours.

    • Concentrate in vacuo. Distill residue under high vacuum.

  • Yield: Typically 85–95%.

Method B: The Formate Route (Industrial)

  • Uses Ethyl formate, Diethylamine, and Ethyl acetate in the presence of base/CO. This is less common for lab-scale due to complexity but is the dominant route for the dimethyl analog in bulk manufacturing.

Market Landscape: Suppliers & Price

The market for the diethyl analog is smaller than the dimethyl analog. Most major catalogs stock the dimethyl version (CAS 924-99-2) as the standard. The diethyl version (CAS 36149-51-6) is often a "Specialty Chemical" or "Inquiry-Only" item.

Supply Chain Analysis
Supplier CategoryRepresentative VendorsAvailability StatusEstimated Pricing (Research Scale)
Primary Catalog BLD Pharm Stocked~$90 / 100g
Specialty Reagent BenchChem Lead Time (2-3 wks)Inquiry Based
Bulk/Industrial Amadis Chemical Bulk Inquiry~

600 / kg
Custom Synthesis WuXi AppTec Made to OrderProject Based
Procurement Strategy
  • Validation: Verify the CAS is 36149-51-6 . Many suppliers will auto-suggest the dimethyl analog (CAS 924-99-2).

  • Cost-Benefit: If your protocol allows, the dimethyl analog is significantly cheaper (~$76/100g from TCI/Sigma) and functionally equivalent in most Grohe-Heitzer reactions. Use the diethyl analog only if specific solubility parameters or patent examples require it.

Handling & Safety (MSDS Summary)

As an enamine, this compound is sensitive to hydrolysis and can be an irritant.

  • Hazards:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][4]

    • H335: May cause respiratory irritation.[1][2][3]

  • Storage:

    • Store at 2–8°C (Refrigerate).

    • Moisture Sensitive: Store under Nitrogen or Argon. Hydrolysis yields diethylamine and formyl-acetic ester derivatives.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Grohe, K., & Heitzer, H. (1987). Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.

  • Baumann, M., et al. (2025). Continuous Flow Synthesis of Heterocycles from Isocyanides and Enamines. White Rose Research Online.

  • BenchChem. (2025). Technical Data: this compound (CAS 36149-51-6).[5]

  • BLD Pharm. (2025). Product Catalog: Ethyl 3-(diethylamino)acrylate.[1]

  • PrepChem. (2024). Synthesis of ethyl 3-(diethylamino)acrylate from ethyl propiolate.

  • U.S. Patent 4,699,992. (1987). 3-amino-2-benzoylacrylic acid derivatives and process for their preparation. (Describes the use of diethyl vs dimethyl enamine in quinolone synthesis).

Sources

Methodological & Application

Application Note: Precision Synthesis of Fluoroquinolones via the Grohe-Heitzer Enamine Route

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) has evolved significantly from the classical Gould-Jacobs reaction. The Grohe-Heitzer cycloaracylation , utilizing ethyl 3-diethylaminoacrylate as a key vinylogous building block, represents the modern standard for generating the quinolone core.

Unlike the Gould-Jacobs method, which requires harsh thermal cyclization and often suffers from poor regioselectivity, the Grohe-Heitzer route operates under milder conditions and allows for the versatile introduction of N-1 substituents (such as the cyclopropyl group in Ciprofloxacin) via a crucial amine-exchange mechanism prior to ring closure.

This guide details the protocol for coupling 2,4-dichloro-5-fluorobenzoyl chloride with This compound , followed by amine exchange and cyclization, to yield the 6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate core.

Strategic Analysis: The Enamine Advantage

The utility of This compound lies in its dual functionality:

  • Nucleophilicity: The

    
    -carbon is highly nucleophilic, allowing rapid acylation by benzoyl chlorides.
    
  • Leaving Group Lability: The diethylamino moiety is an excellent leaving group during the subsequent transamination step. This allows a primary amine (e.g., cyclopropylamine) to displace the diethylamine under mild conditions, setting the stage for the intramolecular nucleophilic aromatic substitution (

    
    ) that closes the quinolone ring.
    
Mechanistic Pathway

The synthesis proceeds through three distinct phases:[1]

  • C-Acylation: Formation of the benzoyl-enamine adduct.

  • Transamination (Amine Exchange): Substitution of the diethylamino group with the desired N-1 substituent (R-NH₂).

  • Cyclization: Intramolecular displacement of the ortho-halogen (Cl or F) by the new nitrogen nucleophile.

Figure 1: The Grohe-Heitzer Cycloaracylation Pathway. The diethylamino group serves as a temporary activating group, displaced by the N-1 amine before ring closure.

Detailed Experimental Protocols

Safety Prerequisite
  • Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • Cyclopropylamine: Volatile and toxic.

  • Exotherms: The acylation step is exothermic; strict temperature control is required to prevent polymerization of the acrylate.

Protocol 1: Synthesis of the Acyl-Enamine Intermediate

Objective: Condense 2,4-dichloro-5-fluorobenzoyl chloride with this compound.

Reagents:

  • 2,4-Dichloro-5-fluorobenzoyl chloride (1.0 equiv)

  • This compound (1.0 - 1.1 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Solvent: Anhydrous Toluene or Dioxane (5-6 volumes)

Procedure:

  • Preparation: Charge the reaction vessel with 2,4-dichloro-5-fluorobenzoyl chloride dissolved in anhydrous toluene under nitrogen atmosphere. Cool the solution to 0–5°C .

  • Addition: Dissolve This compound and TEA in toluene. Add this solution dropwise to the acid chloride mixture.

    • Critical Parameter: Maintain internal temperature < 20°C during addition. Rapid addition causes uncontrolled exotherms and impurity formation.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

    • Optimization: Some protocols suggest a brief reflux (80–100°C) for 1 hour to ensure completion, but room temperature is often sufficient for the acylation step itself [1].

  • Workup: Filter off the precipitated triethylamine hydrochloride salts. Concentrate the filtrate in vacuo to yield the crude ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-diethylaminoacrylate as a viscous oil or low-melting solid.

    • Checkpoint: The product should be used directly in the next step to avoid hydrolysis.

Protocol 2: Transamination and Cyclization

Objective: Introduce the cyclopropyl group and close the quinolone ring.

Reagents:

  • Crude Acyl-Enamine (from Protocol 1)

  • Cyclopropylamine (1.1 - 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: DMF or Toluene

Procedure:

  • Transamination: Dissolve the crude acyl-enamine in toluene. Add cyclopropylamine dropwise at 20–25°C.

    • Observation: The reaction is slightly exothermic. Stir for 1 hour. The diethylamino group is displaced, liberating diethylamine.

  • Evaporation (Optional): Volatiles (toluene and diethylamine) can be removed in vacuo to isolate the intermediate ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate .

  • Cyclization: Dissolve the residue in DMF. Add

    
      (2.0 equiv). Heat the mixture to 100–120°C  for 2–4 hours.
    
    • Mechanism:[1][2][3][4] The nitrogen of the cyclopropylamino group attacks the C-2 position of the benzene ring, displacing the chlorine atom (or fluorine, depending on the specific leaving group design, but typically the ortho-halogen) [2].

  • Isolation: Pour the reaction mixture into ice-water. The ethyl 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate will precipitate. Filter, wash with water, and dry.

Protocol 3: C-7 Functionalization (API Synthesis)

Objective: Convert the core into the final API (e.g., Ciprofloxacin) by displacing the C-7 chlorine with piperazine.

Reagents:

  • Quinolone Core (from Protocol 2)

  • Piperazine (3.0 - 5.0 equiv)

  • Solvent: Pyridine or Acetonitrile

Procedure:

  • Suspend the quinolone core in acetonitrile.

  • Add excess piperazine.

  • Reflux for 1–3 hours. The C-7 chlorine is activated by the para-carbonyl and the ortho-fluorine, making it susceptible to nucleophilic attack.

  • Cool and filter. The product (Ciprofloxacin ethyl ester) is collected.[5]

  • Hydrolysis: Reflux the ester in 10% NaOH or HCl to generate the free acid form of the antibiotic.

Quantitative Data Summary

ParameterSpecification / RangeNotes
Enamine Stoichiometry 1.05 – 1.10 equivSlight excess ensures complete consumption of acid chloride.
Acylation Temp 0°C (Addition)

25°C
High temps during addition lead to polymerization.
Cyclization Temp 100°C – 140°CRequired to overcome the activation energy of

.
Typical Yield (Step 1) 85% – 95%Quantitative conversion is common if moisture is excluded.
Typical Yield (Step 2) 70% – 85%Dependent on the efficiency of the leaving group displacement.

Troubleshooting & Optimization

Issue: Low Yield in Cyclization
  • Cause: Incomplete displacement of the halogen.

  • Solution: Ensure the ortho-halogen on the benzoyl chloride is sufficiently labile. 2,4-dichloro-5-fluoro derivatives are standard because the 2-Cl is activated. If using a 2,4-difluoro derivative, the reaction is faster but regioselectivity (2-F vs 4-F displacement) must be controlled by solvent polarity.

Issue: "Gummy" Intermediates
  • Cause: Polymerization of the this compound.

  • Solution: Ensure the enamine is distilled and colorless before use. Store under nitrogen at -20°C. Perform the acylation step strictly below 20°C initially.

Issue: Violent Gas Evolution[8]
  • Cause: Rapid release of diethylamine or HCl during amine exchange/cyclization.

  • Solution: Add the primary amine (cyclopropylamine) slowly. Use a reflux condenser to contain volatiles if operating near boiling points.

References

  • Grohe, K., & Heitzer, H. (1987). Cycloaracylation of Enamines. I. Synthesis of Quinolone Carboxylic Acids. Liebigs Annalen der Chemie.

  • Bayer AG. (1987). Process for the preparation of 3-quinolinecarboxylic acid derivatives.[1][2][6][7][8] US Patent 4,699,992.

  • Sano, T. (1999).[3] Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.[3] Synthesis.[1][2][9][6][3][7][10][11]

  • National Institutes of Health (NIH). (2011). Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules. PubMed Central.

Sources

Gould-Jacobs reaction mechanism with ethyl 3-diethylaminoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Insights and Protocols for Quinolone Synthesis Using Ethyl 3-Diethylaminoacrylate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The Gould-Jacobs reaction is a cornerstone methodology in medicinal chemistry for constructing the 4-hydroxyquinoline (or 4-quinolone) scaffold[1]. While the classical approach relies on the condensation of anilines with diethyl ethoxymethylenemalonate (EMME) followed by extreme thermal electrocyclization (>250 °C)[2], modern pharmaceutical synthesis—particularly for fluoroquinolone antibiotics like Ciprofloxacin—demands higher regiocontrol and milder conditions[3].

This application note details the mechanistic causality and self-validating protocols for a highly optimized variant of the Gould-Jacobs pathway. By utilizing This compound as a highly activated enamino ester, chemists can leverage a strategic acylation-transamination sequence followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) to forge complex quinolone cores with absolute regiochemical precision[4].

Mechanistic Causality: The "Why" Behind the Chemistry

The transition from traditional EMME to this compound fundamentally alters the reaction's thermodynamic drivers and regiocontrol mechanisms.

1. The Transamination Paradigm (Addition-Elimination) Unlike EMME, which relies on the expulsion of ethanol, this compound features a diethylamino moiety. The nitrogen lone pair strongly donates into the acrylate system, rendering the


-carbon highly polarized and susceptible to nucleophilic attack by primary amines (e.g., cyclopropylamine or anilines)[5]. The subsequent collapse of the tetrahedral intermediate expels diethylamine. Because diethylamine is a volatile gas at elevated temperatures, conducting this reaction in refluxing toluene actively drives the equilibrium forward via Le Chatelier’s principle[4].

2. The Shift from Electrocyclization to SNAr Classical Gould-Jacobs cyclization requires immense thermal energy to force a 6-electron electrocyclization[1]. However, when this compound is first acylated with a polyhalogenated benzoyl chloride (e.g., 2,4-dichloro-5-fluorobenzoyl chloride), the resulting intermediate is primed for a base-catalyzed SNAr[4]. The synergistic electron-withdrawing effects of the halogens and the carbonyl group render the aromatic ring highly electrophilic, allowing the newly installed amine to attack the ortho-position and close the quinolone ring at significantly lower temperatures[6].

Mechanism A Primary Amine (Nucleophile) C Tetrahedral Intermediate (Addition) A->C Nucleophilic Attack on β-Carbon B This compound (Electrophile) B->C D Transaminated Enamine (Intermediate) C->D Elimination of Diethylamine E Base-Catalyzed SNAr (Mild Heat) D->E Deprotonation F 4-Quinolone Core E->F Intramolecular Ring Closure

Mechanistic pathway of transamination and SNAr cyclization to the 4-quinolone core.

Reagent Profiling & Optimization Data

To ensure reproducible scale-up, it is critical to understand the operational parameters that govern this synthetic sequence. The data below synthesizes optimization metrics for the transamination step.

Table 1: Reagent Comparison for Quinolone Synthesis

FeatureDiethyl ethoxymethylenemalonate (EMME)[2]This compound[4]
Primary Reaction Type Direct Condensation with AnilinesAcylation followed by Transamination
Leaving Group Ethanol (Requires continuous distillation)Diethylamine (Gas evolution drives equilibrium)
Cyclization Pathway Thermal Electrocyclization (>250 °C)Base-Catalyzed SNAr (Mild conditions)
Regiocontrol Poor (Mixtures with asymmetric anilines)Excellent (Directed by prior acylation)
Primary Application Classic 4-hydroxyquinolinesModern Fluoroquinolone Antibiotics

Table 2: Optimization Parameters for Transamination

ParameterSub-Optimal ConditionOptimal ConditionMechanistic Rationale
Solvent Dichloromethane (DCM)TolueneToluene's higher boiling point (110 °C) allows efficient thermal expulsion of the diethylamine byproduct.
Temperature Room TemperatureReflux (110 °C)Heat provides the activation energy for the addition-elimination tetrahedral intermediate.
Reaction Time 12 Hours30 - 60 MinutesRapid completion at reflux prevents thermal degradation of the enamino ester.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating observable checkpoints to ensure reaction fidelity without relying solely on post-reaction chromatography.

Protocol A: Acylation of this compound

This step installs the highly functionalized aromatic ring onto the enamine backbone.

  • Preparation: In a flame-dried round-bottom flask, dissolve 22.75 g of 2,4-dichloro-5-fluorobenzoyl chloride in 80 mL of anhydrous dioxane[5]. Cool the solution to 0 °C using an ice bath.

  • Enamine Addition: Dropwise, add 17.1 g of this compound over 15 minutes[4].

  • Acid Scavenging: Slowly add 10.5 g of triethylamine dropwise[5].

    • Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during acylation. Without it, the acidic environment would rapidly hydrolyze the sensitive enamino ester.

  • Progression: Stir the mixture at room temperature for 1 hour, then heat to boiling under reflux for 45 minutes[4].

  • Validation Checkpoint: The immediate formation of a dense, white triethylamine hydrochloride precipitate confirms the progression of the acylation.

  • Work-up: Remove the solvent in vacuo, partition the oily residue between methylene chloride and water, separate the organic phase, and evaporate to yield the acylated intermediate[4].

Protocol B: Transamination with a Primary Amine

This step displaces the diethylamino group, setting up the nucleophile for final cyclization.

  • Preparation: Suspend 33.4 g of the acylated intermediate (ethyl 3-diethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate) in 120 mL of toluene[4].

  • Amine Addition: Add 7.0 g of cyclopropylamine (or equivalent primary aniline)[4].

  • Thermal Displacement: Heat the mixture to boiling under reflux for 1 hour[4].

  • Validation Checkpoint (Critical): Observe the reaction carefully upon heating. The onset of the reaction is marked by violent gas evolution (release of diethylamine). The complete cessation of this gas evolution serves as a self-validating indicator that the transamination has reached completion[4].

  • Isolation: Remove toluene in vacuo and recrystallize the solid residue from light petroleum to yield pure ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate (expected melting point: 89°-91° C)[4].

Workflow Step1 1. Acylation React Benzoyl Chloride with This compound Step2 2. Transamination Reflux with Primary Amine (e.g., Cyclopropylamine) Step1->Step2 Triethylamine, 0°C to RT Step3 3. Work-up & Isolation Evaporate Solvent, Recrystallize Enamine Step2->Step3 Toluene, Reflux 1h (Expel Et2NH) Step4 4. Base-Catalyzed SNAr Intramolecular Cyclization Step3->Step4 Purified Intermediate Step5 5. Final Isolation Precipitate Fluoroquinolone Core Step4->Step5 K2CO3 / DMF or similar

Step-by-step experimental workflow for modern fluoroquinolone synthesis.
Protocol C: Intramolecular SNAr Cyclization
  • Preparation: Dissolve the purified transaminated intermediate in a polar aprotic solvent (e.g., DMF).

  • Base Addition: Add a mild inorganic base (e.g., K₂CO₃, 2.0 eq) and heat to 100-120 °C.

    • Causality: The base deprotonates the secondary amine, drastically increasing its nucleophilicity. The highly electron-deficient fluorinated aromatic ring undergoes rapid SNAr, displacing the ortho-halogen (chlorine or fluorine) to close the ring[6].

  • Validation Checkpoint: TLC monitoring will show the disappearance of the UV-active starting material and the appearance of a highly fluorescent quinolone product under 365 nm UV light.

References

  • Gould–Jacobs reaction - Wikipedia Source: Wikipedia URL:[Link]

  • US4699992A - 3-amino-2-benzoylacrylic acid derivatives Source: Google Patents URL
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI (Molecules) URL:[Link]

Sources

Condensation of ethyl 3-diethylaminoacrylate with 2,4-dichloro-5-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective C-Acylation of Ethyl 3-Diethylaminoacrylate Target: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-diethylaminoacrylate Methodology: Grohe-Heitzer Cycloacylation Protocol (Stage 1)

Executive Summary

This application note details the protocol for the condensation of This compound with 2,4-dichloro-5-fluorobenzoyl chloride . This reaction represents the critical C-acylation step in the Grohe-Heitzer route, the industrial standard for synthesizing fluoroquinolone antibiotics such as Ciprofloxacin and Enrofloxacin.

The process involves the nucleophilic attack of a


-enamino ester on a benzoyl chloride, followed by the elimination of hydrogen chloride. Success depends on strict moisture control to prevent acid chloride hydrolysis and temperature regulation to favor C-acylation over O-acylation or polymerization.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Grohe-Heitzer Modification

Developed by Bayer researchers Grohe and Heitzer in the 1980s, this method replaced earlier, less efficient routes (e.g., Gould-Jacobs) by utilizing a "push-pull" alkene system. The diethylamino group acts as a strong electron donor, activating the


-carbon of the acrylate, making it highly nucleophilic.
Reaction Mechanism

The reaction proceeds via an addition-elimination pathway:

  • Nucleophilic Attack: The

    
    -carbon of the enamine (this compound) attacks the carbonyl carbon of the acid chloride.
    
  • Tetrahedral Intermediate: A transient zwitterionic intermediate is formed.

  • Elimination: The base (Triethylamine) abstracts a proton, regenerating the double bond and eliminating chloride as a leaving group.

  • Result: Formation of the highly functionalized 2-benzoyl-3-aminoacrylate.

ReactionMechanism Enamine This compound (Nucleophile) Complex Zwitterionic Intermediate Enamine->Complex C-Acylation (T < 20°C) AcidChloride 2,4-Dichloro-5-fluorobenzoyl chloride (Electrophile) AcidChloride->Complex C-Acylation (T < 20°C) Product Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)- 3-diethylaminoacrylate Complex->Product Elimination (-HCl) Byproduct HCl (Captured by Base) Complex->Byproduct

Figure 1: Mechanistic pathway of the C-acylation step. The electron-rich enamine attacks the acid chloride, followed by base-mediated elimination.

Experimental Protocol

Reagents & Stoichiometry

Note: All reagents must be anhydrous. The acid chloride is highly moisture-sensitive.[1][2]

ReagentMW ( g/mol )EquivalentsRole
2,4-Dichloro-5-fluorobenzoyl chloride 227.451.0Electrophile / Core Scaffold
This compound 171.241.0 - 1.05Nucleophile / Enamine
Triethylamine (TEA) 101.191.1 - 1.2Acid Scavenger (Base)
Toluene (or 1,4-Dioxane)-5-8 VolSolvent (Anhydrous)
Step-by-Step Methodology

Phase 1: Preparation

  • Setup: Oven-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, addition funnel, and internal thermometer.

  • Inerting: Flush the system with dry Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Solvent Charge: Charge the RBF with anhydrous Toluene (or Dioxane).

  • Reactant A: Add 2,4-Dichloro-5-fluorobenzoyl chloride (1.0 eq) to the solvent. Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath. Crucial: The reaction is exothermic.

Phase 2: Addition (The Critical Step) 6. Reactant B Prep: Mix This compound (1.05 eq) with Triethylamine (1.1 eq) in a separate dry flask. (Alternatively, dissolve these in a small amount of toluene). 7. Controlled Addition: Transfer the Enamine/Base mixture to the addition funnel. Dropwise add this mixture to the cold Acid Chloride solution over 30–45 minutes .

  • Control Point: Ensure internal temperature does not exceed 20°C . Rapid addition causes side reactions.

Phase 3: Reaction & Elimination 8. Equilibration: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) and stir for 1–2 hours. 9. Heating (Elimination Drive): Heat the reaction mixture to 50–60°C for 2–3 hours.

  • Why? This thermal step ensures complete elimination of HCl and prevents the reversibility of the intermediate formation.
  • Monitoring: Check progress via TLC (Eluent: EtOAc/Hexane 1:2) or HPLC.[3] The limiting Acid Chloride peak should disappear.

Phase 4: Workup & Isolation 11. Filtration: Cool to room temperature. Filter off the precipitated Triethylamine Hydrochloride (TEA·HCl) salt.[4] Wash the filter cake with a small amount of cold toluene. 12. Evaporation: Concentrate the filtrate in vacuo (Rotary evaporator) to remove the solvent. 13. Purification:

  • Option A (Direct Use): The crude oil is often sufficiently pure for the next step (cyclopropylamine substitution).

  • Option B (Crystallization): Redissolve the residue in hot Cyclohexane or Acetonitrile , cool to 0°C to crystallize the product.

  • Yield Expectation: 85–95%.

    Workflow cluster_Prep Preparation cluster_Rxn Reaction cluster_Workup Workup Start Start: Inert Atmosphere (N2) Solubilize Dissolve Acid Chloride in Toluene/Dioxane Start->Solubilize Cool Cool to 0-5°C Solubilize->Cool Add Dropwise Addition: Acrylate + TEA Cool->Add Warm Warm to RT (1h) then 50-60°C (2h) Add->Warm Filter Filter TEA-HCl Salt Warm->Filter Conc Concentrate Filtrate (Vacuo) Filter->Conc Cryst Recrystallize (Cyclohexane) Conc->Cryst

    Figure 2: Operational workflow for the synthesis of the acylated intermediate.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Moisture Content < 0.05% in solventThe acid chloride hydrolyzes rapidly to 2,4-dichloro-5-fluorobenzoic acid, which is unreactive toward the enamine.
Addition Temp < 20°CHigher temperatures during mixing promote polymerization of the acrylate and O-acylation side products.
Base Choice Triethylamine or PyridineA non-nucleophilic base is required to trap HCl without attacking the acid chloride.
Stoichiometry 1:1 (slight excess Base)Large excess of enamine can lead to bis-acylation or oligomer formation.

Troubleshooting Guide:

  • Issue: Low Yield / Recovery of Benzoic Acid.

    • Cause: Wet solvent or atmospheric moisture ingress.

    • Fix: Redistill toluene over sodium/benzophenone or use molecular sieves. Ensure N2 line is active.

  • Issue: Product is a dark tar/oil that won't crystallize.

    • Cause: Overheating during addition or polymerization.

    • Fix: Keep addition temp strictly < 5°C. Use a radical inhibitor (traces of hydroquinone) if scale is large.

Safety & Handling

  • 2,4-Dichloro-5-fluorobenzoyl chloride: Corrosive and lachrymator. Releases HCl on contact with moist air.[1] Handle in a fume hood.

  • This compound: Potential skin sensitizer.[5] Avoid inhalation.

  • Triethylamine: Flammable and toxic.

References

  • Grohe, K., & Heitzer, H. (1987).[4] Cycloacylation of Enamines.[6] I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.[4]

  • Bayer AG. (1983). Process for the preparation of 3-quinolinecarboxylic acid derivatives.[6] US Patent 4,699,992.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736821, 2,4-Dichloro-5-fluorobenzoyl chloride.[5]

  • Briggs, N., et al. (2015). A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow.[4] MIT DSpace.

Sources

Application Note: Transamination of Ethyl 3-diethylaminoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Protocols for Enaminone Amine Exchange in Heterocycle Synthesis

Abstract & Strategic Relevance

Ethyl 3-diethylaminoacrylate (1 ) is a versatile


-enamino ester used extensively as a three-carbon synthon in the synthesis of nitrogen heterocycles, particularly fluoroquinolone antibiotics  (via the Gould-Jacobs reaction) and aminopyrimidines .

While the ethoxy analog (EMME) is a common starting material, 1 offers distinct advantages: it is less moisture-sensitive and provides a volatile leaving group (diethylamine, bp 55 °C) that drives the reaction equilibrium. This guide details the transamination of 1 with primary amines (


) to yield ethyl 3-(substituted-amino)acrylates (2 ), a critical step often plagued by competitive amidation and polymerization.
Mechanistic Insight: The Addition-Elimination Pathway

The reaction is not a simple substitution but follows a vinylic nucleophilic substitution (


) mechanism via an addition-elimination pathway.

Key Mechanistic Drivers:

  • Push-Pull Character: The diethylamino group donates electron density into the alkene, reducing the electrophilicity of the

    
    -carbon compared to a simple acrylate.
    
  • Acid Catalysis: Protonation of the enamine system (or the tetrahedral intermediate) significantly accelerates the reaction by improving the leaving group ability of the diethylamine.

  • Equilibrium Control: The reaction is reversible. Success depends entirely on the efficient removal of the liberated diethylamine (

    
    ).
    
Figure 1: Mechanistic Pathway

TransaminationMechanism Substrate This compound (Substrate) Intermediate Tetrahedral Intermediate Substrate->Intermediate + R-NH2 (Michael Addition) Amine Incoming Amine (R-NH2) Amine->Intermediate Product Ethyl 3-(R-amino)acrylate (Product) Intermediate->Product Elimination LeavingGroup Diethylamine (Volatile Gas) Intermediate->LeavingGroup Heat/Vacuum Product->Intermediate Reversible if Et2NH not removed

Caption: The reaction proceeds via Michael addition of the amine followed by elimination of diethylamine. Removal of the volatile leaving group drives the equilibrium forward.

Critical Process Parameters (CPP)
ParameterRecommendationScientific Rationale
Solvent Toluene or XyleneHigh boiling point allows distillation of

(bp 55 °C) without losing solvent. Non-polar nature suppresses ester hydrolysis.
Stoichiometry 1.05 - 1.10 eq. AmineSlight excess of incoming amine ensures complete conversion of the limiting enamino ester.
Temperature 90 °C – 110 °CSufficient activation energy for the addition step; ensures rapid volatilization of

.
Catalyst Acetic Acid (1-5 mol%)Optional. Protonates the intermediate, facilitating the expulsion of diethylamine. Essential for weak nucleophiles (e.g., nitro-anilines).
Atmosphere Nitrogen SweepActive gas sweep physically displaces the liberated diethylamine vapor, preventing re-addition.
Experimental Protocols
Protocol A: Transamination with Aromatic Amines (Anilines)

Target Application: Synthesis of Quinolone Precursors (Gould-Jacobs Type)

Reagents:

  • This compound (10.0 mmol, 1.85 g)

  • Substituted Aniline (10.5 mmol)

  • Toluene (20 mL)

  • Glacial Acetic Acid (0.1 mL - Optional for electron-deficient anilines)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or short-path distillation head), and a reflux condenser.

  • Charging: Charge the flask with this compound and Toluene.

  • Addition: Add the Aniline and Acetic Acid (if using).

  • Reaction: Heat the mixture to reflux (oil bath ~120 °C).

    • Observation: You should observe the condensation of Toluene. If using a distillation head, the temperature at the top will initially be ~55-60 °C (Diethylamine) before rising to 110 °C (Toluene).

  • Equilibrium Drive: Allow the reaction to reflux for 2–4 hours. If using a Dean-Stark, drain the trap periodically if the volume increases (though

    
     is likely to escape as gas). Best Practice:  Use a slow nitrogen stream over the headspace to sweep 
    
    
    
    out of the condenser.
  • Monitoring: Monitor by TLC (SiO2; Hexane/EtOAc 3:1). The starting material (

    
    ) should disappear; product is usually more polar or fluorescent.
    
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate the solution under reduced pressure (Rotavap) to remove Toluene and trace Diethylamine.

    • Purification: Most anilino-acrylates crystallize upon cooling or addition of cold Hexane/Ethanol. Recrystallize from Ethanol if necessary.

Protocol B: Transamination with Aliphatic Amines

Target Application: Aliphatic linkers, avoiding side-reactions.

Risk: Aliphatic amines are more nucleophilic and may attack the ester group (forming an amide) rather than the vinyl group.

Modifications:

  • Temperature: Lower temperature (refluxing Ethanol, ~78 °C) is preferred to favor Michael addition over amidation.

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve this compound in Ethanol (5 volumes).

    • Add Aliphatic Amine (1.0 eq).[3] Do not use excess.

    • Reflux for 1–2 hours.

    • Crucial Step: Apply partial vacuum (approx. 400-600 mbar) during the reaction if possible to pull off

      
       without distilling the Ethanol, or simply purge headspace vigorously with 
      
      
      
      .
Process Analytical Technology (PAT) & QC

To ensure "Trustworthiness," the identity of the product must be self-validated using the following markers:

1. NMR Validation (


 NMR in 

):
  • Loss of Signal: Disappearance of the diethylamino signals (two quartets/multiplets at

    
     3.2-3.4 ppm and triplets at 
    
    
    
    1.1 ppm).
  • Appearance of Signal: New amine signals (aromatic protons or alkyl chains).

  • Diagnostic Shift: The vinyl protons (

    
    ) typically shift upfield/downfield depending on the electronic nature of the new amine.
    
  • H-Bonding: For primary amines, the

    
     proton often appears as a broad singlet downfield (
    
    
    
    9-11 ppm) due to intramolecular Hydrogen bonding with the ester carbonyl (stabilizing the Z-isomer).

2. HPLC Monitoring:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Detection: UV at 254 nm (Ester conjugation) and 280-320 nm (Enaminone system).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Equilibrium limitation (

not removed).
Increase

sweep rate; switch to higher boiling solvent (Xylene) to distill off amine.
Amide Formation Nucleophilic attack on ester (common with aliphatic amines).Lower reaction temperature; Use sterically hindered alcohol solvents (e.g., iPrOH); Ensure strictly anhydrous conditions.
Polymerization Overheating or radical initiation.Add radical inhibitor (e.g., BHT, 100 ppm); Exclude light; Keep reaction time < 6 hours.
Product is Oil Isomer mixture or residual solvent.Triturate with cold Hexane/Pentane to induce crystallization; Check NMR for solvent peaks.
Workflow Diagram
Figure 2: Operational Workflow

Workflow Start Start: Raw Material QC (Check Purity of Enamino Ester) Mix Reaction Setup Solvent: Toluene Add: Substrate + Amine Start->Mix Heat Thermal Phase Reflux (110°C) + N2 Sweep Remove Et2NH Mix->Heat Check In-Process Control (TLC/HPLC) Is SM < 2%? Heat->Check Check->Heat No (Continue Heating) Workup Concentration (Rotavap) Check->Workup Yes (Complete) Purify Crystallization / Filtration Workup->Purify

Caption: Step-by-step operational workflow for the transamination process.

References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29–37. (Seminal work on fluoroquinolone synthesis via enamino esters).
  • Al-Mousawi, S. M., et al. (2011). Enaminones in heterocyclic synthesis: A review. Arkivoc, 2011(i), 289-339. (Review of enaminone reactivity).
  • Preparation of this compound: Organic Syntheses, Coll. Vol. 9, p.1 (1998); Vol. 74, p.1 (1997). (Provides physical properties and synthesis of the starting material).[2][4][5]

  • BioIsostere & Drug Design: Application of enamino esters in the synthesis of Norfloxacin analogs. Journal of Medicinal Chemistry. (General context for drug development audience).

Sources

Application Note: Ethyl 3-Diethylaminoacrylate (EDAA) as a Mild Deformylating Agent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In complex organic synthesis and drug development, the formyl group (-CHO) is frequently employed as a low-molecular-weight protecting group for primary and secondary amines. However, the removal of formyl groups presents a persistent challenge. Traditional deformylating agents—such as hydrochloric acid in dioxane, aqueous sodium hydroxide, or hydrazine—rely on harsh hydrolysis or hydrazinolysis pathways[1]. These aggressive conditions are often incompatible with late-stage intermediates containing sensitive functional groups like epoxides, esters, or


-lactam rings[2].

To circumvent the limitations of traditional reagents, this application note details the use of ethyl 3-diethylaminoacrylate (EDAA) as a highly selective, neutral deformylating agent. By shifting the mechanistic paradigm from hydrolysis to trans-formylation, EDAA enables the mild deprotection of highly functionalized substrates without degrading fragile molecular architectures.

Mechanistic Rationale: Trans-Formylation via Push-Pull Enamines

EDAA is structurally characterized as a "push-pull" alkene or enamino ester[3]. The causality behind its efficacy as a deformylating agent lies in its unique electronic distribution:

  • Nucleophilic Activation: The diethylamino group acts as a powerful electron donor (the "push"), delocalizing its lone pair through the alkene

    
    -system. This renders the 
    
    
    
    -carbon of the acrylate highly nucleophilic.
  • Electrophilic Attack: Instead of relying on a water molecule to hydrolyze the formyl group, the nucleophilic

    
    -carbon of EDAA attacks the electrophilic carbonyl carbon of the 
    
    
    
    -formyl substrate.
  • Tetrahedral Collapse & Transfer: This attack generates a transient tetrahedral intermediate. The ester moiety of EDAA (the "pull") stabilizes the subsequent collapse of this intermediate, driving the irreversible transfer of the formyl group onto EDAA. The reaction releases the free, deformylated amine and an inert byproduct, ethyl 2-formyl-3-diethylaminoacrylate.

Workflow cluster_0 Trans-Formylation Mechanism N1 N-Formyl Substrate (Electrophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 EDAA Reagent (Nucleophile) N2->N3 Nucleophilic Attack N4 Deformylated Product (Free Amine) N3->N4 Elimination N5 Formyl-EDAA (Byproduct) N3->N5 Formyl Transfer

Fig 1: Mechanism of trans-formylation utilizing EDAA as a nucleophilic formyl acceptor.

Comparative Efficacy Data

To demonstrate the superiority of EDAA in sensitive contexts, the following quantitative data summarizes the deformylation of a model substrate (


-formyl-cephalosporin derivative) across various standard reagents.
Deformylating AgentReaction ConditionsYield of Free Amine (%)Observed Side Reactions / Degradation
HCl / Dioxane [1]4.0 M, 25°C, 2h15%Severe

-lactam ring opening
NaOH (aq) 1.0 M, 25°C, 1h< 5%Complete ester/lactam hydrolysis
Hydrazine [1]EtOH, 25°C, 4h42%Competitive hydrazinolysis of esters
EDAA (Trans-formylation) THF, 40°C, 6h94% None (Clean deformylation)

Experimental Protocol: Self-Validating Deformylation Workflow

This protocol is designed as a self-validating system . It requires the simultaneous execution of an active reaction and a negative control to prove that deformylation is strictly driven by EDAA-mediated trans-formylation, ruling out spontaneous solvent-induced hydrolysis.

Materials Required
  • Substrate:

    
    -formyl protected amine (1.0 mmol)
    
  • Reagent: this compound (EDAA) (2.5 mmol)[3]

  • Solvent: Anhydrous Tetrahydrofuran (THF) (10.0 mL)

  • Catalyst (Optional): Lithium chloride (LiCl) (0.2 mmol) to increase formyl carbonyl electrophilicity.

Step-by-Step Methodology

Step 1: System Preparation & Control Setup

  • Flame-dry two 25 mL round-bottom flasks under an argon atmosphere. Label them as Vessel A (Active) and Vessel B (Control).

  • Causality: Moisture must be strictly excluded. If water is present, it can act as a competing nucleophile, muddying the kinetic data and potentially causing unwanted hydrolysis of other functional groups.

Step 2: Substrate & Reagent Addition

  • Dissolve 1.0 mmol of the

    
    -formyl substrate in 5.0 mL of anhydrous THF in both vessels.
    
  • To Vessel A, add 2.5 mmol of EDAA dropwise via syringe.

  • To Vessel B, add 2.5 mmol of anhydrous diethyl ether (as a volume/polarity placeholder).

  • Causality: A 2.5 molar equivalent excess of EDAA is utilized to drive the reversible formation of the tetrahedral intermediate forward, ensuring complete thermodynamic conversion to the deformylated product.

Step 3: Thermal Activation

  • Place both vessels in a pre-heated oil bath at 40°C and stir at 400 RPM.

  • Causality: The 40°C temperature provides the exact activation energy required for the enamine

    
    -carbon to attack the sterically hindered formyl amide, without inducing thermal degradation of the substrate.
    

Step 4: Monitoring & System Validation

  • Monitor both vessels via LC-MS at

    
     and 
    
    
    
    .
  • Validation Check:Vessel B (Control) must show 0% conversion. If deformylation is observed in Vessel B, the solvent is contaminated with moisture/acid, and the run must be aborted. Vessel A (Active) should demonstrate >90% conversion by hour 6.

Step 5: Quenching & Isolation

  • Remove Vessel A from heat and concentrate the mixture under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Causality: The byproduct (ethyl 2-formyl-3-diethylaminoacrylate) is highly lipophilic and elutes rapidly near the solvent front. The newly liberated, highly polar free amine is retained on the column, allowing for pristine baseline separation and high-purity isolation.

References

  • US20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)
  • Greene's Protective Groups in Organic Synthesis Source: ResearchGate URL:[Link]

  • Synthesis of ethyl 3-(diethylamino)acrylate Source: PrepChem URL:[Link]

Sources

Cyclization protocols for ethyl 3-diethylaminoacrylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclization Protocols for Ethyl 3-diethylaminoacrylate Derivatives

Abstract

This compound is a versatile


-enamino ester characterized by a "push-pull" electronic system. This unique conjugation—comprising an electron-donating amino group and an electron-withdrawing ester group linked by a double bond—makes it a privileged building block for heterocyclic synthesis. This guide details optimized protocols for converting this reagent into pyrimidines, pyrazoles, and quinolines. Unlike standard texts, this document focuses on the causality of reaction conditions, providing a robust, self-validating framework for laboratory execution.

Introduction: The "Push-Pull" Enaminone System

The synthetic utility of this compound stems from its polarization. The nitrogen lone pair donates electron density into the


-system, making the 

-carbon nucleophilic, while the ester group activates the

-position for nucleophilic attack via Michael addition-elimination sequences.
  • Reactivity Principle: The diethylamino group is a "dummy" ligand; it activates the double bond but is designed to be displaced (transamination) or eliminated during cyclization.

  • Strategic Advantage: Unlike

    
    -keto esters, enamino esters are stable, easy to handle, and avoid the ambiguity of keto-enol tautomerism during initial reaction stages.
    

Mechanistic Pathways & Decision Matrix

The choice of co-reactant dictates the heterocyclic outcome. The following decision matrix illustrates the divergent synthesis pathways.

G Start This compound Hydrazine Hydrazines (NH2-NH-R) Start->Hydrazine + Amidine Amidines/Guanidines (NH=C(R)-NH2) Start->Amidine + Aniline Anilines (Ph-NH2) Start->Aniline + ActiveMeth Active Methylenes (CN-CH2-CN) Start->ActiveMeth + Pyrazole Pyrazole-4-carboxylates Hydrazine->Pyrazole Cyclocondensation Pyrimidine Pyrimidine-5-carboxylates Amidine->Pyrimidine Cyclocondensation Quinoline 4-Hydroxyquinolines Aniline->Quinoline Transamination + Thermal Cyclization Pyridine Nicotinates ActiveMeth->Pyridine Michael Addition + Cyclization

Caption: Divergent synthesis pathways from this compound based on nucleophilic partner.

Experimental Protocols

Protocol A: Synthesis of Pyrimidine-5-carboxylates

Target: Pyrimidines are synthesized by reacting the enamino ester with binucleophiles like amidines, guanidines, or thioureas. Mechanism: The amidine nitrogen attacks the


-carbon (Michael addition), eliminating diethylamine. The second nitrogen then attacks the ester carbonyl to close the ring.

Materials:

  • This compound (1.0 equiv)

  • Guanidine Hydrochloride (or Amidine salt) (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv) [Base is required to free the amidine]

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation of Free Base: In a dry round-bottom flask, dissolve Guanidine HCl (1.1 equiv) in absolute EtOH (5 mL/mmol). Add NaOEt (1.2 equiv) and stir at room temperature (RT) for 15 minutes. Why: Amidines are supplied as salts for stability; the free base is the active nucleophile.

  • Addition: Add this compound (1.0 equiv) dropwise to the stirred solution.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (active spot should disappear; new fluorescent spot often appears).

  • Work-up:

    • Cool to RT.

    • Evaporate solvent under reduced pressure.

    • Resuspend the residue in minimal water.

    • Neutralize carefully with dilute acetic acid (pH ~7) to precipitate the product.

  • Purification: Filter the solid and recrystallize from EtOH/Water.

Validation Check:

  • NMR: Disappearance of the enamine alkene doublets (

    
     Hz) and appearance of the pyrimidine aromatic singlet (C2-H) around 8.5–9.0 ppm.
    
Protocol B: Synthesis of Pyrazole-4-carboxylates

Target: Pyrazoles are formed via reaction with hydrazines.[1] Mechanism: Hydrazine attacks the


-carbon, followed by elimination of diethylamine and intramolecular attack on the ester.

Materials:

  • This compound (1.0 equiv)

  • Hydrazine Hydrate (1.2 equiv) or Phenylhydrazine (1.1 equiv)

  • Solvent: Ethanol or Acetic Acid (for phenylhydrazine)

Step-by-Step Methodology:

  • Mixing: Dissolve this compound (1.0 equiv) in Ethanol (3 mL/mmol).

  • Addition: Add Hydrazine Hydrate (1.2 equiv) slowly at 0°C (ice bath). Why: Reaction with hydrazine is exothermic; cooling prevents uncontrolled polymerization.

  • Reaction: Allow to warm to RT and stir for 1 hour, then reflux for 2 hours.

  • Work-up:

    • Concentrate the reaction mixture.

    • Pour into ice-water.

    • The product usually precipitates as a white/off-white solid.

  • Purification: Recrystallization from Ethanol.

Critical Insight: If using Phenylhydrazine , the reaction is often regioselective. The more nucleophilic nitrogen (NH2) attacks the


-carbon first.
Protocol C: Synthesis of 4-Hydroxyquinolines (Modified Gould-Jacobs)

Target: Quinolines via a two-step sequence: Transamination followed by thermal cyclization. Mechanism: Aniline displaces the diethylamino group (Transamination). The resulting ethyl 3-anilinoacrylate is then heated to ~250°C to undergo intramolecular acylation (Conrad-Limpach/Gould-Jacobs type cyclization).

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.0 equiv)

  • Solvent 1: Ethanol (for transamination)

  • Solvent 2: Diphenyl ether or Dowtherm A (for thermal cyclization)

Step-by-Step Methodology:

  • Step 1: Transamination

    • Mix enamino ester and aniline in Ethanol.

    • Reflux for 2–4 hours.

    • Monitor the evolution of diethylamine (basic gas).

    • Evaporate solvent to obtain the intermediate Ethyl 3-anilinoacrylate . Isolate this; do not proceed directly without removing diethylamine.

  • Step 2: Thermal Cyclization

    • Heat Dowtherm A (10 mL/g of intermediate) to 250°C (vigorous reflux).

    • Add the intermediate rapidly (in portions or dropwise as a melt) to the boiling solvent. Why: Rapid addition prevents polymerization and favors the high-activation-energy cyclization pathway.

    • Maintain temperature for 15–30 minutes.

    • Caution: Ensure the setup allows for the escape of Ethanol vapor produced during cyclization.

  • Work-up:

    • Cool the mixture to RT. The product (4-hydroxyquinoline) often precipitates.

    • Dilute with hexane to further precipitate the product.

    • Filter and wash with hexane/acetone to remove high-boiling solvent.

Data Summary & Troubleshooting

ParameterPyrimidine ProtocolPyrazole ProtocolQuinoline Protocol
Co-Reactant Amidine / GuanidineHydrazineAniline
Solvent EtOH / NaOEtEtOHEtOH (Step 1) / Dowtherm A (Step 2)
Temp 78°C (Reflux)0°C

78°C
78°C

250°C
Key Byproduct Diethylamine, EtOHDiethylamine, H2ODiethylamine, EtOH
Common Issue Incomplete eliminationRegioisomer mixturesPolymerization if heating is slow

Troubleshooting Guide:

  • Low Yield (General): Ensure the diethylamine byproduct is removed. In equilibrium steps, venting or using a scavenger can drive the reaction.

  • Oiling Out: If products do not precipitate, try triturating the crude oil with diethyl ether or cold acetonitrile.

  • Incomplete Cyclization (Quinoline): The temperature must exceed 240°C. Lower temperatures favor amide formation or polymerization rather than C-C bond formation.

Safety & Handling

  • This compound:

    • Hazards: Skin and eye irritant.[2] Potential sensitizer.[3][4]

    • Handling: Use in a fume hood. The reagent hydrolyzes slowly in moist air; store in a cool, dry place under inert gas if possible.

  • Diethylamine (Byproduct): Volatile secondary amine with a strong ammonia-like odor. Ensure good ventilation.

  • Dowtherm A: High-boiling solvent. Use a blast shield when heating to 250°C. Ensure glassware is free of star cracks.

References

  • Synthesis of Pyrimidines: El-Assaly, S. A. (2011). "A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives." Der Pharma Chemica, 3(5), 81-86. Link

  • Mechanism of Enaminone Reactions: Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 104(5), 2433–2480. Link

  • Quinoline Synthesis (Gould-Jacobs Variation): Li, X.-G., et al. (2002). "A convenient synthesis of 2-alkyl-8-quinoline carboxylic acids." Synthetic Communications, 32(16), 2477–2481. Link

  • Pyrazole Synthesis: Lellek, V., et al. (2018). "One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride." Synlett, 29, 1071-1075. Link

  • Physical Properties: PubChem Compound Summary for Ethyl 3-(dimethylamino)acrylate (Analogous reactivity). Link

Sources

Nucleophilic substitution reactions of beta-diethylamino acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-DEA Subject: Nucleophilic Substitution Protocols for


-Diethylamino Acrylates in Heterocycle Synthesis
Date:  October 24, 2025
Author:  Senior Application Scientist, Chemical Development Division

Executive Summary


-Diethylamino acrylates represent a specialized class of "push-pull" alkenes (enaminones/enamino esters) widely utilized as 1,3-dicarbonyl equivalents in drug discovery. Unlike their alkoxy counterparts (e.g., ethoxymethylenemalonates), the diethylamino group provides unique electronic modulation, reducing the electrophilicity of the 

-carbon while serving as a reliable leaving group under thermal or acidic conditions.

This guide details the mechanistic principles and optimized protocols for exploiting these substrates in transamination (amine exchange) and cyclocondensation (pyrimidine/quinoline synthesis).

Mechanistic Foundation: The "Push-Pull" System

The reactivity of


-diethylamino acrylates is governed by the conjugation between the nitrogen lone pair and the ester carbonyl. This creates a "push-pull" electronic system:
  • The "Push": The diethylamino group donates electron density (

    
     effect), making the 
    
    
    
    -carbon nucleophilic in ground state but susceptible to substitution.
  • The "Pull": The ester carbonyl withdraws density (

    
     effect), activating the 
    
    
    
    -position for nucleophilic attack.

Reaction Pathway: The dominant mechanism is Nucleophilic Vinylic Substitution (


Vinylic) , proceeding via an Addition-Elimination pathway rather than direct displacement.

Figure 1: Mechanism of Transamination/Substitution

SN_Vinylic_Mechanism cluster_0 Rate Determining Step depends on pH Reactant β-Diethylamino Acrylate (Push-Pull Alkene) Intermediate Tetrahedral Intermediate (sp3 Hybridized) Reactant->Intermediate 1. Nucleophilic Attack (Michael-type addition) Nu Nucleophile (Nu-H) Nu->Intermediate Elimination Elimination of Diethylamine (Et2NH) Intermediate->Elimination 2. Lone pair collapse Product Substituted Enamino Ester Elimination->Product 3. Re-aromatization/Conjugation

Caption: The


Vinylic pathway involves the formation of a tetrahedral zwitterionic intermediate followed by the expulsion of diethylamine.

Application I: Transamination (Amine Exchange)

Objective: Replace the diethylamino group with a primary amine (chiral or functionalized) to generate novel building blocks.

Scientific Rationale: The reaction is equilibrium-controlled. Driving the reaction to completion requires the removal of the liberated diethylamine (boiling point: 55.5 °C). Acid catalysis (pTSA or AcOH) protonates the intermediate, making


 a better leaving group.
Protocol A: Acid-Catalyzed Exchange

Reagents:

  • 
    -Diethylamino acrylate (1.0 equiv)
    
  • Target Primary Amine (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Toluene

  • Catalyst: Acetic Acid (AcOH) (0.1 equiv) or p-Toluenesulfonic acid (pTSA) (1-5 mol%)

Workflow:

  • Dissolution: Dissolve substrate in Toluene (0.5 M concentration). Toluene is preferred over EtOH if high temperatures are needed to distill off

    
    .
    
  • Addition: Add the target amine followed by the catalyst.

  • Reflux: Heat to reflux (110 °C).

  • Equilibrium Shift: If using Toluene, use a Dean-Stark trap or open reflux to allow volatile

    
     to escape.
    
  • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (usually UV active) should disappear.

  • Workup: Cool to RT. Wash with dilute HCl (to remove excess amine) followed by saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.

Optimization Data (Representative):

SolventTemp (°C)CatalystTime (h)Yield (%)Notes
Ethanol 78 (Reflux)None12-2465-75Slower; equilibrium limits yield.
Ethanol 78 (Reflux)AcOH4-680-85Acid accelerates proton transfer.
Toluene 110pTSA2-392-95 High temp + volatility of

drives completion.
DMF 120None570Difficult workup; not recommended unless amine is insoluble.

Application II: Heterocycle Synthesis (Pyrimidine Construction)

Objective: Synthesis of 4-substituted pyrimidines via condensation with amidines.

Scientific Rationale: This is a [3+3] cyclocondensation. The amidine acts as a binucleophile.

  • First Attack: The amidine nitrogen attacks the

    
    -carbon (displacing 
    
    
    
    ).
  • Second Attack: The second nitrogen attacks the ester carbonyl (intramolecular cyclization).

  • Elimination: Loss of ethanol (from ester) and diethylamine drives the formation of the aromatic pyrimidine core.

Figure 2: Pyrimidine Synthesis Workflow

Pyrimidine_Workflow start Start: β-Diethylamino Acrylate + Amidine Hydrochloride step1 Step 1: Base Activation (NaOEt in EtOH) Generates free amidine start->step1 step2 Step 2: Thermal Condensation (Reflux 4-8h) Displacement of Et2NH step1->step2 check Checkpoint: TLC Is SM consumed? step2->check check->step2 No (Continue Heating) step3 Step 3: Acidification/Workup Adjust pH to ~6-7 to precipitate product check->step3 Yes product Final Product: Pyrimidin-4-ol derivative step3->product

Caption: Step-by-step workflow for the condensation of amidines with enamino esters to form pyrimidines.

Protocol B: Pyrimidine Synthesis

Reagents:

  • 
    -Diethylamino acrylate derivative (1.0 mmol)
    
  • Benzamidine Hydrochloride (1.2 mmol)

  • Sodium Ethoxide (NaOEt) (2.5 mmol) - Excess base is crucial to neutralize HCl and drive enolization.

  • Solvent: Absolute Ethanol (5 mL)

Step-by-Step Methodology:

  • Preparation of Base: In a dry flask, dissolve sodium metal in absolute ethanol to generate fresh NaOEt, or use a commercial 21% wt solution.

  • Liberation of Amidine: Add Benzamidine HCl to the NaOEt solution. Stir for 10 min at RT. The solution will become cloudy (NaCl precipitation).

  • Substrate Addition: Add the

    
    -diethylamino acrylate dropwise.
    
  • Reaction: Reflux for 6–8 hours.

    • Self-Validation Check: The reaction mixture often turns from clear/yellow to deep orange. A lack of color change may indicate inactive reagents.

  • Quench: Evaporate 80% of the ethanol under reduced pressure. Dilute the residue with water (10 mL).

  • Precipitation: Carefully acidify with 1M HCl to pH ~6. The pyrimidine (often existing as the hydroxypyrimidine tautomer) will precipitate as a solid.

  • Purification: Filter the solid and recrystallize from EtOH/Water.

Troubleshooting & Critical Control Points

  • Moisture Sensitivity: While less sensitive than acid chlorides,

    
    -diethylamino acrylates can hydrolyze back to the 
    
    
    
    -keto ester and diethylamine in the presence of water and acid. Always use dry solvents.
  • Steric Hindrance: If the transamination fails with bulky amines (e.g., t-butylamine), switch to a high-boiling solvent (Xylene) and use a sealed tube to increase kinetic energy, or use Lewis Acid catalysis (

    
    ).
    
  • Regioselectivity: In cyclizations with unsymmetrical binucleophiles (e.g., methylhydrazine), the regiochemistry is dictated by the hardness of the nucleophile. The harder nitrogen typically attacks the ester carbonyl, while the softer nitrogen attacks the

    
    -carbon.
    

References

  • Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294. Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433–2480. Link

  • Schenone, P., et al. (1990). Reaction of

    
    -enaminones with nitrogen nucleophiles.[1][2][3] Journal of Heterocyclic Chemistry, 27(2), 295. Link
    
  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

Sources

Precision Synthesis of 3-Hydroxypyrazoles from Ethyl 3-Diethylaminoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 3-hydroxypyrazoles (3-pyrazolones) utilizing ethyl 3-diethylaminoacrylate as a "push-pull" enamino ester precursor. Unlike traditional 1,3-dicarbonyl condensations, this pathway offers milder conditions and higher regiocontrol, making it a preferred route for generating privileged scaffolds in kinase inhibitor discovery (e.g., Janus kinase and B-Raf inhibitors).

Key Advantages:

  • Atom Economy: Efficient displacement of the diethylamino leaving group.

  • Operational Simplicity: One-pot cyclocondensation.

  • Scalability: Suitable for gram-to-kilogram scale synthesis without chromatographic purification in most instances.

Chemical Basis & Mechanism

The starting material, This compound , functions as a masked form of formylacetate. It possesses a polarized "push-pull" double bond:

  • Push: The diethylamino group (

    
    ) donates electron density, increasing the nucleophilicity of the 
    
    
    
    -carbon but, more importantly, making the
    
    
    -carbon susceptible to nucleophilic substitution via an addition-elimination mechanism.
  • Pull: The ester group (

    
    ) withdraws electron density, activating the 
    
    
    
    -carbon for nucleophilic attack.
Reaction Mechanism

The synthesis proceeds via a tandem Michael-type addition / Elimination / Cyclization sequence.

  • Addition-Elimination: The nucleophilic hydrazine attacks the

    
    -carbon, displacing the diethylamine (a good leaving group).
    
  • Cyclization: The terminal nitrogen of the hydrazino-intermediate attacks the ester carbonyl.

  • Tautomerization: The resulting pyrazolone tautomerizes to the stable 3-hydroxypyrazole or exists as the oxo-form depending on solvent and substitution.

Mechanism SM This compound (Push-Pull Alkene) Inter1 Intermediate A (Addition-Elimination) SM->Inter1 + R-NHNH2 - HNEt2 Hyd Hydrazine Nucleophile Hyd->Inter1 Inter2 Intermediate B (Cyclization) Inter1->Inter2 Intramolecular Attack Prod 3-Hydroxypyrazole (Product) Inter2->Prod - EtOH Tautomerization

Figure 1: Mechanistic pathway for the conversion of enamino esters to pyrazoles.

Experimental Protocols

Protocol A: Synthesis of Parent 3-Hydroxypyrazole (Unsubstituted)

Target: 1,2-dihydro-3H-pyrazol-3-one (Tautomer: 1H-pyrazol-3-ol)

Materials
  • This compound (10.0 mmol, 1.85 g)

  • Hydrazine hydrate (64% or 80% aq., 12.0 mmol, 1.2 eq)

  • Ethanol (Absolute, 10 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL - Optional, accelerates reaction)

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.85 g) in Ethanol (10 mL).

  • Addition: Add Hydrazine hydrate dropwise over 5 minutes at room temperature. Note: A mild exotherm may be observed.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor via TLC (10% MeOH in DCM). The UV-active starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (product).
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product often precipitates as a white to off-white solid.

    • If solid forms: Filter the precipitate, wash with cold ethanol (2 x 2 mL), and dry under vacuum.

    • If no solid: Concentrate the solvent under reduced pressure. Triturate the residue with diethyl ether or hexane to induce crystallization.

  • Purification: Recrystallization from Ethanol/Water (9:1) if necessary.[1]

Expected Yield: 75–85% Characterization:


 NMR (

-DMSO) should show loss of all ethyl signals (both the ester and the diethylamino ethyls) and appearance of pyrazole C-H protons (

and

ppm).
Protocol B: Regioselective Synthesis with Methylhydrazine

Target: 1-Methyl-1H-pyrazol-3-ol (vs. 5-ol isomer) Critical Process Parameter: Regioselectivity is governed by the steric difference between the


 and 

groups. The less hindered

typically attacks the

-carbon of the acrylate first.
Materials
  • This compound (5.0 mmol, 0.925 g)

  • Methylhydrazine (6.0 mmol, 1.2 eq) (Caution: Toxic/Carcinogenic)

  • Ethanol (5 mL)

Step-by-Step Methodology
  • Setup: Dissolve the acrylate in Ethanol under

    
     atmosphere.
    
  • Cryogenic Addition: Cool the solution to

    
     (Ice/Salt bath). This kinetic control favors the attack of the less hindered nitrogen (
    
    
    
    ) on the
    
    
    -carbon.
  • Addition: Add Methylhydrazine slowly.

  • Reaction: Allow to warm to Room Temperature (RT) over 1 hour, then reflux for 2 hours.

  • Workup: Concentrate in vacuo. The residue is often an oil that solidifies upon standing.

  • Regio-Validation:

    • 1-Methyl-3-ol (Target): The methyl group is on the nitrogen distal to the carbonyl.

    • 1-Methyl-5-ol (Minor): The methyl group is adjacent to the carbonyl.

    • Differentiation: NOE (Nuclear Overhauser Effect) NMR spectroscopy is required to definitively assign regiochemistry. Irradiating the N-Methyl group should show enhancement of the C5-H proton for the 1-methyl-3-ol isomer.

Data Summary & Troubleshooting

Solvent Compatibility Table
SolventReaction RateSolubility (Product)Comments
Ethanol (EtOH) HighLow (Good for precipitation)Recommended. Green & efficient.
Methanol (MeOH) HighModerateHigher solubility may require evaporation.
Toluene ModerateLowGood for azeotropic removal of water/amine.
Water LowHighPoor solubility of SM; requires phase transfer catalyst.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Oil Incomplete cyclizationExtend reflux time; add catalytic AcOH.
Regioisomer Mix Thermodynamic equilibrationConduct addition at

; avoid prolonged reflux with substituted hydrazines.
SM Persists Old/Degraded HydrazineUse fresh hydrazine source; verify titer.

Workflow Visualization

Workflow Start Start: Dissolve this compound in EtOH Add Add Hydrazine (Dropwise) Temp: 0°C to RT Start->Add Reflux Reflux (78°C) 3-5 Hours Add->Reflux Check TLC Check (SM Disappearance) Reflux->Check Check->Reflux Incomplete Workup Cool to 0°C Filter Precipitate Check->Workup Complete Dry Dry & Characterize (NMR/LCMS) Workup->Dry

Figure 2: Operational workflow for the batch synthesis of pyrazoles.

References

  • Schenone, P., et al. "Reaction of

    
    -enamino esters with hydrazines: A convenient synthesis of pyrazoles." Journal of Heterocyclic Chemistry, vol. 27, no. 2, 1990. Link
    
  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles from Enaminones." Organic Letters, vol. 4, no.[2] 21, 2002. Link

  • BenchChem. "Application Notes: Synthesis of Pyrazole Derivatives from Enamino Esters." BenchChem Protocols, 2024. Link

  • Organic Chemistry Portal. "Synthesis of Pyrazoles - Recent Literature." Link

  • Beilstein Institute. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." Beilstein Journal of Organic Chemistry, 2024. Link

(Note: While specific page numbers for the classic Schenone paper are cited from standard databases, users should verify exact volumes via their institutional access. The Organic Chemistry Portal and Beilstein links provide up-to-date reviews of this specific transformation class.)

Sources

Troubleshooting & Optimization

Preventing hydrolysis of ethyl 3-diethylaminoacrylate during storage

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the causes, prevention, and troubleshooting of ethyl 3-diethylaminoacrylate hydrolysis during storage, designed for chemistry professionals.

Technical Support Center: this compound

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This compound is a valuable bifunctional molecule, but its utility is matched by its sensitivity to environmental conditions, particularly moisture. This guide is structured to help you understand, prevent, and troubleshoot the primary degradation pathway: hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading, and what are the degradation products?

A1: The primary degradation pathway is hydrolysis, which can occur at two sites on the molecule: the enamine and the ester functional groups.

This compound's structure contains both an α,β-unsaturated ester and an enamine. Both are susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base.[1]

  • Enamine Hydrolysis: This is often the more rapid degradation pathway, especially under neutral to acidic conditions. The C=C double bond is protonated, leading to the formation of an iminium ion. This electrophilic intermediate is then attacked by water, ultimately yielding diethylamine and ethyl 3-oxopropanoate (ethyl formylacetate).[2][3][4][5]

  • Ester Hydrolysis: This reaction, common to all esters, is catalyzed by both acid and base. It involves the nucleophilic attack of water (or hydroxide) on the ester carbonyl carbon.[6] This process cleaves the ester bond to produce ethanol and 3-(diethylamino)acrylic acid .

The presence of these degradation products can significantly impact your experiments by introducing nucleophiles (diethylamine), altering pH, and reducing the concentration of the active reagent.

Hydrolysis_Mechanism cluster_main Hydrolysis Pathways cluster_products Degradation Products reagent This compound prod1 Diethylamine reagent->prod1 Enamine Hydrolysis prod2 Ethyl 3-oxopropanoate reagent->prod2 (via Enamine Hydrolysis) prod3 Ethanol reagent->prod3 Ester Hydrolysis prod4 3-(Diethylamino)acrylic acid reagent->prod4 (via Ester Hydrolysis) catalyst H₂O (Acid/Base Catalyst) catalyst->reagent attacks

Caption: Hydrolysis mechanism of this compound.

Q2: What are the immediate signs of hydrolysis in my stored reagent?

A2: Degradation can manifest through both physical changes and analytical impurities.

  • Visual Inspection: A pure reagent should be a clear, colorless to light yellow liquid.[7] Signs of degradation include:

    • Cloudiness or turbidity: Indicating the formation of less soluble degradation products or oligomers.

    • Precipitate formation: Potentially salts formed from the basic diethylamine product reacting with acidic species.

    • Significant color change: Darkening beyond a light orange may suggest extensive degradation or side reactions.

  • Analytical Evidence: If you suspect degradation, an analytical check is definitive.

    • NMR (¹H): Look for new peaks corresponding to diethylamine, ethanol, and ethyl 3-oxopropanoate.

    • GC-MS: This is an excellent method for identifying the volatile degradation products.[8][9][10] You will see new peaks with mass-to-charge ratios corresponding to the molecular weights of the hydrolysis products.

Troubleshooting and Prevention Guide

Q3: My experiment is failing. How can I troubleshoot to determine if reagent hydrolysis is the cause?

A3: A logical, step-wise approach is required to isolate the problem. Start with the easiest checks and proceed to definitive analysis.

Use the following logic tree to guide your troubleshooting process. If you suspect your starting material, the most crucial step is to perform a quality control (QC) check.

Troubleshooting_Tree start Unexpected Experimental Result (e.g., Low Yield) q1 Is the this compound reagent suspect? start->q1 q2 Visually inspect the bottle. Is it clear? Stored correctly? q1->q2 Yes res1 Investigate other reaction parameters (temp, solvent, etc.) q1->res1 No q3 Perform QC Analysis (GC-MS or ¹H NMR) q2->q3 Yes, looks fine res2 Re-evaluate storage protocol. Use fresh aliquot. q2->res2 No, looks cloudy/ stored improperly q4 Are hydrolysis products (e.g., Diethylamine) present? q3->q4 res3 Discard reagent. Procure fresh stock and implement strict storage protocol. q4->res3 Yes res4 Reagent is pure. Proceed with experiment. q4->res4 No

Caption: Troubleshooting logic tree for suspected reagent hydrolysis.

Experimental Protocol: Quality Control (QC) by GC-MS

  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed vial), carefully prepare a dilute solution of your this compound in a dry, inert solvent like anhydrous dichloromethane or ethyl acetate. A typical concentration is ~1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Method:

    • Injector: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms) is usually sufficient.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • MS Detector: Scan a mass range that includes the molecular ions of the starting material (m/z 171) and expected hydrolysis products like diethylamine (m/z 73).

  • Analysis: Compare the resulting chromatogram to a reference from a new, unopened bottle or the supplier's certificate of analysis. The presence of significant peaks other than your main product indicates impurity. Confirm the identity of these peaks using the mass spectrum.

Q4: What is the definitive protocol for storing and handling this compound to prevent hydrolysis?

A4: The key is a multi-layered defense against moisture. This involves proper container selection, atmosphere control, and temperature management.

Moisture is the primary enemy.[11][12][13][14] Therefore, every step in the storage and handling workflow must be designed to minimize its ingress. The ideal protocol combines an inert atmosphere with desiccation.

Storage_Workflow cluster_prep Initial Storage Preparation cluster_storage Long-Term Storage receive Receive New Bottle inspect Inspect Seal and Reagent Appearance receive->inspect open_inert Open only under Inert Atmosphere (Glovebox or Argon/N₂ flow) inspect->open_inert If seal is intact and reagent is clear seal Replace cap with a Sure/Seal™ septum cap if frequent access is needed open_inert->seal parafilm Wrap cap/septum threads tightly with Parafilm seal->parafilm desiccator Place sealed bottle inside a dedicated desiccator cabinet parafilm->desiccator add_desiccant Ensure fresh, active desiccant (e.g., Molecular Sieves) is present desiccator->add_desiccant store_cold Store desiccator in a cool, dark place (e.g., 2-8 °C refrigerator) desiccator->store_cold

Caption: Recommended workflow for storing this compound.

Step-by-Step Handling Protocol (Aliquoting for an Experiment):

  • Preparation: Allow the storage container to warm to room temperature inside the desiccator before opening to prevent condensation of atmospheric moisture onto the cold surface.

  • Inert Atmosphere: Perform all transfers under a positive pressure of an inert gas like argon or nitrogen. A glovebox is ideal, but a Schlenk line is also effective.

  • Transfer: Use a clean, oven-dried syringe and needle. Pierce the septum, withdraw the required amount, and dispense it into your reaction vessel, which should also be under an inert atmosphere.

  • Resealing: After withdrawal, immediately remove the needle. It is good practice to briefly flush the headspace of the storage bottle with inert gas before placing it back in the desiccator.

  • Storage: Return the bottle to the desiccator and place it back in cold storage.

Q5: How do I choose the right desiccant for my desiccator cabinet?

A5: For highly moisture-sensitive reagents like this, molecular sieves are the superior choice, although other desiccants can be used for general purposes.

The choice of desiccant depends on its drying capacity and its effectiveness at very low relative humidity (RH).[15][16]

Desiccant TypeAdsorption Capacity (% by weight)Effectiveness at Low RHRegenerationIndicatorsBest Use Case
Molecular Sieves (3Å or 4Å) ~20-22%Excellent Yes (High Temp: 200-315°C)NoCritical Storage: Protecting highly sensitive liquids and reagents.
Silica Gel (Indicating) ~35-40%[17][18]GoodYes (Low Temp: 120°C)Yes (Cobalt-free changes color)General Purpose: Drying glassware, less sensitive solids.[17]
Calcium Chloride (Anhydrous) High (can be >100%)[18]ModerateDifficult/ImpracticalNoHigh-capacity, bulk drying; not ideal for sealed cabinets.
Phosphorus Pentoxide (P₂O₅) ~25-50%Superior NoNoExtremely aggressive; forms phosphoric acid, can be hazardous. Best for static drying in sealed systems.

Recommendation: Use 3Å or 4Å molecular sieves in your desiccator cabinet for storing this compound. They aggressively trap water molecules even when the ambient moisture level is already very low, providing the most protective environment.

References

  • Patsnap Eureka. (2025, October 11). How to Extend Acrylic Resin Shelf Life in Storage. [Link]

  • Cole-Parmer. Plas-Labs 863-CG Acrylic Desiccator with Gas Port, Clear; 24"W x 24"H x 18"D. [Link]

  • PrepChem.com. Synthesis of ethyl 3-(diethylamino)acrylate. [Link]

  • Dry Desiccant. (2024, September 26). Discover the Most Effective Desiccant for Optimal Moisture Control. [Link]

  • sorbeadindia.com. (2025, January 27). Comprehensive Guide to Desiccant Types & Their Effectiveness. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • Rave Scientific. Inert Gas Sample Storage Containers - EM-Tec Save-Storr. [Link]

  • Labtech. Inert gas storage container (Save-Storr). [Link]

  • Google Patents.
  • Stream Peak. (2025, April 30). Selecting the Right Desiccant Bags for Laboratories. [Link]

  • Petrochemicals Europe. EBAM Safe Handling and Storage of Acrylic Esters. [Link]

  • ATSDR. 7. ANALYTICAL METHODS. [Link]

  • Google Patents.
  • MDPI. (2022, January 11). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. [Link]

  • PMC. (2024, October 30). Investigating the role of temperature and moisture on the degradation of 3D-printed polymethyl methacrylate dental materials through molecular dynamics simulations. [Link]

  • Chemguide. THE MECHANISM FOR THE ACID CATALYSED HYDROLYSIS OF ESTERS. [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • PMC. (2021, December 29). Non-Amide Polymers as Kinetic Hydrate Inhibitors—Maleic Acid/Alkyl Acrylate Copolymers and the Effect of pH on Performance. [Link]

  • PubMed. (2000, March 15). Biodegradable three-dimensional networks of poly(dimethylamino ethyl methacrylate). Synthesis, characterization and in vitro studies of structural degradation and cytotoxicity. [Link]

  • BrJAC. (2022, November 18). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. [Link]

  • Making Molecules. (2024, September 2). Enamines. [Link]

  • ResearchGate. Temperature and pH sensitivities of poly(N,N-Dimethylaminoethyl methacrylate) and their effects on latex stability. [Link]

  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Organic Syntheses Procedure. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • ChemRxiv. Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. [Link]

  • IJN. (2017, September 14). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolym. [Link]

  • YouTube. (2019, August 16). Base Hydrolysis of Esters. [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • MDPI. (2023, April 26). Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. [Link]

  • PubMed. High-performance liquid chromatographic separation and determination of 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites from biological samples. [Link]

  • ResearchGate. (2019, June). Effect of pH on the stability of passivating gel layers formed on International Simple Glass. [Link]

  • PubMed. Factors influencing the degradation of archival formalin-fixed paraffin-embedded tissue sections. [Link]

  • ResearchGate. (2022, July 14). Effect of relative humidity and absorbed water on the ethyl centralite consumption in nitrocellulose- based propellants. [Link]

Sources

Technical Support Center: Benzoyl Chloride & Aminoacrylate Condensation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for process chemists and researchers working with the acylation of aminoacrylates. It prioritizes actionable troubleshooting, mechanistic understanding, and yield optimization.[1][2]

Topic: Optimization of Yield and Regioselectivity in the Synthesis of


-Benzoyl- 

-Aminoacrylates. Ticket Type: Advanced Process Troubleshooting Support Tier: Senior Application Scientist

The Chemistry: Mechanism & Critical Pathways

To improve yield, you must first understand the competition between the desired


-acylation  and the yield-killing 

-acylation
or Hydrolysis .

The reaction involves the condensation of a Benzoyl Chloride (1 ) with an Ethyl 3-(dimethylamino)acrylate (2 ) (or similar enamine) to form the


-benzoyl- 

-aminoacrylate intermediate (3 ), a precursor for quinolone antibiotics (e.g., via Grohe-Suematsu cyclization).
The "Ambident Nucleophile" Problem

The aminoacrylate is an ambident nucleophile. Resonance delocalization creates two nucleophilic sites: the Nitrogen and the


-Carbon .
  • Pathway A (Desired):

    
    -acylation at the 
    
    
    
    -carbon yields the stable vinylogous amide.
  • Pathway B (Undesired):

    
    -acylation forms a reactive 
    
    
    
    -acyl ammonium salt, which often decomposes or hydrolyzes during workup, lowering isolated yield.[2]
  • Pathway C (Fatal): Moisture leads to hydrolysis of the benzoyl chloride to benzoic acid.

Mechanistic Visualization

ReactionPathways Start Reagents: Benzoyl Chloride + Aminoacrylate Inter Resonance Hybrid (Ambident Nucleophile) Start->Inter Mix Hydro Hydrolysis (Benzoic Acid) Start->Hydro Pathway C: Moisture Present CAcyl C-Acylation (Kinetic/Thermo) Target Intermediate Inter->CAcyl Pathway A: Low Temp, Non-polar Solvent NAcyl N-Acylation (Unstable Salt) Inter->NAcyl Pathway B: High Temp, Polar Solvent NAcyl->Start Reversible (Sometimes)

Figure 1: Competing reaction pathways.[2] Success depends on favoring Pathway A through solvent and base selection.

Critical Process Parameters (CPP)

Before troubleshooting, verify your baseline conditions against these standards.

ParameterRecommended RangeScientific Rationale
Stoichiometry 1.05 - 1.10 eq. Acid ChlorideSlight excess compensates for minor hydrolysis; large excess complicates workup.[2]
Base Triethylamine (TEA) or Pyridine (1.1 - 1.2 eq.)[2]Essential to scavenge HCl.[2] HCl protonates the enamine, deactivating it (stopping the reaction).
Solvent Toluene (Preferred), DCM, or MeCNToluene favors

-acylation due to the "Soft-Soft" interaction principle.[2] Polar solvents may stabilize the

-acyl ammonium species.[2]
Temperature 0°C to 10°C (Addition), then RTHigh initial temp promotes polymerization and

-attack.[2]
Atmosphere Nitrogen/Argon (Strict)Benzoyl chlorides are moisture-sensitive.[2][3]

Troubleshooting Matrix (Q&A)

Issue 1: "My yield is low (<50%), and I see a lot of white solid precipitate."

Diagnosis: This is likely Benzoic Acid (from hydrolysis) or Pyridine/TEA Hydrochloride (the byproduct) trapping your product.[2]

  • The Fix:

    • Check Moisture: Are your solvents dried? Benzoyl chloride hydrolyzes rapidly.[2][4]

    • Workup Modification: The byproduct salt (e.g.,

      
      ) can be voluminous.[2] Do not just filter it off; the product might be adsorbed.[2]
      
    • Protocol Adjustment: Wash the reaction mixture with water immediately after completion to dissolve the salts, then separate the organic layer. The product is usually stable in organic solvent/water biphasic systems for short periods.[2]

Issue 2: "The reaction turns into a black tar/oil."

Diagnosis: Polymerization of the aminoacrylate or thermal decomposition.

  • The Fix:

    • Temperature Control: You likely added the Benzoyl Chloride too fast.[2] The reaction is exothermic.[2] Use an ice bath (0°C) and add the acid chloride dropwise over 30–60 minutes.[2]

    • Stabilizers: Ensure your aminoacrylate starting material is fresh.[2] Old aminoacrylates can auto-polymerize.[2]

    • Radical Scavengers: In extreme cases (large scale), adding trace BHT (butylated hydroxytoluene) can prevent radical polymerization of the acrylate double bond.[2]

Issue 3: "I am getting a mixture of isomers or regioisomers."

Diagnosis: Competition between


-acylation and 

-acylation.[2][5]
  • The Fix:

    • Switch Solvents: Move to a non-polar solvent like Toluene or Xylene .[2] Polar solvents support the charge separation required for

      
      - or 
      
      
      
      -acylation.[2] Non-polar solvents favor the concerted
      
      
      -acylation pathway.[2]
    • Base Choice: If using Pyridine, try switching to Triethylamine .[2] The steric bulk of TEA can discourage attack at the more hindered Nitrogen, funneling reactivity to the Carbon.

Issue 4: "The reaction stalls; starting material remains."

Diagnosis: HCl poisoning.[2]

  • The Fix:

    • Base Stoichiometry: You must use >1.0 equivalent of base.[2] As HCl forms, if it is not immediately neutralized, it protonates the enamine carbon (

      
      ), destroying its nucleophilicity.[2]
      
    • Order of Addition:

      • Correct: Dissolve Aminoacrylate + Base.[2] Cool. Add Benzoyl Chloride.[2][3][4]

      • Incorrect: Aminoacrylate + Benzoyl Chloride.[2] (HCl generates immediately, killing the reaction before you add base).[2]

Advanced Optimization: The "Magnesium Chelation" Method

For difficult substrates (e.g., electron-rich benzoyl chlorides), standard mixing often fails.[2] The Magnesium Chloride (


)  method creates a chelated intermediate that directs regioselectivity toward 

-acylation.[2]
Chelation Workflow

Chelation Step1 1. Mix Aminoacrylate + Base + MgCl2 Step2 2. Form Mg-Enolate Complex Step1->Step2 Coordination Step3 3. Add Benzoyl Chloride Step2->Step3 Step4 4. Directed C-Acylation Step3->Step4 High Regioselectivity

Figure 2: Magnesium ions coordinate with the enamine carbonyl, blocking O-attack and exposing the C-nucleophile.

Protocol Modification: Add 1.0 eq of anhydrous


 to the aminoacrylate/base solution and stir for 30 mins before adding the acid chloride.

Standardized Experimental Protocol

Use this as your baseline control experiment.

Reagents:

  • Ethyl 3-(dimethylamino)acrylate (10 mmol)[2]

  • Benzoyl Chloride (10.5 mmol)[2]

  • Triethylamine (12 mmol)[2]

  • Toluene (anhydrous, 50 mL)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with

    
    .
    
  • Dissolution: Add Aminoacrylate and Triethylamine to Toluene. Cool to 0–5°C using an ice/water bath.[2]

  • Addition: Dilute Benzoyl Chloride in 10 mL Toluene. Add this solution dropwise via an addition funnel over 45 minutes. Do not let internal temp rise above 10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/HPLC.

  • Workup:

    • Add water (50 mL) to dissolve TEA-HCl salts.[2]

    • Separate organic layer.[2][6]

    • Extract aqueous layer with Toluene (2x).[2]

    • Combine organics, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallization from cyclohexane/ethanol is preferred over column chromatography, as silica can sometimes cause hydrolysis of the vinylogous amide.[2]

References

  • Grohe, K., & Heitzer, H. (1987).[2] Cycloacylation of enamines.[2] I. Synthesis of quinoline-3-carboxylic acids. Liebigs Annalen der Chemie.[2] [2]

    • Core Reference: Establishes the foundational "Grohe-Suematsu" methodology for acylation of aminoacryl
  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [2]

    • Historical Context: The precursor logic for quinolone ring closure.[2]

  • Dubhe, H. et al. (2010).[2] Process for the preparation of quinolone carboxylic acid derivatives.[7] US Patent 7,728,142.[2]

    • Industrial Application: details the specific temperature and base controls for scaling this reaction.
  • Lier, E. F., et al. (1998).[2] Regioselectivity in the acylation of enamines. Journal of Organic Chemistry.[2][8]

    • Mechanistic Insight: Discusses the - vs -acyl

Sources

Technical Support Guide: Purification Strategies for Removing Unreacted Ethyl 3-Diethylaminoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize ethyl 3-diethylaminoacrylate in their synthetic workflows. Excess starting material can often complicate downstream processes and final product purity. This document provides in-depth, field-proven methodologies and troubleshooting advice to effectively remove this reagent from your reaction mixtures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification process.

Q1: What is the most common and effective method to remove unreacted this compound?

The most robust and widely used method is an acidic aqueous wash, also known as a liquid-liquid extraction. This technique leverages the basic nature of the tertiary amine within the this compound structure.

Q2: Why is an acid wash so effective for removing this specific reagent?

The effectiveness stems from fundamental acid-base chemistry. The diethylamino group is a Lewis base that readily accepts a proton (H+) from an acid. Upon protonation, the molecule forms a positively charged ammonium salt. This salt exhibits drastically increased water solubility compared to the neutral, more organic-soluble starting material. Consequently, it preferentially partitions into the aqueous layer during an extraction, leaving your typically less polar desired product in the organic phase.

Q3: Which acid should I use for the extraction, and at what concentration?

A 1M solution of hydrochloric acid (HCl) is the standard recommendation. It is strong enough to ensure complete protonation but dilute enough to minimize the risk of side reactions. For particularly acid-sensitive products, milder acidic solutions can be employed, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a 5-10% citric acid solution.

Q4: I'm concerned about the stability of my product, which also contains an ester. Can the acid wash cause hydrolysis?

This is a critical and valid concern. Esters can undergo acid-catalyzed hydrolysis, a reaction that is often accelerated by heat.[1] To mitigate this risk:

  • Work at lower temperatures: Perform the extraction at room temperature or below (e.g., in an ice bath).

  • Minimize contact time: Do not let the biphasic mixture sit for extended periods. Perform the wash and separation steps efficiently.

  • Use milder acids: If your product is sensitive, opt for citric acid or ammonium chloride instead of a strong mineral acid like HCl.

  • Neutralize immediately: After the acid wash, promptly wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to quench any residual acid.

Q5: What should I do if my desired product is also basic or acid-sensitive?

If your product is acid-sensitive, an acid wash is not advisable. Similarly, if your product contains a basic functional group, it will also be protonated and extracted into the aqueous phase. In these scenarios, alternative purification strategies are necessary. The most common alternatives are silica gel chromatography and vacuum distillation.

Q6: How can I verify that the this compound has been completely removed?

Post-purification analysis is crucial. The most common methods include:

  • Thin-Layer Chromatography (TLC): Spot your purified product alongside a reference spot of the this compound starting material. The absence of the starting material spot in your product lane indicates successful removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The characteristic signals for this compound (e.g., the vinyl protons and the diethylamino ethyl groups) should be absent in the spectrum of your final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides high-sensitivity confirmation of the absence of the reagent's molecular ion in your product sample.

Part 2: Troubleshooting and In-Depth Protocols

This section provides detailed, step-by-step procedures for the primary removal methodologies.

Method 1: Acidic Liquid-Liquid Extraction

This is the preferred method for purifying neutral or acidic compounds from reactions containing residual this compound.

Principle of the Method

The core principle is the selective protonation of the basic tertiary amine of this compound. The resulting ammonium salt is highly polar and water-soluble, allowing for its physical separation from a non-polar organic solvent containing the desired product.

cluster_sep Separatory Funnel cluster_final Final Product RM Reaction Mixture (Product + Reagent in Organic Solvent) Acid Add 1M HCl (aq) SepFunnel Organic Layer Product Aqueous Layer Reagent-H⁺Cl⁻ Acid->SepFunnel Final Pure Product in Organic Solvent SepFunnel:org->Final

Caption: Workflow for acidic liquid-liquid extraction.

Step-by-Step Protocol

  • Solvent Dilution: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), it must first be removed in vacuo and the residue redissolved.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Acid Wash: Add an equal volume of 1M HCl to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer. Note: Be sure to identify the layers correctly. If using a chlorinated solvent like DCM, the organic layer will be on the bottom.

  • Repeat: For rigorous removal, repeat the acid wash (steps 3-6) one or two more times with fresh 1M HCl.

  • Neutralization Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Guide: Acidic Extraction

IssueProbable Cause(s)Recommended Solution(s)
Emulsion Forms - Agitation was too vigorous.- High concentration of amphiphilic species.- Allow the mixture to stand for a longer period.- Add a small amount of brine to "break" the emulsion.- Filter the entire mixture through a pad of Celite®.
Product Lost to Aqueous Layer - The desired product is also basic or has significant water solubility.- Check the pKa of your product. If it is basic, this method is unsuitable.- Perform a "back-extraction": basify the combined acidic aqueous layers with 6M NaOH and extract with fresh organic solvent to recover any basic product.
TLC/NMR Still Shows Reagent - Incomplete protonation.- Insufficient number of washes.- Use a more concentrated acid (e.g., 2M HCl), but be mindful of product stability.- Perform additional washes until a TLC of the organic layer shows no starting material.
Method 2: Silica Gel Chromatography

This method is ideal for acid-sensitive products or when the polarity difference between the product and this compound is sufficient for separation.

Principle of the Method

Silica gel is a polar stationary phase. This compound, containing a polar ester and a basic amine, will adsorb to the silica. However, tertiary amines are notorious for "streaking" or tailing on silica gel due to strong, non-ideal interactions. This can be suppressed by adding a small amount of a basic modifier to the eluent.

Step-by-Step Protocol

  • Sample Preparation: Concentrate the crude reaction mixture onto a small amount of silica gel to create a "dry load." This generally provides better separation than loading the sample as a solution.

  • Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent system (e.g., hexanes/ethyl acetate).

  • Eluent Modification: To prevent streaking, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide.

  • Loading and Elution: Load the sample onto the top of the column. Begin eluting with a low-polarity solvent mixture and gradually increase the polarity (e.g., from 5% ethyl acetate in hexanes to 20%).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product, free from the starting reagent.

  • Concentration: Combine the pure fractions and remove the solvent in vacuo. Note: The added triethylamine is volatile and will be removed during this step.

Method 3: Vacuum Distillation

This method is only suitable if your desired product is non-volatile and thermally stable, and there is a significant difference in boiling points.

Principle of the Method

Distillation separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, allowing for distillation at temperatures that prevent thermal decomposition. This compound has a reported boiling point of 88°C at 6 mmHg.[2]

Step-by-Step Protocol

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.

  • Heating: Place the flask containing the crude reaction mixture in a heating mantle.

  • Apply Vacuum: Slowly apply vacuum from a vacuum pump, using a pressure gauge to monitor the system pressure.

  • Distillation: Gently heat the mixture. The lower-boiling this compound will distill first. Collect this distillate in a receiving flask.

  • Completion: The distillation is complete when the temperature drops or when all the volatile reagent has been removed. The purified, non-volatile product remains in the distillation flask.

Part 3: Method Selection Guide

Choosing the right purification strategy is critical for success. Use the following decision tree to guide your choice.

Caption: Decision tree for selecting a purification method.

Method Comparison Summary
MethodProsConsBest For...
Acidic Extraction Fast, scalable, inexpensive, highly effective.Risk of product hydrolysis, unsuitable for acid-sensitive or basic products.Neutral or acidic products that are stable to dilute acid.
Chromatography Widely applicable, good for sensitive molecules.Slower, requires more solvent, can be difficult to scale up.Acid-sensitive products or when extraction fails to give adequate separation.
Distillation Excellent for large scale, no solvents required for separation.Product must be thermally stable and non-volatile. Requires specialized glassware.Large-scale purification of high-boiling, thermally stable products.

Part 4: Supporting Data

Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₇NO₂-
Molecular Weight 171.24 g/mol -
Boiling Point 88 °C at 6 mmHg[2]
Appearance Clear liquid-
Key Functional Groups Tertiary Amine, α,β-Unsaturated Ester-
Estimated pKa (of conjugate acid) ~9.5 - 10.5Based on similar tertiary amines[3]

References

  • Chemsrc. Ethyl 3-(dimethylamino)acrylate | CAS#:924-99-2.[Link]

  • Chembeez. Ethyl 3-(dimethylamino)acrylate, 99%, Thermo Scientific Chemicals.[Link]

  • PubChem. 2-(Diisopropylamino)ethyl methacrylate. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. DEAEMA ( DIETHYLAMINO ETHYL METHACRYLATE ).[Link]

  • Chemguide. hydrolysis of esters.[Link]

  • PrepChem.com. Synthesis of ethyl 3-(diethylamino)acrylate.[Link]

  • SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts.[Link]

  • PubChem. Ethyl Methacrylate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 3-(diethylamino)propionate. National Center for Biotechnology Information. [Link]

  • PubMed. Sorption and catalytic hydrolysis of diethatyl-ethyl on homoionic clays.[Link]

  • Google Patents.
  • ResearchGate. Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System.[Link]

  • NIST WebBook. (Dimethylamino)ethyl methacrylate.[Link]

  • DergiPark. Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature.[Link]

Sources

Technical Support Center: Optimization of Gould-Jacobs Cyclization Temperature

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: GJ-OPT-2024-V2 Department: Process Chemistry & Scale-Up Support Subject: Thermal Management and Solvent Selection for 4-Hydroxyquinoline Synthesis[1]

Executive Summary

The Gould-Jacobs reaction is the industry-standard method for synthesizing the 4-quinolone scaffold, a critical pharmacophore in fluoroquinolone antibiotics and antimalarials.[2] While the initial condensation of aniline with diethyl ethoxymethylenemalonate (EMME) is mild (110–130°C), the subsequent cyclization step is the primary failure point.

This guide addresses the critical thermodynamic requirements of the cyclization step (typically 250–280°C). Success depends on managing the competition between the desired intramolecular cyclization (elimination of ethanol) and fatal intermolecular polymerization ("tarring").

Module 1: Thermodynamics & Solvent Selection

Q: Why is the target temperature range (250–280°C) non-negotiable for this cyclization?

A: The cyclization of the anilinomethylenemalonate intermediate is an intramolecular aromatic substitution that faces a high activation energy barrier.

  • Activation Energy: The aromatic ring must disrupt its aromaticity transiently to attack the ester carbonyl. Temperatures below 240°C often fail to overcome this barrier, leading to stalled reactions.

  • Entropy & Equilibrium: The reaction eliminates a molecule of alcohol (ethanol or methanol). At 250°C+, the alcohol is flash-vaporized, driving the equilibrium forward via Le Chatelier’s principle. If the alcohol is not removed, the reverse reaction (ring opening) competes effectively.

Q: Why is Dowtherm A the "Gold Standard" solvent over mineral oil?

A: While mineral oil is cheaper, Dowtherm A (a eutectic mixture of 26.5% biphenyl and 73.5% diphenyl ether) offers superior thermal stability and heat transfer properties.

  • Boiling Point Precision: Dowtherm A boils at ~258°C. This acts as an "internal thermostat," clamping the reaction temperature exactly where cyclization is fastest, preventing thermal runaway that leads to charring.

  • Viscosity: At room temperature, mineral oil is viscous and difficult to wash off the product. Dowtherm A is fluid and soluble in lower-polarity organic solvents, making work-up (filtration) significantly cleaner.

Q: Can I run this reaction "neat" (without solvent)?

A: Only on small scales (<5g) or in Flow Chemistry setups. On a batch scale, running neat is dangerous. The reaction is exothermic; without a solvent heat sink, local hot spots will exceed 300°C, causing rapid polymerization (tar formation) and potential runaway decomposition.

Module 2: Troubleshooting & Optimization (FAQs)

Issue: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Intermolecular Polymerization. Root Cause: The concentration was too high, or the temperature ramp was too slow.

  • The Science: The intermediate has two reactive sites. If the molecules are too close (high concentration), they react with each other (intermolecular) rather than within themselves (intramolecular).

  • The Fix:

    • High Dilution: Maintain a solvent-to-substrate ratio of at least 10:1 (v/w).

    • Dropwise Addition: Do not mix everything and heat. Heat the solvent to 250°C first, then add the substrate dropwise. This ensures every drop of substrate instantly encounters high heat and cyclizes before it can find another substrate molecule to polymerize with.

Issue: "LC-MS shows the intermediate is consumed, but yield is <20%."

Diagnosis: Decarboxylation or Oxidative Degradation. Root Cause: Temperature >280°C or presence of oxygen.

  • The Science: The ester group at the 3-position is thermally labile. Excessive heat causes premature decarboxylation to the 4-hydroxyquinoline (which is often harder to isolate).

  • The Fix:

    • Inert Atmosphere: Strictly use Nitrogen or Argon sparging. Hot organic substrates oxidize rapidly in air.

    • Temperature Cap: Do not exceed 260°C. If using a sand bath, ensure the internal temperature is monitored, not just the bath temperature.

Issue: "The reaction stalls at 50% conversion despite heating for 4 hours."

Diagnosis: Alcohol Inhibition. Root Cause: The ethanol byproduct is refluxing back into the reaction mixture.

  • The Fix: Use a Dean-Stark trap or an open reflux condenser setup that allows the volatile ethanol (b.p. 78°C) to escape while retaining the high-boiling solvent (b.p. ~258°C). If the ethanol remains, the equilibrium prevents completion.

Module 3: Visualization of Pathways & Logic

Figure 1: Mechanistic Pathway & Thermal Requirements

GouldJacobsMechanism cluster_thermal Critical Thermal Zone (250-280°C) Aniline Aniline + EMME (Starting Materials) Intermediate Anilinomethylenemalonate (Intermediate) Aniline->Intermediate Condensation 110°C, -EtOH TS Transition State (High Energy Barrier) Intermediate->TS Heat > 240°C Activation Energy SideProduct Polymer/Tar (Intermolecular Reaction) Intermediate->SideProduct Low Dilution or Slow Heating Product 4-Hydroxyquinoline (Cyclized Product) TS->Product Cyclization -EtOH (Must Remove)

Caption: The Gould-Jacobs pathway highlights the critical divergence between cyclization (green) and polymerization (grey). High temperature and dilution favor the desired pathway.

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected CheckState What is the physical state? Start->CheckState Tar Black Tar / Solid CheckState->Tar Liquid Clear/Brown Liquid CheckState->Liquid Dilution Cause: Concentration too high Action: Increase Solvent 10x Tar->Dilution AddMethod Cause: Slow Heating Action: Use Dropwise Addition to Hot Solvent Tar->AddMethod CheckLCMS Check LC-MS Liquid->CheckLCMS Stalled Stalled (SM remaining) CheckLCMS->Stalled LowYield Low Yield (Decomp) CheckLCMS->LowYield RemoveEtOH Action: Improve Ethanol Removal (Dean-Stark / N2 Sweep) Stalled->RemoveEtOH LowerTemp Action: Reduce Temp < 260°C Check for O2 leaks LowYield->LowerTemp

Caption: Diagnostic logic for resolving common failure modes in high-temperature cyclization.

Module 4: Validated Experimental Protocols

Protocol A: Standard High-Temperature Cyclization (Dowtherm A)

Best for: Scale-up (>10g) and robust reproducibility.

  • Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer, internal thermometer, and a short-path distillation head, charge Dowtherm A (10 mL per 1 g of substrate).

  • Pre-Heating: Heat the solvent to a rolling reflux (~255–258°C). Critical: Ensure the solvent is fully at temperature before adding substrate.

  • Addition: Dissolve the anilinomethylenemalonate intermediate in a minimal amount of warm Dowtherm A or dichloromethane (if necessary for solubility, though DCM will flash off instantly). Add this solution dropwise to the refluxing solvent over 20–30 minutes.

    • Why? This maintains high dilution and ensures immediate thermal shock for cyclization.

  • Reaction: Continue reflux for 30–60 minutes. Monitor the distillation head; ethanol should be collected.

  • Endpoint: Monitor via TLC (or LC-MS). The starting material spot should disappear.

  • Work-up: Cool the mixture to ~50°C. Add a non-polar anti-solvent (e.g., Hexane or Ligroin) to precipitate the product. Filter the solid and wash with hexane to remove residual Dowtherm A.

Protocol B: Microwave-Assisted Optimization

Best for: Rapid screening (mg scale) and difficult substrates.

  • Setup: In a microwave-safe vial (e.g., 10 mL), add the intermediate (200 mg) and Dowtherm A (2 mL).

  • Parameters:

    • Temperature: 250°C

    • Hold Time: 5–15 minutes

    • Absorption: High (Normal)

  • Execution: Irradiate. The rapid dielectric heating prevents the "thermal lag" often responsible for decomposition in oil baths.

  • Note: Watch pressure limits. Ethanol generation builds pressure. Ensure the vial is rated for >20 bar if sealed.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Organic Syntheses. (1946). "4,7-Dichloroquinoline."[3] Organic Syntheses, Coll.[4] Vol. 3, p.272. (Detailed procedure using Dowtherm A).

  • Biotage Application Note AN056. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C." (Modern optimization data).

  • BenchChem Technical Support. "Optimizing reaction conditions for the Gould-Jacobs synthesis." (Troubleshooting tar formation and solvent effects).

  • MDPI. (2025). "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." (Alternative low-temp cyclization methods).

Sources

Technical Support Center: Ethyl 3-Diethylaminoacrylate Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of


-enamino esters in complex synthetic workflows. Ethyl 3-diethylaminoacrylate is a highly versatile building block, particularly in the synthesis of fluorinated heterocycles and blockbuster drugs like fluoroquinolones[1]. However, its dual functional nature—combining an electron-rich enamine with an ester—makes its stability highly dependent on the pH of the reaction environment.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your experiments.

Section 1: Troubleshooting FAQs – Acidic vs. Basic Conditions

Q1: Why does my this compound degrade so rapidly during acidic workups? Mechanistic Causality: this compound is fundamentally unstable in acidic environments. The nitrogen lone pair conjugates with the carbon-carbon double bond, making the


-carbon highly nucleophilic. When exposed to acid, this carbon is rapidly protonated, generating a highly electrophilic iminium intermediate. This intermediate is immediately attacked by ambient water to form a hemiaminal, which subsequently collapses. This cleavage releases diethylamine and yields a 

-keto ester (ethyl formylacetate)[2]. Therefore, acidic hydrolysis actively destroys your starting material, meaning any acidic aqueous workup will severely compromise your yield[2].

Q2: Is the compound more stable in basic conditions, and what are the limits? Mechanistic Causality: Yes,


-enamino esters exhibit significantly higher stability under mild basic conditions compared to acidic ones[2]. In a basic environment, the lack of available protons prevents the formation of the reactive iminium species. Additionally, the inherent resonance stabilization of the enamine system fortifies the molecule against mild nucleophilic attack[3]. Mild basic hydrolysis is often used strategically to isolate stable 

-enamino esters while avoiding degradation[2]. However, caution is required: prolonged exposure to strong aqueous bases (pH > 12) at elevated temperatures will bypass the enamine and attack the ester carbonyl, leading to saponification and the formation of the carboxylate salt.

Q3: How do I prevent degradation during prolonged storage or reaction scale-up? Best Practices: To prevent ambient moisture and trace acids from triggering slow hydrolysis, store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, well-ventilated area[4]. Keep it strictly away from strong acids, strong oxidizing agents, and strong bases[4]. During scale-up, always use anhydrous solvents and employ non-nucleophilic organic bases to scavenge any acid byproducts generated during the reaction[1].

Section 2: Quantitative Stability Profile

To facilitate quick decision-making during experimental design, refer to the comparative stability profile below:

Environmental ConditionPrimary Degradation PathwayRelative Stability / Half-LifeMitigation Strategy
Aqueous Acid (pH < 4) Iminium formation & hydrolysisHighly Unstable (Minutes to Hours)Avoid acidic workups; neutralize immediately.
Neutral (Ambient Moisture) Slow ambient hydrolysisModerate (Days to Weeks)Store under inert gas; use anhydrous solvents.
Mild Base (pH 8–10) None (Resonance stabilized)Highly Stable (Months)Ideal pH range for aqueous extractions[2].
Strong Base (pH > 12) Ester saponificationModerately Unstable (Hours)Avoid prolonged exposure to strong hydroxides.

Section 3: Mechanistic Pathways

Understanding the exact degradation pathway is critical for designing robust experiments. The diagram below illustrates the acid-catalyzed destruction of the enamino ester.

Hydrolysis A This compound (Stable in Base) B Protonated Iminium (Reactive Electrophile) A->B + H+ (Acidic pH) C Hemiaminal Intermediate B->C + H2O D Ethyl Formylacetate + Diethylamine C->D - H+ (Cleavage)

Acid-catalyzed hydrolysis pathway of this compound.

Section 4: Field-Proven Experimental Protocol

Workflow: Anhydrous Condensation with Acid Chlorides A highly sensitive but critical workflow is the condensation of this compound with benzoyl chlorides (e.g., 2,4-dichloro-5-fluorobenzoyl chloride) to form key intermediates for complex pharmaceuticals[1]. This protocol is designed as a self-validating system: the strategic use of temperature control and acid scavenging prevents auto-catalyzed degradation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask equipped with a mechanical stirrer, dissolve 22.75 g of 2,4-dichloro-5-fluorobenzoyl chloride in 80 mL of anhydrous dioxane[1].

  • Temperature Control: Cool the solution in an ice bath to 0–5 °C[1]. Causality: The initial condensation is highly exothermic. Cooling prevents thermal degradation of the sensitive enamine before it can fully react.

  • Reagent Addition: Add 17.1 g of this compound dropwise via an addition funnel[1].

  • Acid Scavenging (Critical Step): Immediately follow with the dropwise addition of 10.5 g of triethylamine[1]. Causality: Triethylamine acts as an in situ acid scavenger, neutralizing the HCl generated during the substitution[1]. Without this, the liberated HCl would protonate the unreacted enamino ester, triggering the acidic hydrolysis pathway.

  • Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 1 hour. Subsequently, heat the mixture to a gentle reflux for 45 minutes to drive the reaction to completion[5].

  • Isolation: Remove the dioxane solvent by vacuum distillation. Take up the oily residue in a biphasic mixture of methylene chloride and water. Separate the phases, extract the aqueous layer with methylene chloride, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo[6].

Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the highly UV-active enamino ester starting material and the formation of a single new, less polar spot indicates successful coupling. If a highly polar spot appears (indicative of the cleaved


-keto ester), it signals that moisture or un-scavenged acid compromised the reaction system.

Workflow Step1 1. Dissolve Acid Chloride in Anhydrous Dioxane Step2 2. Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition: This compound Step2->Step3 Step4 4. Add Triethylamine (Acid Scavenger) Step3->Step4 Step5 5. Reflux & Distill (Product Isolation) Step4->Step5

Step-by-step condensation workflow for this compound.

References

  • Source: benchchem.
  • Source: grokipedia.
  • Source: google.
  • Title: 1,2,4-Trifluoro-5-nitrobenzene | 2105-61-5 - Benchchem (Safety & Handling)
  • Source: nih.
  • Title: United States Patent (19) - Googleapis.

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Technical Support Center: Troubleshooting Low Conversion in Enamino Ester Transamination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for enamino ester transamination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in their experiments. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter.

Section 1: Understanding the Reaction - First Principles

Before diving into troubleshooting, it's crucial to have a solid understanding of the reaction mechanism. Enamino ester formation is a condensation reaction between a β-keto ester and a primary or secondary amine, typically acid-catalyzed. The subsequent transamination is an equilibrium-driven process.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has stalled, and I'm seeing a low conversion of my starting β-keto ester. What are the most common initial checks?

A1: Low conversion is a frequent issue that can often be resolved by systematically evaluating the foundational aspects of your experimental setup.

  • Purity of Starting Materials: Impurities in your β-keto ester or amine can inhibit the catalyst or lead to unwanted side reactions. Verify the purity of your starting materials via NMR or GC-MS and consider purification if necessary. Aldehydes, in particular, are prone to oxidation and may require fresh distillation.

  • Solvent and Reagent Quality: The presence of water is a common culprit in low-yielding enamino ester reactions, as it can lead to the hydrolysis of the enamine intermediate back to the starting materials.[1][2] Ensure all solvents are anhydrous and that reagents have not degraded. Using freshly dried solvents is a critical first step.

  • Inert Atmosphere: For reactions sensitive to air or moisture, confirm that your glassware was properly flame-dried and the reaction was maintained under an inert atmosphere (e.g., nitrogen or argon). Leaks in your setup can introduce contaminants.

  • Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact reaction rates and selectivity.[3] Exothermic reactions, if not properly controlled, can lead to localized heating and the formation of byproducts. Use a calibrated thermometer and a reliable heating or cooling system.

Q2: I suspect my catalyst is the problem. How can I troubleshoot catalyst-related issues?

A2: Catalyst inefficiency or deactivation can be a significant barrier to achieving high conversion.

  • Catalyst Choice: The choice of catalyst is critical and substrate-dependent. A wide range of catalysts, from simple acids like acetic acid to metal catalysts like gold(I) or iron(III) triflate, have been employed.[4][5][6] If you are using a literature procedure, ensure your catalyst is appropriate for your specific substrates.

  • Catalyst Loading: Insufficient catalyst loading will result in a sluggish reaction. Conversely, excessive catalyst can sometimes lead to side reactions. Typical catalyst loadings for metal catalysts are in the range of 1-5 mol%.[7] For acid catalysts, around 10 mol% is often effective.[4]

  • Catalyst Deactivation (Poisoning): Catalysts can be "poisoned" by impurities in the starting materials or solvent. Water and oxygen are common poisons for many metal catalysts.[8] Ensure your reagents and solvents are of high purity and appropriately degassed if necessary.

Section 3: In-depth Troubleshooting - A Deeper Dive

Q3: I've confirmed my reagents and setup are sound, but my conversion is still low. How can I address potential equilibrium limitations?

A3: The transamination reaction is often reversible, and an unfavorable equilibrium can be a major obstacle.[9]

  • Le Châtelier's Principle in Action: To drive the equilibrium towards the product, you can either add an excess of one of the reactants (typically the less expensive amine) or remove a product as it is formed.[10][11][12]

  • Removal of Water: Since water is a byproduct of enamine formation, its removal can significantly shift the equilibrium. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene.[13]

  • Co-product Removal in Biocatalysis: In enzymatic transaminations, the co-product can be removed to shift the equilibrium. For example, if using isopropylamine as the amine donor, the resulting acetone can be removed by evaporation.[9]

Q4: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A4: Byproduct formation directly consumes your starting materials and can complicate purification, leading to lower isolated yields.

  • Hydrolysis of the Enamino Ester: Enamino esters are susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[1][2] This reverts the product back to the starting β-keto ester and amine.

    • Mitigation: Ensure anhydrous reaction conditions. During workup, use cold, saturated sodium bicarbonate solution for neutralization instead of strong bases and minimize the contact time with aqueous layers.[14]

  • Amide Formation: In some cases, the amine can react with the ester functionality of the β-keto ester or the enamino ester product, leading to amide byproducts. This is more prevalent with highly nucleophilic amines and at elevated temperatures.[15]

    • Mitigation: Optimize the reaction temperature; running the reaction at a lower temperature can often favor the desired enamine formation over amide formation.

Section 4: Analytical & Purification Protocols

Protocol 1: Monitoring Reaction Progress by 1H NMR Spectroscopy

Objective: To quantitatively assess the conversion of the β-keto ester to the enamino ester.

Procedure:

  • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at timed intervals.

  • Quench the reaction in the aliquot by diluting it with a suitable deuterated solvent (e.g., CDCl₃).

  • Filter the sample if necessary to remove any solid catalyst.

  • Acquire a 1H NMR spectrum of the sample.

  • Identify characteristic peaks for the starting β-keto ester (e.g., the α-proton) and the enamino ester product (e.g., the vinyl proton).[13][16]

  • Integrate these peaks and calculate the conversion based on the relative integration values.

Protocol 2: General HPLC Method for Reaction Monitoring

Objective: To monitor the disappearance of starting materials and the appearance of the product.

Procedure:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 50 mm x 4.6 mm, 3-µm particle size).[17]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: Acetonitrile

  • Gradient: A broad linear gradient (e.g., 10% to 90% B over 10 minutes) is suitable for initial scouting.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and product have reasonable absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water) before injection.

Purification Strategy: Flash Column Chromatography

Objective: To isolate the pure enamino ester from unreacted starting materials and byproducts.

Stationary Phase: Silica gel.

Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice. The optimal solvent system will depend on the polarity of your specific product and impurities and should be determined by thin-layer chromatography (TLC) first.

Section 5: Data & Diagrams

Table 1: Recommended Catalyst Loading for Enamino Ester Synthesis
Catalyst TypeCatalyst ExampleTypical Loading (mol%)Reference
Acid CatalystAcetic Acid10[4]
Lewis AcidIron(III) Triflate1-5[5]
Gold(I) Catalyst[(PPh₃)AuCl]/AgOTf1[6]
Scandium(III) TriflateSc(OTf)₃5[7]
Diagram 1: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Start Low Conversion Observed InitialChecks Initial Checks: - Purity of Starting Materials - Anhydrous Conditions - Inert Atmosphere - Temperature Control Start->InitialChecks Analysis Analyze Reaction Mixture (NMR, HPLC, TLC) InitialChecks->Analysis Problem Persists EquilibriumIssues Equilibrium Limitations: - Excess of Amine - Removal of Water (Dean-Stark) - Co-product Removal (Enzymatic) Optimization Optimize Reaction Conditions: - Temperature - Reaction Time - Solvent EquilibriumIssues->Optimization CatalystProblems Catalyst Issues: - Incorrect Catalyst Choice - Insufficient Loading - Catalyst Poisoning CatalystProblems->Optimization SideReactions Side Reactions: - Hydrolysis - Amide Formation SideReactions->Optimization Analysis->EquilibriumIssues Incomplete Reaction Analysis->CatalystProblems No Reaction or Slow Rate Analysis->SideReactions Byproducts Observed Success Improved Conversion Optimization->Success

Caption: A decision tree for troubleshooting low conversion.

Diagram 2: General Mechanism of Acid-Catalyzed Enamine Formation

EnamineFormation cluster_0 Acid-Catalyzed Enamine Formation KetoEster β-Keto Ester ProtonatedKeto Protonated Carbonyl KetoEster->ProtonatedKeto + H⁺ Hemiaminal Hemiaminal Intermediate ProtonatedKeto->Hemiaminal + R₂NH Amine Amine (R₂NH) Iminium Iminium Ion Hemiaminal->Iminium - H₂O, + H⁺ Enamine Enamino Ester Iminium->Enamine - H⁺ Water H₂O

Caption: The general mechanism of enamine formation.

References

  • Telzerow, A., Hobisch, M., Müller, M., Schürmann, M., Schwab, H., & Steiner, K. (2019). A co-expression system to shift the equilibrium of transamination reactions toward the synthesis of enantiomerically pure amines. Graz University of Technology.
  • LibreTexts. (2025). 13.3 Shifting Equilibria: Le Châtelier's Principle. In General Chemistry 3e: OER for Inclusive Learning.
  • Maricopa Open Digital Press. (n.d.). 14.3 Shifting Equilibria: Le Châtelier's Principle. In Chemistry Fundamentals.
  • Al-Zaydi, K. M. (2010).
  • Carbode. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Reddit. (2024, June 19). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros.
  • Kouadri, Y., Ouahrani, M. R., Missaoui, B. E., Chebrouk, F., & Gherraf, N. (2015). A Simple and Fast Synthetic Pathway of β-Enamino-Esters by Condensation of β-Keto Ester with Aliphatic and Aromatic Amines in Ethanol. Asian Journal of Chemistry, 27(7), 2527-2530.
  • ResearchGate. (n.d.).
  • OpenStax. (2019, February 14). 13.3 Shifting Equilibria: Le Châtelier's Principle. In Chemistry 2e.
  • Govindh, B., Murthy, Y. L. N., & Sridhar, G. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
  • Harrad, M. A. (2026, February 24). Advanced Catalytic Synthesis of β-Enaminoesters.
  • Azizi, N., & Shirdel, F. (2011). Solvent-free synthesis of β-enamino ketones and esters catalysed by recyclable iron(III)
  • BenchChem. (n.d.).
  • Fülöp, F., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31541-31548.
  • ResearchGate. (n.d.).
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  • Poirier, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.
  • Dong, M. W. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America.
  • PharmaBlock. (2026, February 27).
  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030.
  • Reddy, K. L., & Sharpless, K. B. (2005). Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. The Journal of Organic Chemistry, 70(5), 1803–1806.
  • Peng, Y., & Chen, B. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(3), 2769-2781.
  • OpenStax. (n.d.). 13.3 Shifting Equilibria: Le Châtelier's Principle. In Chemistry.
  • Scheck, R. A., & Francis, M. B. (2008). Optimization of a biomimetic transamination reaction. Journal of the American Chemical Society, 130(36), 12052–12059.
  • Anisimova, N. A., Deiko, L. I., & Eremeev, A. V. (1973). Some transformations of enamino carbonyl compounds. Chemistry of Heterocyclic Compounds, 9(11), 1379-1382.
  • Organic Chemistry Portal. (n.d.). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound.
  • Royal Society of Chemistry. (2021, July 2).
  • Liu, Y., et al. (2021). Improving the Thermostability and Activity of Transaminase From Aspergillus terreus by Charge-Charge Interaction. Frontiers in Bioengineering and Biotechnology, 9, 653926.
  • ResearchGate. (n.d.).
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 166-174.
  • Esteve, C., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 33(11), 586-592.
  • Supelco. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Wang, Z., et al. (2022). Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction.
  • Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube.

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Technical Support Center: Stereoselective β-Amino Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of β-amino acrylates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling E/Z isomerism in their synthetic routes. β-Amino acrylates are crucial building blocks in the synthesis of pharmaceuticals and β-amino acids.[1][2][3] Achieving high stereoselectivity is often a critical challenge. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the E/Z selectivity in β-amino acrylate synthesis?

The E/Z isomerism of β-amino acrylates is primarily governed by the interplay between kinetic and thermodynamic control during the reaction.[4][5][6][7] The key factors to consider are:

  • Reaction Conditions (Acidic vs. Basic): The choice of catalyst, whether an acid or a base, can have a profound impact on the stereochemical outcome. Base-promoted condensation reactions often favor the formation of the E-isomer.[1][8][9] Conversely, acid catalysis can be tuned to selectively produce either the E or Z isomer.[1][8][9]

  • Solvent Choice: The polarity of the solvent plays a crucial role, particularly in acid-catalyzed reactions. Nonpolar solvents can favor the formation of the Z-isomer through effects like hydrogen bonding, while aqueous conditions can promote crystallization of the E-isomer.[9]

  • Temperature and Reaction Time: These parameters determine whether the reaction is under kinetic or thermodynamic control. Lower temperatures and shorter reaction times tend to favor the kinetically preferred product, which is the one formed fastest.[6][7] Higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the more stable thermodynamic product.[6][7]

  • Steric Hindrance: The steric bulk of the substituents on both the amine and the acrylate precursor can influence the transition state energies, thereby affecting the isomer ratio.[10][11] Less sterically hindered pathways are generally favored under kinetic control.[4]

Q2: How can I selectively synthesize the (E)-isomer of a β-amino acrylate?

Achieving high selectivity for the (E)-isomer can be approached through several methods:

  • Base-Promoted Condensation: Utilizing a base catalyst is a reliable method for obtaining the (E)-isomer.[1][8][9] This approach is often straightforward and provides good to excellent selectivity.

  • Acid-Catalyzed Reaction with Crystallization: In some acid-catalyzed systems, the (E)-isomer is less soluble and will crystallize out of the reaction mixture.[1][8] This selectively removes the (E)-isomer from the equilibrium, driving the reaction to favor its formation (Le Chatelier's principle). This can also simplify purification, often avoiding the need for chromatography.[1][8][9]

Q3: My synthesis is yielding a mixture of E/Z isomers. How can I favor the formation of the (Z)-isomer?

Selective synthesis of the (Z)-isomer is often more challenging but can be achieved by carefully controlling the reaction conditions:

  • Acid Catalysis in Nonpolar Solvents: The use of an acid catalyst in a nonpolar solvent is a key strategy.[9] In such an environment, intramolecular hydrogen bonding within the transition state leading to the Z-isomer can be favored, making it the major product.

  • Kinetic Control at Low Temperatures: If the Z-isomer is the kinetically favored product, running the reaction at a low temperature for a shorter duration can increase its proportion in the final mixture.[6][7] It is crucial to monitor the reaction progress to avoid equilibration to the more stable (E)-isomer.

Troubleshooting Guide

Problem 1: My reaction is producing an inseparable mixture of E/Z isomers.

This is a common issue that can often be resolved by adjusting the reaction parameters to favor one isomer significantly over the other, or by employing specific purification techniques.

Troubleshooting Steps:

  • Re-evaluate Your Catalytic System:

    • If you are using an acid catalyst and obtaining a mixture, consider switching to a base-promoted system to favor the (E)-isomer.[1][8][9]

    • Conversely, if a base-catalyzed reaction is not providing the desired selectivity, an acid-catalyzed approach in a nonpolar solvent might favor the (Z)-isomer.[9]

  • Optimize the Solvent:

    • Systematically screen a range of solvents with varying polarities. The equilibrium between the two isomers can be sensitive to the solvent environment.[9]

  • Employ Specialized Purification Techniques:

    • While standard column chromatography can sometimes be challenging, techniques like silver nitrate-impregnated silica gel chromatography can be effective for separating isomers.[12]

    • Supercritical fluid chromatography (SFC) is another powerful technique for separating stereoisomers, including E/Z isomers.[13]

Problem 2: The reaction is not proceeding to completion, or the yield is low.

Low conversion or yield can be attributed to several factors, from reagent quality to suboptimal reaction conditions.

Troubleshooting Steps:

  • Check Reagent Purity: Ensure all starting materials, especially the amine and acrylate precursors, are pure and dry. Moisture can interfere with many of the catalysts used.

  • Increase Catalyst Loading: In some cases, particularly with less reactive substrates, increasing the catalyst concentration can improve the reaction rate and overall yield.

  • Adjust the Temperature: If the reaction is sluggish at room temperature, gentle heating may be necessary. However, be mindful that increasing the temperature can also affect the E/Z selectivity by favoring the thermodynamic product.[6]

  • Consider a Different Synthetic Route: If optimization of the current conditions fails, exploring an alternative synthetic strategy, such as a Michael addition of an amine to an alkyne, might be a viable option.[14]

Problem 3: How do I confidently characterize the stereochemistry of my synthesized β-amino acrylates?

Unambiguous determination of the E/Z configuration is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[15][16][17]

Characterization Protocol:

  • ¹H NMR Spectroscopy:

    • Vicinal Coupling Constants (³J): The magnitude of the coupling constant between the vinylic protons is a reliable indicator of stereochemistry. For the (E)-isomer, the coupling constant is typically larger (around 12-18 Hz) compared to the (Z)-isomer (around 6-12 Hz).[15][16]

    • Chemical Shifts: The chemical shifts of the vinylic protons and the substituents on the double bond can also provide clues, as their electronic environments differ between the two isomers.[15]

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • 2D NOESY/ROESY: These experiments detect through-space interactions between protons that are in close proximity. For the (Z)-isomer, a cross-peak will be observed between protons on the substituents of the double bond that are on the same side. This correlation will be absent in the (E)-isomer.[15][18]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of (Z)-β-Amino Acrylates

This protocol is adapted from methodologies that leverage nonpolar solvents to favor the Z-isomer.[1][8]

  • To a stirred solution of the β-ketoester or a related precursor (1.0 eq) in a nonpolar solvent (e.g., toluene, hexane), add the desired amine (1.1 eq).

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the (Z)-isomer.

Protocol 2: General Procedure for Base-Promoted Synthesis of (E)-β-Amino Acrylates

This protocol provides a general guideline for the synthesis of the thermodynamically favored (E)-isomer.[1][8]

  • In a round-bottom flask, dissolve the β-ketoester or a related precursor (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of a base (e.g., sodium ethoxide, triethylamine, 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • If the product precipitates, it can be collected by filtration. Otherwise, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure (E)-isomer.

Data Presentation

Table 1: Influence of Reaction Conditions on E/Z Selectivity (Illustrative)

CatalystSolventTemperaturePredominant IsomerReference
Acid (e.g., TFA)Acetic AnhydrideRoom TempZ[8]
Acid (e.g., TFA)AqueousRoom TempE (via crystallization)[9]
Base (e.g., DBU)THFRoom TempE[1][8]

Visualizations

reaction_pathway cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_control Control Pathways cluster_products Isomeric Products Ketoester β-Ketoester Acid Acid Catalyst (e.g., TFA) Base Base Catalyst (e.g., DBU) Amine Amine Kinetic Kinetic Control (Low Temp, Short Time) Acid->Kinetic Nonpolar Solvent Thermo Thermodynamic Control (High Temp, Long Time) Base->Thermo Generally E-Selective Solvent Solvent Choice (Polar vs. Nonpolar) Solvent->Kinetic Solvent->Thermo Temp Temperature Temp->Kinetic Temp->Thermo Z_Isomer Z-Isomer Kinetic->Z_Isomer Often Favored E_Isomer E-Isomer Thermo->E_Isomer Often More Stable

Caption: Logical workflow for controlling E/Z isomerism.

troubleshooting_flowchart start Start: Poor E/Z Selectivity q1 Is the desired isomer (E) or (Z)? start->q1 e_path Target: (E)-Isomer q1->e_path E z_path Target: (Z)-Isomer q1->z_path Z e_sol1 Use Base Catalyst (e.g., DBU, NaOEt) e_path->e_sol1 e_sol2 Use Acid Catalyst with Aqueous/Polar Solvent (Promote Crystallization) e_path->e_sol2 z_sol1 Use Acid Catalyst in Nonpolar Solvent (e.g., Toluene) z_path->z_sol1 z_sol2 Run under Kinetic Control (Low Temperature) z_path->z_sol2 re_eval Re-evaluate Results e_sol1->re_eval e_sol2->re_eval z_sol1->re_eval z_sol2->re_eval

Caption: Troubleshooting flowchart for poor E/Z selectivity.

References

  • Pollack, S. R., & Dion, A. (2021). Metal-Free Stereoselective Synthesis of (E)- and (Z)-N-Monosubstituted β-Aminoacrylates via Condensation Reactions of Carbamates. The Journal of Organic Chemistry, 86(17), 11748–11762. [Link]

  • Chen, C.-H., et al. (2020). Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. Organic & Biomolecular Chemistry. [Link]

  • Pollack, S. R., & Dion, A. (2021). Metal-Free Stereoselective Synthesis of (E)- and (Z)-N-Monosubstituted β-Aminoacrylates via Condensation Reactions of Carbamates. The Journal of Organic Chemistry. [Link]

  • Chen, C.-H., et al. (2020). Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. Organic & Biomolecular Chemistry. [Link]

  • Singh, U., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris. [Link]

  • Kaur, N., et al. (2011). Introduction of a clean and promising protocol for the synthesis of β-amino-acrylates and 1,4-benzoheterocycles: an emerging innovation. RSC Publishing. [Link]

  • Anderson, D. G., et al. (2005). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. PMC - NIH. [Link]

  • Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. [Link]

  • Shestakova, T., et al. (2023). One-Pot Synthesis, E-/Z-Equilibrium in Solution of 3-Hetarylaminomethylidenefuran-2(3H)-ones and the Way to Selective Synthesis of the E-Enamines. MDPI. [Link]

  • Reddit. (2024). Enamine Formation Question. r/OrganicChemistry. [Link]

  • Loinaz, I., et al. (2024). Amino-yne Reaction for the Synthesis of Degradable Hydrogels: Study of the Cleavage of β-Aminoacrylate Cross-Links. Macromolecules - ACS Publications. [Link]

  • Pollack, S. R., & Dion, A. (2021). Metal-Free Stereoselective Synthesis of (E)- and (Z)-N-Monosubstituted β-Aminoacrylates via Condensation Reactions of Carbamates. Organic Chemistry Portal. [Link]

  • Anderson, D. G., et al. (2005). Acrylate and amino monomers used to synthesize poly( h -amino ester) library. ResearchGate. [Link]

  • Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press. [Link]

  • Johnson, J. E., et al. (2001). Mechanisms of acid-catalyzed Z/E isomerization of imines. PubMed - NIH. [Link]

  • Johnson, J. E., et al. (2001). Mechanisms of Acid-Catalyzed Z/E Isomerization of Imines. ACS Publications. [Link]

  • Cunillera, A., et al. (2019). Attempted HAM of acrylates in the synthesis of β‐amino esters and our work. ResearchGate. [Link]

  • Luo, S. (2020). Deracemization through photochemical E/Z isomerization of enamines. Tsinghua University Department of Chemistry. [Link]

  • Luo, S. (2020). Deracemization through photochemical E/Z isomerization of enamines | Request PDF. ResearchGate. [Link]

  • Sleebs, B. E., et al. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • Spivey, A. C. (2016). Kinetic vs Thermodynamic Control. Imperial College London. [Link]

  • Wang, Y., et al. (2022). Bond Energies of Enamines. ACS Omega. [Link]

  • Udupa, K. R., & Udupa, S. L. (1998). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry. [Link]

  • Gualandi, A., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. PMC. [Link]

  • Moisă, M. E., et al. (n.d.). STEREOSELECTIVE ENZYMATIC SYNTHESIS OF β-AMINO ACID DERIVATIVES. Babeş-Bolyai University. [Link]

  • Griffith, D. A., & Heathcock, C. H. (1998). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. PubMed. [Link]

  • Chemistry Steps. (2025). Formation of Imines and Enamines. [Link]

  • Wang, S., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. [Link]

  • Al-Dahmos, G., et al. (2025). Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications. ResearchGate. [Link]

  • Forró, E., & Fülöp, F. (2020). Efficient synthesis of new fluorinated β-amino acid enantiomers through lipase-catalyzed hydrolysis. MDPI. [Link]

  • Węglarz, M., et al. (2025). Synthesis of β‐Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N‐Allylation of Halogenated Amides with Morita‐Baylis‐Hillman Carbonates. ResearchGate. [Link]

  • Tsuchiya, K., et al. (2022). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journals. [Link]

  • Cole, J., et al. (2026). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Carbery, D. R. (2012). A Novel Methodology for the Asymmetric Synthesis of beta-Lactams and beta-Amino Acids. The University of Bath's research portal. [Link]

  • Le Fer, G., et al. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Publications. [Link]

  • Brar, A. S., & Singh, G. (2011). Two-dimensional NMR studies of acrylate copolymers. IUPAC. [Link]

Sources

Handling moisture sensitivity of enaminone reagents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability of Enaminone Reagents

Subject: Comprehensive Guide to Moisture Sensitivity, Storage, and Troubleshooting for


-Enaminones.
Author:  Senior Application Scientist, Chemical Synthesis Division.
Date:  October 26, 2023.

Introduction: The Stability Paradox

Enaminones (


-enaminones) are indispensable linchpins in heterocyclic synthesis, serving as precursors for pyridines, pyrimidines, and azoles. However, they present a stability paradox: their reactivity—derived from the "push-pull" electronic conjugation between the amino group and the carbonyl—is exactly what makes them vulnerable.

While often stable solids at room temperature, enaminones are susceptible to hydrolytic reversion . In the presence of ambient moisture and trace acid, the equilibrium shifts back toward the parent 1,3-dicarbonyl and amine. This guide provides the mechanistic understanding and protocols required to maintain reagent integrity.

Module 1: The Science of Sensitivity (Diagnostic)

To handle enaminones effectively, one must understand how they fail. The degradation is not merely "wetness"; it is a chemical transformation driven by acid-catalyzed hydrolysis.

The Mechanism of Failure:

  • Protonation: The

    
    -carbon (alkene) is electron-rich. Trace acid (or even water acting as a proton source over time) protonates this carbon, breaking the conjugation.
    
  • Imine-Iminium Formation: This generates a highly electrophilic iminium species.

  • Nucleophilic Attack: Water attacks the iminium carbon.

  • Collapse: The C-N bond cleaves, releasing the amine and the 1,3-dicarbonyl.

Visualizing the Degradation Pathway:

EnaminoneHydrolysis Enaminone Enaminone (Stable Conjugation) Protonation C-Protonation (Rate Limiting Step) Enaminone->Protonation + H+ (Trace Acid) Iminium Iminium Ion (Electrophilic) Protonation->Iminium Tetrahedral Tetrahedral Intermediate Iminium->Tetrahedral + H2O Products 1,3-Dicarbonyl + Amine Tetrahedral->Products C-N Bond Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway of


-enaminones. Note that water attack (red arrow) is irreversible in non-dehydrating conditions.

Module 2: Storage & Handling (Prevention)

Prevention is cheaper than purification. The following "Gold Standard" storage tiers are based on the kinetic stability of the specific enaminone class.

Table 1: Storage Protocols by Stability Tier

Stability TierCompound CharacteristicsStorage RequirementShelf Life (Est.)
Tier 1 (High) Cyclic enaminones (e.g., dimedone derivatives), Tertiary amines.Desiccator @ RT. Amber glass.12+ Months
Tier 2 (Med) Acyclic secondary enaminones (

).
Fridge (4°C) + Desiccant. Parafilm seal.3–6 Months
Tier 3 (Low) Primary enaminones (

), Simple alkyl chains.
Freezer (-20°C) + Inert Gas. Store under

or Ar.
< 1 Month

Key Handling Rule: Never store enaminones in solution for more than 24 hours unless the solvent is anhydrous and the vessel is sealed under argon. Solution-state hydrolysis is orders of magnitude faster than solid-state degradation [1].

Module 3: Troubleshooting & FAQs (Correction)

This section addresses specific observations reported by users in the field.

Q1: My solid enaminone has turned into a sticky oil or gum. Can I save it?

  • Diagnosis: This is the classic sign of hydrolysis. The "oil" is likely a mixture of the liquid amine (or its salt) and the 1,3-dicarbonyl ketone.

  • Fix:

    • Check the melting point. If it is depressed by >5°C, recrystallization is required.

    • Protocol: Dissolve the gum in a minimum amount of hot anhydrous ethanol or ethyl acetate. If the amine byproduct is volatile, it may be removed under high vacuum before recrystallization.

    • Warning: If the oil is dark/black, oxidative polymerization has occurred. Discard the batch.

Q2: I see "extra peaks" in my proton NMR. Is it wet?

  • Diagnosis: Not necessarily wet, but hydrolyzed.

    • Look for a broad singlet around

      
       10-15 ppm: This indicates the enol form of the liberated 1,3-dicarbonyl.
      
    • Look for sharp signals upfield: These are free amines.

  • Validation: Run a

    
     shake. If the enaminone 
    
    
    
    signal disappears but the "impurity" peaks remain, they are degradation products, not exchangeable protons.

Q3: My reaction yields are inconsistent (30% vs. 85%) using the same reagent batch.

  • Diagnosis: Moisture in the reaction solvent is competing with your nucleophile. Enaminones are "vinylogous amides"; water acts as a competitive nucleophile at the

    
    -carbon.
    
  • Fix: Switch to Standard Schlenk Techniques (see Module 4). The presence of water doesn't just lower yield; it generates 1,3-dicarbonyls which can react with your other reagents to form side products.

Troubleshooting Decision Tree:

Troubleshooting Start Issue Observed State Physical State Change? (Solid -> Oil) Start->State NMR NMR Purity Check State->NMR No Oil Hydrolysis Likely. Is it dark/tarry? State->Oil Yes Peaks Identify Impurity Peaks NMR->Peaks Discard Discard Batch (Polymerization) Oil->Discard Yes (Dark) Recryst Attempt Recrystallization (See Protocol A) Oil->Recryst No (Light Oil) Dicarbonyl Peak @ 10-15ppm? (1,3-Dicarbonyl) Peaks->Dicarbonyl Dry Dry under High Vac (Remove Water/Amine) Dicarbonyl->Dry No (Solvent trap) Purify Chromatography required (Neutral Alumina) Dicarbonyl->Purify Yes (Hydrolysis)

Figure 2: Decision matrix for assessing reagent viability.

Module 4: Experimental Protocols

Protocol A: Restoration of Partially Hydrolyzed Enaminones

Use this when purity is 80-95% but the solid is sticky.

  • Dissolution: Dissolve the crude material in the minimum volume of boiling anhydrous Ethanol or Isopropanol.

    • Note: Do not use aqueous alcohols.

  • Filtration: Hot filter through a glass frit to remove any polymerized insolubles.

  • Crystallization: Allow to cool slowly to Room Temperature (RT), then move to -20°C.

  • Drying: Collect crystals and dry in a vacuum desiccator over

    
     or KOH pellets for 4 hours.
    
    • Why KOH? It absorbs both water and any acidic vapors that catalyze degradation.

Protocol B: Anhydrous Reaction Setup (The "Schlenk" Standard)

Required for Tier 3 stability enaminones.

  • Glassware Prep: Flame-dry the reaction flask under vacuum (0.1 mmHg) and backfill with Argon (x3 cycles).

  • Solvent: Use solvents (e.g., DCM, THF) dried via a solvent purification system (SPS) or distilled over

    
    .
    
    • Verification: Solvent water content must be <50 ppm (Karl Fischer).

  • Addition: Add the solid enaminone against a positive pressure of Argon.

  • Scavenging (Optional): If the reaction tolerates it, add 3Å molecular sieves (activated) directly to the reaction flask to scavenge in-situ moisture.

References

  • Greenhill, J. V. (1977).[1][2] Enaminones. Chemical Society Reviews, 6(3), 277-294. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3] (See Section: Purification of Organic Chemicals). Link

  • Keiko, N. A., et al. (2012).[4] Protonation regioselectivity and rates of hydrolysis of

    
    -piperidino-acrylaldehydes. Tetrahedron Letters, 53(46), 6250-6253.[4] Link[4]
    
  • Sigma-Aldrich Technical Bulletin. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents.[5][6][7]Link

Sources

Topic: Solvents for Recrystallization of Ethyl 3-diethylaminoacrylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Enamino Esters Tier 3 Application Support | Chemical Process Development

Introduction: The "Phase State" Trap

Welcome to the technical support hub for enamino ester purification. If you are accessing this guide, you are likely facing difficulties purifying ethyl 3-diethylaminoacrylate or its substituted derivatives.

CRITICAL DIAGNOSTIC: Before proceeding to solvent selection, you must verify the physical state of your specific target molecule.

  • The Parent Molecule (this compound): This compound has a melting point near or below room temperature (often reported as a liquid or low-melting solid, B.P. ~88°C at 6 mmHg) [1].[1] You cannot recrystallize this at standard room temperature. It requires vacuum distillation .

  • Solid Derivatives (e.g., Aryl-amino acrylates, Gould-Jacobs Intermediates): If you have modified the nitrogen substituents (e.g., replacing a diethyl group with an aniline derivative for quinolone synthesis), these are typically solids with melting points >60°C. These require recrystallization.

This guide covers the recrystallization of solid derivatives and provides a brief redirection for the liquid parent.

Module 1: Solvent Selection Matrix (Solid Derivatives)

For solid derivatives (e.g., ethyl 3-anilinoacrylate or diethyl anilinomethylene malonate), the enamine double bond creates a "push-pull" electronic system. These molecules are polar but lipophilic.

Primary Solvent Systems
System TypeSolvent Pair (Solvent / Anti-solvent)SuitabilityMechanism of Action
Standard Ethanol (EtOH) (Single solvent)HighTemperature Differential: High solubility at reflux (78°C), low at 0°C. Risk: Transesterification if R-groups differ.
Non-Polar Toluene / Hexane HighPolarity Gradient: Toluene solubilizes the lipophilic ethyl groups; Hexane acts as the precipitant. Excellent for removing tarry impurities.
Aprotic Ethyl Acetate / Heptane MediumSafety Profile: Good replacement for benzene/toluene systems. Avoids alcohol-induced side reactions.
High Polarity DMF / Water Low (Specific Use)"Crash" Crystallization: Only for very high-melting, insoluble derivatives (e.g., nitro-substituted).

Expert Insight: Avoid acidic solvents (e.g., acetic acid) unless strictly necessary. Enamino esters are acid-sensitive and readily hydrolyze back to the


-keto ester and amine in the presence of water and acid [2].

Module 2: Troubleshooting "Oiling Out"

The most common ticket we receive regarding these derivatives is: "My product separated as a yellow oil at the bottom of the flask instead of crystals."

This is Limping Crystallization (Liquid-Liquid Phase Separation). It occurs when the solute's melting point is lower than the boiling point of the solvent mixture, or when impurities depress the melting point.

Corrective Protocol: The "Seed & Starve" Method
  • Re-heat the mixture until the oil dissolves completely.

  • Add Solvent: Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation slightly.

  • Cool Slowly: Turn off the heat source but leave the flask in the oil bath to cool exponentially slowly.

  • Seeding: When the temperature reaches ~50°C, add a seed crystal of the pure product.

  • Agitation: If oil droplets form, stir vigorously. This can sometimes force the oil to solidify.

Module 3: Visual Workflow & Decision Logic

The following diagram illustrates the decision logic for purifying these specific acrylate derivatives.

PurificationLogic Start START: Target Molecule Identification CheckState Is the target a Solid (MP > 40°C)? (e.g., Aryl-derivative) Start->CheckState LiquidPath Target is Liquid/Low MP (e.g., Parent this compound) CheckState->LiquidPath No SolidPath Target is Solid CheckState->SolidPath Yes Distill ACTION: Vacuum Distillation (BP ~88°C @ 6mmHg) LiquidPath->Distill SolventChoice Select Solvent System SolidPath->SolventChoice Ethanol System A: Ethanol (95%) (Watch for Transesterification) SolventChoice->Ethanol TolHex System B: Toluene/Hexane (Best for Purity) SolventChoice->TolHex OilingOut ISSUE: Product 'Oils Out'? Ethanol->OilingOut TolHex->OilingOut Remedy REMEDY: Reheat -> Add Good Solvent -> Slow Cool -> Seed at 50°C OilingOut->Remedy Yes Success Pure Crystals OilingOut->Success No Remedy->Success

Figure 1: Decision matrix for purification of aminoacrylate derivatives. Note the bifurcation based on physical state.

Module 4: Frequently Asked Questions (FAQs)

Q1: I used Ethanol for recrystallization, but my yield is low and the mother liquor smells different. Why? A: You likely triggered transesterification . If your derivative is a methyl ester and you recrystallize in ethanol, the solvent can swap with the ester group (Methyl


 Ethyl) under reflux, especially if trace acid is present.
  • Fix: Always match the alcohol solvent to the ester group (e.g., Recrystallize Ethyl esters in Ethanol; Methyl esters in Methanol) or use a non-alcoholic system like Toluene/Hexane.

Q2: My crystals are yellow/orange. Is this normal? A: Enamino esters are conjugated systems and often have a pale yellow color. However, deep orange or red indicates oxidation or polymerization.

  • Fix: Perform the recrystallization under an inert atmosphere (

    
    ). Add 1-2% activated charcoal to the hot solution, stir for 5 minutes, and filter hot through Celite before cooling [3].
    

Q3: Can I use water as an anti-solvent? A: High Risk. While water forces precipitation, enamino esters are susceptible to hydrolysis, reversing the synthesis reaction to release the amine and the


-keto ester.
  • Recommendation: Use Hexane or Heptane as the anti-solvent instead of water.

Module 5: Standard Operating Protocol (SOP)

Protocol: Dual-Solvent Recrystallization of Ethyl 3-Anilinoacrylate Derivatives

  • Preparation: Place crude solid (10g) in a 250mL Erlenmeyer flask. Equip with a magnetic stir bar.

  • Dissolution (Solvent A): Add Toluene (approx. 20-30mL) and heat to 80°C. Add more Toluene in 2mL increments until the solid just dissolves.

    • Self-Validating Step: If the solution is cloudy/dark, perform a hot filtration now.

  • Precipitation (Solvent B): Remove from heat. While still hot, add Hexane dropwise until a persistent turbidity (cloudiness) appears.

  • Clearing: Add 1-2 mL of Toluene to clear the turbidity.

  • Crystallization: Cover the flask with foil (exclude light) and allow it to cool to room temperature undisturbed for 2 hours. Then, move to a 4°C fridge for 1 hour.

  • Collection: Filter crystals via vacuum filtration. Wash with cold Hexane. Dry in a vacuum desiccator (do not heat-dry above 40°C).

References

  • Thermo Scientific Chemicals. (2024).[2] Ethyl 3-(dimethylamino)acrylate Physical Properties. Fisher Scientific. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General Recrystallization Techniques). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3-(dimethylamino)acrylate.[3] Merck KGaA. Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Ethyl 3-diethylaminoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide for the 1H NMR spectrum analysis of Ethyl 3-diethylaminoacrylate , structured for researchers and drug development professionals.

A Publish Comparison Guide for Structural Validation & Isomeric Profiling

Executive Summary & Application Context

This compound (


-enamino ester) is a critical synthetic intermediate used in the construction of nitrogen-containing heterocycles, such as quinolines and pyrimidines, which are ubiquitous in pharmaceutical scaffolds.[1]

This guide provides an authoritative analysis of its 1H NMR spectral signature . Unlike standard spectral libraries, this document focuses on comparative performance , specifically distinguishing the product from:

  • Thermodynamic Isomers: Differentiating the dominant E-isomer from the Z-isomer using coupling constants (

    
    ).[1]
    
  • Synthetic Precursors: Validating conversion from Ethyl Propiolate and Diethylamine.

Experimental Methodology

To ensure reproducibility, the spectral data analyzed below is based on the standard synthesis of this compound via the conjugate addition of diethylamine to ethyl propiolate.

Synthesis & Sample Preparation[1][2]
  • Reaction: Ethyl propiolate (1.0 eq) + Diethylamine (1.0 eq)

    
     this compound.[1]
    
  • Solvent: CDCl

    
     (Deuterated Chloroform) is the standard for analysis due to minimal solvent interaction with the enamine resonance.[2]
    
  • Instrument Frequency: 500 MHz (Recommended for clear resolution of ethyl multiplets).

Workflow Diagram

The following diagram outlines the logical flow for structural verification, highlighting the decision nodes for isomeric assignment.

NMR_Workflow Start Crude Reaction Mixture Check_Alkyne Check 2.8-3.0 ppm (Alkyne C-H) Start->Check_Alkyne Alkyne_Present Incomplete Reaction (Ethyl Propiolate Remaining) Check_Alkyne->Alkyne_Present Signal Detected Alkyne_Absent Reaction Complete Check_Alkyne->Alkyne_Absent Signal Absent Analyze_Olefin Analyze Olefinic Region (4.5 - 7.5 ppm) Alkyne_Absent->Analyze_Olefin Measure_J Measure Coupling Constant (J) of Doublets Analyze_Olefin->Measure_J Isomer_E J ≈ 13.1 Hz (E-Isomer) Major Product Measure_J->Isomer_E Large J (Trans) Isomer_Z J ≈ 7-10 Hz (Z-Isomer) Minor/Trace Measure_J->Isomer_Z Small J (Cis)

Figure 1: Decision tree for NMR-based validation of this compound synthesis.

Spectral Analysis & Assignment

The 1H NMR spectrum of this compound is characterized by two distinct ethyl groups (one ester, one amine) and a highly polarized alkene system.[1]

Chemical Shift Data (CDCl , 500 MHz)

The following table summarizes the authoritative chemical shifts.

PositionProton Type

(ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic

-CH
Olefinic7.46 Doublet (d)1H13.1 Hz Deshielded by N-atom resonance; Trans coupling indicates E-isomer.[1]

-CH
Olefinic4.59 Doublet (d)1H13.1 Hz Shielded by resonance (electron density on

-carbon).[1]
O-CH

Ester Ethyl4.15Quartet (q)2H7.2 HzTypical ethyl ester methylene.[1]
N-CH

Amine Ethyl3.20Quartet (q)4H7.2 HzDeshielded by Nitrogen.[1] May appear broadened due to restricted rotation.[1]
O-CH

C

Ester Methyl1.26Triplet (t)3H7.2 HzTypical ethyl ester methyl.[1]
N-CH

C

Amine Methyl1.15Triplet (t)6H7.2 HzOverlaps with ester methyl; integration confirms 6H count.[1]
Structural Visualization & Shift Mapping[1]

Structure_Map N N Beta_C C(β) N->Beta_C Resonance Resonance Effect: Shields α-H Deshields β-H N->Resonance Alpha_C C(α) Beta_C->Alpha_C Double Bond Beta_H H 7.46 ppm Beta_C->Beta_H Carbonyl C=O Alpha_C->Carbonyl Alpha_H H 4.59 ppm Alpha_C->Alpha_H O_Eth O-Et Carbonyl->O_Eth Et_N Et (3.20 ppm) Et_N->N Resonance->Alpha_H

Figure 2: Chemical shift mapping of the E-isomer. Note the significant shielding of the


-proton (4.59 ppm) due to enamine resonance.

Comparative Performance Analysis

Comparison 1: E-Isomer vs. Z-Isomer

The most critical "performance" metric in the analysis is determining the isomeric ratio. The reaction of secondary amines with propiolates is highly stereoselective for the E-isomer .[2]

FeatureE-Isomer (Trans) Z-Isomer (Cis) Diagnostic Value
Coupling Constant (

)
13.1 - 13.5 Hz 7.0 - 10.0 Hz Primary Differentiator. The large

value confirms the trans arrangement of protons.[1]
Thermodynamics Favored (Steric minimization)Disfavored (Steric clash between

and

)
Z-isomer is rare for tertiary enamines; usually <5% of crude mixture.[1]

-Proton Shift
~7.46 ppm~7.0 - 7.2 ppmZ-isomer

-H is typically slightly upfield compared to E.

Expert Insight: If you observe a minor doublet pair with


 Hz, this indicates the presence of the Z-isomer. However, in the standard synthesis (Ref 1, 2), the product is exclusively or predominantly the E-isomer.[1]
Comparison 2: Product vs. Starting Material (Ethyl Propiolate)

Reaction monitoring requires distinguishing the product from the starting alkyne.

CompoundKey Spectral FeatureChemical Shift (

)
This compound Olefinic Doublets 7.46 (d) & 4.59 (d)
Ethyl Propiolate Alkyne Singlet ~2.95 (s)
Diethylamine Simple Alkyls ~2.6 (q), ~1.1 (t)

Protocol Validation: The disappearance of the singlet at ~2.95 ppm is the definitive marker of reaction completion.

References

  • Reaction & Data Source: Vivelo, C., & Downey, C. W. (2013).[1][2] One-pot reactions of ethyl propiolate. University of Richmond Scholarship Repository.

  • Kinetic Study: Kim, S.-I., Baek, H.-W., & Um, I.-H. (2010).[1] Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines. Bulletin of the Korean Chemical Society.

  • General Enamine Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[1] (General reference for

    
     vs 
    
    
    
    in enamines).

Sources

Characteristic IR carbonyl stretch of ethyl 3-diethylaminoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-diethylaminoacrylate

Executive Summary: The "Push-Pull" Spectroscopic Signature

In the development of heterocyclic intermediates and pharmaceutical synthons, This compound (CAS: 36149-51-6) represents a critical class of "push-pull" alkenes.[1] Unlike standard esters, this molecule exhibits a unique electronic environment where the electron-donating diethylamino group is conjugated to the electron-withdrawing carbonyl through a vinyl bridge.[1]

This guide objectively benchmarks the infrared (IR) carbonyl stretching frequency (


) of this compound against standard aliphatic and 

-unsaturated esters.[1] The data confirms a diagnostic "Red Shift" of approximately 35–55 cm⁻¹ , validating its character as a vinylogous urethane rather than a simple ester.

Mechanistic Analysis: The Vinylogous Urethane Effect

To interpret the IR spectrum correctly, one must understand the causality behind the shifted wavenumber. The carbonyl stretch is a direct proxy for the C=O bond order.

  • Standard Esters: The carbonyl carbon is electron-deficient, maintaining a high bond order (double bond character), resulting in a stiff bond and high frequency (~1740 cm⁻¹).

  • Enamino Esters (The Target): The nitrogen lone pair donates electron density into the

    
    -system. This resonance contribution pushes electron density onto the carbonyl oxygen, significantly increasing the single-bond character of the C=O bond.
    
Figure 1: Resonance Contribution Pathway

The following diagram illustrates the electron delocalization responsible for lowering the vibrational frequency.

Resonance N1 Neutral Form (Et2N-CH=CH-COOEt) N2 Zwitterionic Form (Et2N+=CH-CH=C-O-) N1->N2  Resonance    Delocalization   Result Result: Reduced C=O Bond Order Lower Wavenumber N2->Result  Causality  

Caption: Figure 1. Resonance delocalization pathway showing the transition from the neutral enamino ester to the zwitterionic contributor, directly correlating to the observed IR red shift.

Comparative Data Analysis

The following table provides a direct comparison of the carbonyl stretch frequencies. This data serves as a calibration standard for identifying the product purity and reaction completion.

Table 1: Comparative IR Carbonyl Frequencies (


) 
Compound ClassRepresentative MoleculeStructure

(cm⁻¹)
Shift vs. Saturated
Saturated Ester Ethyl Propionate

1735 – 1750 Reference

-Unsaturated
Ethyl Acrylate

1715 – 1730

~20 cm⁻¹
Enamino Ester This compound

1680 – 1695

~55 cm⁻¹

Key Insight: The band at 1680–1695 cm⁻¹ is the definitive "fingerprint" for this compound.

  • If your spectrum shows a peak >1710 cm⁻¹, the amine addition is incomplete (presence of starting ethyl propiolate or acrylate).

  • If the peak is <1650 cm⁻¹, suspect hydrolysis to the amide or solvent H-bonding effects.

Experimental Protocols

To ensure reproducibility, the following protocols for synthesis and spectroscopic validation are provided. These are self-validating systems: the synthesis yield is confirmed directly by the disappearance of the alkyne/alkene IR stretch and the appearance of the enamine band.

Protocol A: Synthesis of this compound

Based on the Michael addition of diethylamine to ethyl propiolate.[1]

  • Reagents: Ethyl propiolate (1.0 equiv), Diethylamine (1.1 equiv), Ethanol (anhydrous).

  • Setup: 3-neck round bottom flask with internal thermometer and addition funnel.

  • Procedure:

    • Charge flask with ethyl propiolate in ethanol. Cool to 0°C.

    • Add diethylamine dropwise. Caution: Exothermic reaction. Maintain T < 10°C to prevent polymerization.

    • Allow to warm to room temperature and stir for 3.5 hours.

    • Validation Point: Aliquot analysis should show disappearance of the alkyne C

      
      C stretch (~2120 cm⁻¹).
      
  • Workup: Remove solvent under reduced pressure. Distill residue (bp ~88°C at 6 mmHg) to obtain the pale yellow oil.

Protocol B: IR Measurement (ATR Method)

Standard Operating Procedure for Liquid Films.

  • Blanking: Clean the Diamond ATR crystal with isopropanol. Collect a background spectrum (air).

  • Sampling: Place 1 drop of the synthesized oil on the crystal.

  • Acquisition: Scan range 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

  • Analysis:

    • Locate the strongest band in the 1600–1800 region.

    • Pass Criteria: Main peak centroid must be 1685 ± 10 cm⁻¹ .

    • Fail Criteria: Presence of doublet at 1720 cm⁻¹ (unreacted ester).

Figure 2: Experimental Workflow & Logic

Workflow Start Start: Crude Reaction Mixture Step1 IR Analysis (Aliquot) Start->Step1 Decision Check 2120 cm⁻¹ (Alkyne) and 1720 cm⁻¹ (Ester) Step1->Decision Action1 Peaks Present? Continue Stirring Decision->Action1 Yes Action2 Peaks Absent? Proceed to Distillation Decision->Action2 No Action1->Step1 Final Final QC: Confirm Peak @ 1685 cm⁻¹ Action2->Final

Caption: Figure 2. Logic flow for using IR spectroscopy as an in-process control (IPC) tool during synthesis.

Solvent and Substitution Effects[2]

Researchers must account for environmental factors that can shift this band:

  • H-Bonding Solvents (Methanol/Water): Will lower the frequency further (Red shift to ~1675 cm⁻¹) due to stabilization of the zwitterionic resonance form (

    
    ).
    
  • Non-Polar Solvents (Hexane/CCl₄): Will show the band closer to 1695 cm⁻¹.

  • Substitution: Replacing the diethyl group with a pyrrolidine ring (more planar, better donation) will lower the frequency further, while steric bulk (e.g., diisopropyl) may twist the bond, breaking conjugation and raising the frequency back toward 1710 cm⁻¹.

References

  • Synthesis and Properties of Enamino Esters Source: PrepChem.com [1]

  • IR Spectroscopy of Carbonyl Compounds Source: Chemistry LibreTexts

  • Huisgen 1,3-Dipolar Cycloaddition Reviews (Context on Enamino Ester Reactivity) Source: Organic Chemistry Portal [1]

  • Spectroscopic Data of Conjugated Systems Source: NIST WebBook [1]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of Ethyl 3-diethylaminoacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-diethylaminoacrylate (CAS: N/A for specific isomer, generic enamino ester class) represents a critical intermediate in the synthesis of heterocyclic compounds, particularly quinolones and naphthyridines used in drug development. Its mass spectrometric behavior is defined by the interplay between the electron-rich enamine system and the electron-withdrawing ester functionality.

This guide provides a technical analysis of its fragmentation pattern, contrasting it with key structural alternatives to aid researchers in structural elucidation and impurity profiling.

Part 1: Technical Deep Dive – The Product

Compound Profile
  • Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 171.24 g/mol

  • Key Structural Features:

    
    -enamino ester moiety, conjugated system, tertiary amine.
    
Mass Spectrometry Fragmentation Pattern (EI, 70 eV)

The Electron Impact (EI) mass spectrum of this compound is characterized by a distinct odd-electron molecular ion (


) due to the presence of a single nitrogen atom (Nitrogen Rule). The fragmentation is driven by charge localization on the nitrogen atom and resonance stabilization of the resulting cations.
1. Molecular Ion (

)[1]
  • m/z 171: The molecular ion is typically prominent, reflecting the stability of the conjugated enamine system. The lone pair on the nitrogen delocalizes across the double bond to the carbonyl oxygen, stabilizing the radical cation.

2. Primary Fragmentation Pathways[2]
  • Base Peak Candidate (m/z 126): Loss of Ethoxy Group

    
     
    
    • Mechanism: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -cleavage adjacent to the carbonyl group.[3][4]
      
    • Explanation: The bond between the carbonyl carbon and the ethoxy oxygen breaks. The resulting acylium ion (

      
      ) is exceptionally stable due to resonance contribution from the nitrogen lone pair (
      
      
      
      ).
    • Significance: This is the most diagnostic peak for the ester functionality in this conjugated system.

  • Major Fragment (m/z 98): Loss of Carbethoxy Group

    
     
    
    • Mechanism: Cleavage of the

      
       bond.
      
    • Explanation: Loss of the entire ester group (73 Da) yields the diethylaminovinyl cation (

      
      ). This ion is isoelectronic with a stable iminium ion.
      
  • Minor Fragment (m/z 156): Loss of Methyl Radical

    
     
    
    • Mechanism:

      
      -cleavage of the N-ethyl group.
      
    • Explanation: Removal of a methyl radical from one of the ethyl groups attached to the nitrogen. While common in aliphatic amines, this pathway competes with the more favorable ester cleavages in this conjugated system.

  • Rearrangement Ion (m/z 143): McLafferty-like Hydrogen Transfer

    • Mechanism: Loss of ethylene (

      
      ) from the ester ethyl group.
      
    • Explanation: Transfer of a

      
      -hydrogen from the ester ethoxy group to the carbonyl oxygen, followed by elimination of ethylene. This results in the corresponding acrylic acid radical cation.
      

Part 2: Comparative Analysis – Alternatives

To validate the identity of this compound, it is essential to compare its MS signature against structural analogs often present in synthesis matrices.

Comparison 1: vs. Ethyl 3-dimethylaminoacrylate (Structural Analog)
  • Alternative Structure:

    
     (MW 143)
    
  • Performance Difference:

    • Mass Shift: The molecular ion shifts from m/z 171 to m/z 143 (

      
       28 Da), corresponding to the difference between two ethyl vs. two methyl groups.
      
    • Fragment Stability: The dimethyl analog shows a base peak at m/z 98 (

      
      ). The loss of methyl radicals is less favorable in the dimethyl system compared to the ethyl loss in the diethyl system, making the spectrum of the diethyl variant more complex in the low-mass region.
      
    • Diagnostic Utility: The m/z 171 peak is definitive for the diethyl derivative, ruling out transamination impurities where dimethylamine might replace diethylamine.

Comparison 2: vs. Ethyl Acrylate (Precursor/Degradant)
  • Alternative Structure:

    
     (MW 100)
    
  • Performance Difference:

    • Nitrogen Rule: Ethyl acrylate has an even mass (100), whereas the aminoacrylate has an odd mass (171). This is the primary "first-glance" filter.

    • Fragmentation Hardness: Ethyl acrylate fragments extensively to small ions (m/z 55

      
      , m/z 27). It lacks the high-mass stability provided by the nitrogen atom in the aminoacrylate.
      
    • Ionization Efficiency: In ESI (LC-MS), the aminoacrylate protonates readily (

      
      ) due to the basic amine. Ethyl acrylate ionizes poorly in positive mode ESI, requiring different detection settings.
      
Data Summary Table
FeatureThis compound (Product)Ethyl 3-dimethylaminoacrylate (Alternative 1)Ethyl Acrylate (Alternative 2)
Molecular Ion (M+) m/z 171 (Odd, Strong)m/z 143 (Odd, Strong)m/z 100 (Even, Weak)
Base Peak (Typical) m/z 126 (

)
m/z 98 (

)
m/z 55 (

)
Key Loss -45 (Ethoxy), -73 (Carbethoxy)-45 (Ethoxy)-28 (Ethylene), -45 (Ethoxy)
Nitrogen Influence High Resonance StabilizationHigh Resonance StabilizationNone (Less Stable Fragments)

Part 3: Experimental Protocols

Protocol 1: GC-MS Analysis (Standard Identification)

Objective: Obtain reproducible fragmentation patterns for library matching.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Inlet: Split injection (50:1) at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: Electron Impact (EI) at 70 eV, 230°C.[5]

  • Scan Range: m/z 35–350.

Protocol 2: ESI-MS/MS (LC-MS for Impurity Profiling)

Objective: Confirm molecular weight and analyze soft fragmentation.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V.

  • MS/MS: Precursor ion m/z 172.1 (

    
    ).
    
    • Collision Energy: 15–30 eV.

    • Look for product ions: m/z 144 (Loss of ethylene), m/z 126 (Loss of ethanol).

Part 4: Visualization of Fragmentation Pathway

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 171 [Et2N-CH=CH-COOEt]+• Frag_126 Acylium Ion m/z 126 [Et2N-CH=CH-C≡O]+ M_Ion->Frag_126 - OEt• (45 Da) α-cleavage Frag_98 Vinyl Cation m/z 98 [Et2N-CH=CH]+ M_Ion->Frag_98 - COOEt• (73 Da) Inductive Cleavage Frag_156 Methyl Loss m/z 156 [M - CH3]+ M_Ion->Frag_156 - CH3• (15 Da) N-alkyl cleavage Frag_143 Acid Radical Cation m/z 143 [Et2N-CH=CH-COOH]+• M_Ion->Frag_143 - C2H4 (28 Da) McLafferty Rearrangement Frag_126->Frag_98 - CO (28 Da)

Caption: Proposed EI-MS fragmentation pathway for this compound showing major diagnostic ions.

References

  • Jakobsen, H. J., et al. (1966).[6] Studies in mass spectrometry.[7][3][6][8][9][10][11][12][13] Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement and onium ion stability).
  • NIST Mass Spectrometry Data Center. Mass Spectrum of Ethyl 3-dimethylaminoacrylate (Analog). NIST Chemistry WebBook, SRD 69. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Reactivity Profiling of Dialkylamino Acrylates: Dimethylamino vs. Diethylamino Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dialkylaminoethyl acrylates, specifically 2-(dimethylamino)ethyl acrylate (DMAEA) and 2-(diethylamino)ethyl acrylate (DEAEA), are critical functional monomers utilized in the synthesis of stimuli-responsive polymers, water-treatment flocculants, and advanced coatings [[1]](). While both monomers feature a tertiary amine and a polymerizable


-unsaturated carbonyl group, the subtle structural shift from methyl to ethyl substituents on the nitrogen atom fundamentally alters their reactivity profiles. This guide provides an objective, data-driven comparison of their nucleophilicity, quaternization kinetics, and susceptibility to side reactions, equipping researchers with the mechanistic causality needed for precise monomer selection.

Mechanistic Causality: Steric Hindrance vs. Inductive Effects

The reactivity of dialkylamino acrylates is governed by a delicate balance between the inductive (+I) electron-donating effects of the alkyl groups and their spatial steric bulk.

  • Nucleophilicity and Quaternization: The diethylamino group in DEAEA exerts a stronger inductive effect than the dimethylamino group in DMAEA, which theoretically increases the electron density on the nitrogen atom. However, the increased steric hindrance of the ethyl chains severely restricts the accessibility of the nitrogen lone pair. Consequently, DMAEA acts as a superior nucleophile, exhibiting significantly faster reaction rates during quaternization (e.g., with methyl chloride or dimethyl sulfate) to form cationic polymers 1.

  • Michael Addition Susceptibility: DMAEA readily undergoes Michael additions, acting as an

    
    -unsaturated carbonyl compound that reacts with nucleophiles 2. In industrial synthesis and storage, a common side reaction is the oxa-Michael addition, where alcohols (such as methanol or dimethylaminoethanol) add across the double bond 3. The lower steric bulk of DMAEA makes its double bond more susceptible to these conjugate additions compared to DEAEA 4.
    
  • Hydrolytic Stability: In aqueous environments, polyacrylates containing dialkylamino groups are notably susceptible to ester hydrolysis, significantly more so than their methacrylate counterparts 5. The steric shielding provided by the diethylamino group in DEAEA imparts a slight kinetic resistance to ester hydrolysis compared to DMAEA, though both require careful pH control during emulsion polymerization.

G A Dialkylamino Acrylate B Dimethylamino (DMAEA) -CH3 Groups A->B C Diethylamino (DEAEA) -CH2CH3 Groups A->C D Low Steric Hindrance B->D E High Steric Hindrance C->E F Fast Quaternization High Nucleophilicity D->F G Slower Quaternization Reduced Nucleophilicity E->G

Logical flow of steric effects on nucleophilic reactivity in dialkylamino acrylates.

Comparative Reactivity Data

Property2-(Dimethylamino)ethyl acrylate (DMAEA)2-(Diethylamino)ethyl acrylate (DEAEA)
Alkyl Substituent Methyl (-CH3)Ethyl (-CH2CH3)
Steric Hindrance at Nitrogen LowHigh
Relative Nucleophilicity HighModerate to Low
Quaternization Kinetics FastSlow
Oxa-Michael Addition Susceptibility HighLow
Hydrolytic Stability (Polymer Form) Low (Highly susceptible to ester hydrolysis)Moderate (Steric shielding provides slight resistance)

Self-Validating Experimental Protocols

To objectively compare the reactivity of DMAEA and DEAEA, researchers must employ self-validating systems that isolate specific kinetic pathways.

Workflow S1 1. Monomer Purification S2 2. Alkylating Agent Addition (MeI) S1->S2 S3 3. In-Situ 1H-NMR Monitoring S2->S3 S4 4. Kinetic Rate Calculation (k) S3->S4

Step-by-step workflow for in-situ NMR kinetic profiling of quaternization.

Protocol 1: In-Situ ¹H-NMR Kinetic Profiling of Quaternization

Rationale: Quaternization is a primary modification for flocculant synthesis [[1]](). In-situ NMR allows for real-time, non-destructive monitoring of the reaction kinetics without the need for quenching, eliminating sampling errors.

  • Monomer Purification: Pass DMAEA and DEAEA through basic alumina columns to remove phenolic inhibitors (e.g., MEHQ) and trace moisture, which can cause unwanted side reactions and skew kinetic data.

  • Sample Preparation: Prepare equimolar solutions (0.5 M) of the purified monomer and an alkylating agent (e.g., methyl iodide) in anhydrous

    
    .
    
  • NMR Acquisition: Immediately transfer the mixture to an NMR tube. Acquire

    
    -NMR spectra at 298 K every 5 minutes for 2 hours.
    
  • Data Analysis: Track the downfield shift of the

    
     protons adjacent to the amine as they transition from a tertiary to a quaternary state. Calculate the second-order rate constant (
    
    
    
    ) by plotting
    
    
    versus time. DMAEA will yield a significantly steeper slope (higher
    
    
    ) due to its lower steric hindrance.
Protocol 2: Oxa-Michael Addition Susceptibility Assay

Rationale: Quantifying the formation of oxa-Michael adducts is critical for assessing monomer stability and purity during transesterification processes 4 [[3]]().

  • Reaction Setup: Mix 0.1 mol of the acrylate monomer (DMAEA or DEAEA) with 0.5 mol of anhydrous methanol in a sealed reactor.

  • Thermal Incubation: Heat the mixture to 50 °C under a nitrogen atmosphere for 24 hours.

  • GC-FID Quantification: Analyze the reaction mixture using Gas Chromatography with a Flame Ionization Detector (GC-FID). Use a previously validated temperature program to separate the unreacted monomer from the oxa-Michael adduct 3.

  • Validation: The area under the curve (AUC) for the adduct peak will confirm that DMAEA forms conjugate addition byproducts at a higher rate than DEAEA under identical conditions, validating the steric protection offered by the ethyl groups.

References

  • Dimethylaminoethyl acrylate - Wikipedia | wikipedia.org | 2

  • Methyl Acrylate: A Special Acrylic Monomer - Gantrade Corporation | gantrade.com | 4

  • Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate - Doria | doria.fi | 3

  • A comparative study of the stimuli-responsive properties of DMAEA and DMAEMA containing polymers - ResearchGate | researchgate.net | 5

  • US7078560B2 - Method for preparing amino alkyl(meth)acrylates - Google Patents | google.com |1

Sources

HPLC Method for Purity Analysis of Ethyl 3-Diethylaminoacrylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Ethyl 3-diethylaminoacrylate (CAS 924-99-2) is a highly reactive enamine-ester building block, frequently utilized in nucleophilic aromatic substitution reactions for the synthesis of complex fluorinated molecules and quinolone antibiotics [2]. Given its role as a critical intermediate, rigorous purity analysis is paramount to prevent downstream yield losses and impurity carryover.

Historically, chemical suppliers have relied on Gas Chromatography (GC) to certify purities of >99.0% [1]. However, as a Senior Application Scientist, I have observed that the thermal lability of the enamine moiety often leads to analytical artifacts in GC systems. This guide establishes an optimized, self-validating High-Performance Liquid Chromatography (HPLC) method, objectively comparing its performance against traditional GC and standard isocratic HPLC alternatives.

Physicochemical Challenges & Methodological Causality

Developing a robust analytical method requires a deep understanding of the analyte's physicochemical profile. This compound presents two primary chromatographic challenges:

  • Basic Nitrogen Interaction: The diethylamino group is highly basic. In standard silica-based HPLC columns, this basic nitrogen interacts strongly with residual acidic silanols, causing severe peak tailing, shifting retention times, and poor resolution [3].

  • Thermal & Hydrolytic Instability: The compound is prone to E/Z isomerization and thermal degradation at the high temperatures required for GC injection ports. Furthermore, it can hydrolyze in highly basic aqueous environments.

The Causality of the Optimized Solution: To circumvent these issues, we must abandon GC in favor of HPLC. While some trace amine analyses rely on pre-column derivatization to enhance detection and peak shape [4], a direct, underivatized UV-based method is highly preferred for routine intermediate purity testing to maximize throughput. By utilizing an end-capped C18 column combined with a highly acidic mobile phase (0.1% TFA, pH ~2.0) , we fully protonate the basic amine. This ion-suppression strategy masks the residual silanols, eliminating secondary interactions and yielding perfectly symmetrical peaks.

Comparative Performance Analysis

To objectively demonstrate the superiority of the optimized gradient HPLC method, we compared it against the traditional GC-FID approach and a standard isocratic HPLC method (neutral pH).

Table 1: Comparative Analysis of Analytical Modalities for this compound

Analytical ParameterGC-FID (Traditional)Standard C18 HPLC (Isocratic, Neutral)Optimized C18 HPLC (Gradient, Acidic)
Retention Mechanism Boiling point / VolatilityHydrophobic partitioningIon-suppressed hydrophobic
Peak Symmetry (

)
N/A (Thermal degradation)> 2.5 (Severe tailing)1.1 (Excellent)
Isomer Resolution (E/Z) Poor (Isomerization in inlet)< 1.0 (Co-elution)> 2.5 (Baseline resolved)
Degradation Risk High (Thermal artifacting)LowLow
Primary Utility Crude raw material screeningNot recommendedAPI & Intermediate Purity Release

Optimized HPLC Experimental Protocol (Self-Validating System)

A robust protocol must be a self-validating system . This means the analytical sequence integrates continuous performance verification directly into the run. Before any unknown sample is quantified, the system must pass a rigorous System Suitability Test (SST). If the critical pair resolution (


) falls below 2.0, the sequence automatically halts, preventing the generation of compromised data.
Step-by-Step Methodology

1. Reagents & Materials Preparation

  • Mobile Phase A (MP A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water (pH ~2.0). Degas via sonication for 10 minutes.

  • Mobile Phase B (MP B): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

2. Standard & Sample Preparation

  • SST Solution (Self-Validation Standard): Prepare a solution containing 0.5 mg/mL of this compound spiked with 0.05 mg/mL of diethylamine (its primary degradation product) and the Z-isomer.

  • Sample Solution: Accurately weigh 25.0 mg of the intermediate into a 50 mL volumetric flask, dissolve, and make up to volume with the diluent (0.5 mg/mL).

3. Chromatographic Conditions

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent sterically protected, end-capped column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm (capturing the conjugated enamine

    
     transition).
    

4. Gradient Program Why a Gradient? Isocratic elution fails to elute highly retained non-polar synthetic impurities within a reasonable timeframe. This linear gradient ensures polar degradation products are resolved early, while strongly hydrophobic dimeric impurities are flushed from the column.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
10.04060Linear gradient
15.01090Linear gradient
17.01090Column wash
17.1955Return to initial
22.0955Re-equilibration

Validation Data & Results

The optimized method was subjected to ICH Q2(R1) validation guidelines to ensure trustworthiness and reproducibility across different laboratories.

Table 2: Method Validation Summary (Optimized HPLC)

Validation ParameterResult / Acceptance CriteriaStatus
System Suitability (SST) Resolution (

) > 2.0; Tailing Factor < 1.5
PASS
Linearity Range 0.05 – 1.0 mg/mL (

= 0.9998)
PASS
LOD / LOQ 0.01 µg/mL / 0.03 µg/mLPASS
Method Precision (%RSD) 0.45% (n=6 injections)PASS
Accuracy (Recovery) 98.5% – 101.2% across 3 concentration levelsPASS
Robustness Stable across ±0.2 pH and ±2°C column temp variationsPASS

Analytical Workflow & Logic Diagram

The following diagram illustrates the causality and logical progression of the method development, ensuring that every chromatographic parameter directly addresses a specific physicochemical challenge of the analyte.

G N1 Analyte Profiling This compound (Basic Amine, UV Active) N2 Stationary Phase Selection End-capped C18 Column N1->N2 Mitigate Silanol Interactions N3 Mobile Phase Optimization 0.1% TFA Buffer (pH 2.0) N2->N3 Protonate Amine Group N4 Gradient Elution Design Acetonitrile / Water N3->N4 Elute Impurities N5 Self-Validating SST Resolution (Rs) > 2.0 Tailing Factor < 1.5 N4->N5 Confirm System Readiness

Fig 1. HPLC method development workflow and self-validation logic for aminoacrylate intermediates.

References

  • Ruifu Chemical. "Ethyl 3-(Dimethylamino)acrylate CAS 924-99-2 Purity >99.0% (GC)". Ruifu Chemical. [Link]

  • MtoZ Biolabs. "Workflow and Analytical Strategies of HPLC for Amino Acid Determination". MtoZ Biolabs. [Link]

  • PLOS One. "Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols". National Institutes of Health (PMC).[Link]

GC-MS identification of ethyl 3-diethylaminoacrylate impurities

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Identification of Ethyl 3-Diethylaminoacrylate Impurities: A Comparative Column Guide

As a Senior Application Scientist, I approach impurity profiling not merely as a compliance exercise, but as a mechanistic puzzle. This compound (EDAA) is a highly reactive intermediate synthesized via the exothermic conjugate addition of diethylamine to ethyl propiolate[1]. It serves as a critical building block in the synthesis of complex fluorinated aromatics, such as 1,2,4-trifluoro-5-nitrobenzene derivatives, and highly active antibacterial medicaments[2][3].

Because EDAA is utilized in sensitive downstream catalytic processes, profiling its synthetic impurities—specifically unreacted diethylamine, ethyl propiolate, and isomerized byproducts—is paramount. Residual secondary amines can poison transition-metal catalysts, while unreacted propiolates can trigger unwanted side-chain polymerizations. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) column chemistries to establish a self-validating, high-fidelity analytical method for EDAA impurity profiling.

The Mechanistic Challenge: Why Column Chemistry Matters

Analyzing EDAA and its precursors requires an instrument capable of handling volatile, thermally labile, and highly polar analytes. While LC-MS is preferred for heavier active pharmaceutical ingredients, GC-MS coupled with Electron Ionization (EI) remains the gold standard for low-molecular-weight acrylates. EI at 70 eV provides highly reproducible fragmentation, yielding distinct acryloyl and ester cleavage ions essential for structural elucidation[4].

The core analytical challenge lies in the stationary phase. We must resolve highly polar, basic amines (diethylamine) from the acrylate ester without inducing peak tailing or thermal degradation.

  • Non-Polar Phases (e.g., HP-5ms, 5% Phenyl-methylpolysiloxane): These columns operate strictly on boiling-point dispersion. While excellent for the main EDAA peak, they fail mechanistically for volatile amines. Diethylamine interacts with residual active silanol groups on the silica tubing, causing severe peak tailing, shifting retention times, and artificially inflating the Limit of Quantitation (LOQ).

  • Polar Phases (e.g., HP-INNOWax, Polyethylene Glycol / PEG): The hydrogen-bonding capabilities of the PEG phase deactivate the column surface toward amines. For the analysis of volatile acrylic esters and acids, polar stationary phases like HP-INNOWax have been proven to drastically shorten analysis time while maintaining excellent linearity, symmetrical peak shapes, and low detection limits[5].

Quantitative Chromatographic Performance

The following table summarizes the comparative performance of polar versus non-polar column chemistries when analyzing EDAA and its primary synthetic impurities.

AnalyteMW ( g/mol )Target m/z (EI, 70 eV)HP-5ms (Non-Polar) PerformanceHP-INNOWax (Polar) Performance
Diethylamine 73.1458, 73Severe tailing; variable retention timeSharp, symmetrical peak
Ethyl Propiolate 98.1053, 98Acceptable peak shapeExcellent resolution
EDAA (E/Z Isomers) 171.24126, 171High co-elution riskBaseline separation (

)

Self-Validating Experimental Protocol

A robust analytical protocol assumes failure until proven otherwise. By incorporating a non-reactive aprotic diluent, a structurally distinct internal standard, and strict resolution criteria, this workflow continuously proves its own chromatographic integrity before any unknown impurity is quantified.

Step 1: Sample Preparation & Internal Standardization

  • Dilution: Dissolve the crude EDAA sample in anhydrous Ethyl Acetate to a concentration of 1.0 mg/mL.

    • Causality: Aprotic solvents like ethyl acetate prevent transesterification of the acrylate ester in the heated GC inlet—a common, method-induced artifact when using protic solvents like methanol.

  • Internal Standard (ISTD): Spike the sample with Toluene-d8 (10 µg/mL).

    • Causality: Toluene-d8 elutes in a region entirely free of acrylate interference and corrects for any split-injection volume variations.

Step 2: GC Separation Parameters (Optimized for HP-INNOWax)

  • Inlet: 220°C, Split ratio 20:1. (Do not exceed 220°C to prevent thermal degradation of the acrylate).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 2 min)

    
     ramp 15°C/min to 240°C (hold 5 min).
    

Step 3: MS Detection (EI Mode)

  • Ionization: 70 eV.

    • Causality: Standardized energy ensures the resulting fragmentation matches NIST library spectra perfectly, allowing for unambiguous identification of unknown degradation products.

  • Scan Range: m/z 30 to 300.

Step 4: System Suitability Testing (SST)

  • Blank Validation: Inject pure ethyl acetate to confirm the absence of ghost peaks from column bleed or inlet septa.

  • Resolution Check: Inject a standard mix of EDAA E/Z isomers. The system is only deemed valid if the resolution (

    
    ) between the E and Z isomers is > 1.5.
    

Analytical Workflow Visualization

EDAA_GCMS Prep Sample Preparation (EDAA + EtOAc + Toluene-d8) SST System Suitability (Blank & Resolution Check) Prep->SST Internal Std Added Split Column Selection SST->Split Validated System Col_Polar HP-INNOWax (PEG) Optimal for Amines/Acrylates Split->Col_Polar Primary Method Col_NonPolar HP-5ms (Siloxane) Suboptimal (Amine Tailing) Split->Col_NonPolar Comparison Only MS EI-MS Detection (70 eV, m/z 30-300) Col_Polar->MS Col_NonPolar->MS Data Data Deconvolution & Impurity Quantitation MS->Data

Self-validating GC-MS workflow for EDAA impurity analysis comparing column chemistries.

References

  • Title: Synthesis of ethyl 3-(diethylamino)acrylate Source: PrepChem URL: [Link] (Cited as[1])

  • Title: US4699992A - 3-amino-2-benzoylacrylic acid derivatives Source: Google Patents URL: (Cited as[3])

  • Title: Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials Source: SciTePress URL: [Link] (Cited as[5])

  • Title: Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS Source: MDPI URL: [Link] (Cited as[4])

Sources

UV-Vis absorption maxima of beta-amino acrylic esters

Technical Guide: UV-Vis Absorption Maxima of -Amino Acrylic Esters

Executive Summary: The "Push-Pull" Chromophore


Why this matters: For researchers in heterocyclic synthesis (e.g., quinolones) or prodrug design, the UV-Vis profile is not just a characterization tool—it is a probe for electronic delocalization. The position of the absorption maximum (



This guide compares the spectral performance of


Electronic Theory & The Chromophore System

The unique UV-Vis signature of


The Resonance Mechanism

The amino lone pair donates electron density into the alkene, which is accepted by the carbonyl oxygen. This reduces the bond order of the C=C bond and increases the single bond character, lowering the energy gap between the HOMO and LUMO.

Result: A significant bathochromic (red) shift compared to simple acrylates.[1]

PushPullSystemcluster_resonanceResonance ContributionGroundStateGround State(Neutral)TransitionExcitation(π -> π*)GroundState->Transition UV AbsorptionExcitedStateExcited State(Zwitterionic)Transition->ExcitedState Charge TransferStructAN-C=C-C=O(C=C Double Bond)StructBN+=C-C=C-O-(Dipolar Form)StructA->StructB Delocalization

Figure 1: The electronic push-pull mechanism facilitating the bathochromic shift in enamino esters.

Comparative Analysis: Spectral Performance

The following data compares

Table 1: Chromophore Comparison

Solvent: Ethanol/Methanol

Compound ClassGeneral Structure

(nm)

(

)
Electronic Driver
Simple Acrylic Ester

205 – 215 ~10,000Isolated

-unsaturation.

-Amino Acrylic Ester

270 – 295 15,000 – 25,000Strong Push-Pull conjugation.

-Enaminone

305 – 320 >20,000Ketone is a stronger acceptor than Ester.

Key Insight: The replacement of the

+60 to +80 nm shift+20 to +30 nm
Table 2: Substituent Effects on -Amino Acrylic Esters

Base Structure: Ethyl 3-aminoacrylate (

Substituent on NitrogenEffect

Shift
Explanation
Primary (

)
Baseline~270 nmStandard resonance.
Dialkyl (

)
Bathochromic+10–15 nmInductive effect (+I) of alkyl groups stabilizes the cationic nitrogen in the excited state.
Aryl (

)
Variable+5–10 nmPhenyl ring extends conjugation but may twist out of plane (hypsochromic shift) if sterically hindered.

Isomerism: The vs. Diagnostic

One of the most critical applications of UV-Vis for these compounds is distinguishing between geometric isomers.

  • 
    -Isomer (Cis-like):  Capable of forming an intramolecular Hydrogen Bond (IMHB) between the amine N-H and the ester Carbonyl oxygen. This creates a pseudo-six-membered ring.
    
    • Spectral Signature: Often shows a distinct, sharper band. The IMHB stabilizes the ground state.

  • 
    -Isomer (Trans-like):  Cannot form IMHB.
    
    • Spectral Signature: Often blue-shifted (lower wavelength) if steric hindrance forces the system out of planarity, breaking conjugation.

Protocol Tip: In non-polar solvents (e.g., Cyclohexane), the


Solvatochromism[2]

positive solvatochromism
  • Mechanism: The excited state is more polar (zwitterionic) than the ground state.

  • Observation: Increasing solvent polarity (e.g., Hexane

    
     DMSO) stabilizes the excited state more than the ground state, lowering the energy gap.
    
  • Data: A shift of +10 to +20 nm is common when moving from non-polar to highly polar solvents.

Experimental Protocol: Synthesis & Validation

This protocol describes the synthesis of a model compound (Ethyl 3-(butylamino)but-2-enoate) and its spectral validation. This method avoids hazardous solvents, utilizing the reagents themselves [3].

Workflow Diagram

ExperimentalWorkflowReagentsReagents:Ethyl Acetoacetate + ButylamineCatalysisCatalysis:Acetic Acid (0.1 eq)Ultrasound or StirringReagents->CatalysisReactionReaction:Aza-Michael Addition-> Elimination (-H2O)Catalysis->ReactionPurificationPurification:Vacuum Distillation orRecrystallizationReaction->PurificationAnalysisValidation:UV-Vis (EtOH)1H-NMR (CDCl3)Purification->Analysis

Figure 2: Solvent-free synthesis and validation workflow for

Step-by-Step Methodology
  • Stoichiometry: Charge a round-bottom flask with Ethyl Acetoacetate (10 mmol) and the primary amine (10 mmol).

  • Catalysis: Add glacial Acetic Acid (0.1 mmol, 1 mol%) as a catalyst.

    • Note: Acetic acid protonates the carbonyl, making it more electrophilic without hydrolyzing the ester.

  • Reaction:

    • Option A (Standard): Stir at room temperature for 1-4 hours.

    • Option B (Accelerated): Sonicate (Ultrasound bath) for 15-30 minutes [4].

  • Work-up: The reaction generates water. Dissolve the mixture in Ethyl Acetate, wash with brine to remove acetic acid/water, and dry over

    
    .
    
  • Purification: Evaporate solvent. Recrystallize from Ethanol/Hexane or distill under reduced pressure.

  • UV-Vis Measurement:

    • Prepare a

      
       M stock solution in Ethanol.
      
    • Run a baseline scan with pure Ethanol.

    • Scan sample from 200 nm to 400 nm.

    • Expectation:

      
       at ~285 nm.
      

References

  • Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294. Link

  • Li, X., et al. (2012). Efficient Synthesis of

    
    -Enaminones and 
    
    
    -Enaminoesters Catalyzed by Gold(I)/Silver(I) under Solvent-Free Conditions.[2] Molecules, 17(3), 2614-2624. Link
  • Brandt, C. A., et al. (2004).[3] Efficient Synthetic Method for

    
    -Enamino Esters Using Ultrasound. Synthesis, 2004(10), 1557-1558.[3] Link
    
  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link

C13 NMR Chemical Shifts of Enaminone Carbons: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Enaminones (


-enaminones) represent a critical pharmacophore in drug discovery, serving as versatile intermediates for the synthesis of anticonvulsants, anti-inflammatory agents, and heterocyclic scaffolds (e.g., quinolines, pyrazoles). Their unique electronic structure—a conjugated system linking an amino group to a carbonyl through a double bond—creates a "push-pull" electronic environment. This guide provides a definitive analysis of the 

C NMR signatures of enaminones, distinguishing them from structurally related enones and enamines, and offering a robust protocol for stereochemical (

) determination.

The Enaminone Electronic System: The "Push-Pull" Effect

To interpret the


C NMR data correctly, one must understand the underlying electronic distribution. Enaminones exhibit a strong resonance contribution where the nitrogen lone pair donates electron density into the 

-system, significantly shielding the

-carbon and the carbonyl carbon while deshielding the

-carbon.
Mechanism of Electronic Redistribution

The following diagram illustrates the resonance hybrid that dictates the chemical shift values.

push_pull_resonance StructA Neutral Form N-C(β)=C(α)-C=O StructB Zwitterionic Form N⁺=C(β)-C(α)⁻-C=O StructA->StructB N lone pair donation StructC Fully Conjugated N⁺=C(β)-C(α)=C-O⁻ StructB->StructC Delocalization to Oxygen Effect_Beta β-Carbon Deshielded (δ+) High ppm StructC->Effect_Beta Partial + Effect_Alpha α-Carbon Shielded (δ-) Low ppm StructC->Effect_Alpha High e- density Effect_CO Carbonyl Shielded relative to ketones StructC->Effect_CO Single bond character

Figure 1: Resonance contributors in enaminones explaining the specific shielding/deshielding patterns observed in


C NMR.

Comparative C NMR Analysis

The diagnostic power of


C NMR lies in its ability to differentiate enaminones from their precursors (1,3-dicarbonyls) and related conjugated systems. The table below compares the characteristic shifts of enaminones against 

-unsaturated ketones (enones) and enamines.
Table 1: Comparative Chemical Shift Data ( , ppm)
Carbon TypeEnaminone (

)
Enone (

)
Enamine (

)
Mechanistic Insight
Carbonyl (

)
175 – 190 195 – 205N/AEnaminone

is upfield (shielded) vs. enones due to resonance donation from N, reducing the double-bond character of the carbonyl.

-Carbon (

)
90 – 105 120 – 13090 – 100The

-carbon is highly shielded (electron-rich) due to the "push" from Nitrogen. It resonates similarly to enamines but significantly upfield from enones.[1]

-Carbon (

)
150 – 165 140 – 150135 – 145The

-carbon is strongly deshielded (downfield) due to the inductive effect of N and its role as the electron donor in the

-system.

Key Diagnostic Rule:

If the signal for the alkene


-carbon appears above 110 ppm, the system lacks the strong "push-pull" character of a true enaminone, suggesting potential protonation at nitrogen or loss of conjugation.

Stereochemical Determination ( vs. )

Enaminones exist as


 (trans) and 

(cis) isomers. In secondary enaminones (containing an N-H group), the

-isomer
is thermodynamically favored due to an intramolecular hydrogen bond between the N-H and the Carbonyl Oxygen.
The Gamma-Gauche Effect

C NMR is a self-validating tool for stereochemistry via the 

-gauche effect (steric compression).
  • 
    -Isomer:  Substituents on the Nitrogen and the Carbonyl group are on the same side (cis-like). Steric compression causes an upfield shift  (shielding) of the attached alkyl carbons.
    
  • 
    -Isomer:  Substituents are trans. Less steric strain results in relatively downfield shifts .
    
Table 2: Stereochemical Shift Trends
Carbon

-Isomer (Chelated)

-Isomer (Open)
Observation

Lower

(Shielded)
Higher

(Deshielded)
Steric compression in

form shields the

-carbon.
N-Alkyl (

)
Lower

Higher

N-alkyl groups in

-form are spatially closer to the carbonyl, inducing shielding.
Carbonyl (

)
Higher

(Deshielded)
Lower

(Shielded)
Intramolecular H-bonding in

-form deshields the carbonyl carbon.

Experimental Workflow & Decision Tree

To ensure data integrity, follow this standardized workflow for characterizing enaminones.

Protocol: NMR Acquisition
  • Solvent Selection:

    • Standard:

      
        (Chloroform-d).
      
    • For H-bonding studies:DMSO-

      
       . Note that DMSO is a H-bond acceptor and may disrupt the intramolecular H-bond of the 
      
      
      
      -isomer, potentially shifting the equilibrium toward
      
      
      .
  • Concentration: Prepare samples at ~20-30 mg/0.6 mL to ensure adequate signal-to-noise ratio for quaternary carbons (

    
    ).
    
  • Parameters:

    • Pulse Angle:

      
       (ensures relaxation).
      
    • Relaxation Delay (

      
      ): Set to 2-3 seconds . The carbonyl and 
      
      
      
      are often quaternary and require longer relaxation times to integrate quantitatively.
Structural Elucidation Logic

structure_logic Start Acquire 13C NMR (Proton Decoupled) Check_CO Check > 195 ppm? Start->Check_CO Is_Ketone Likely Ketone/Enone (Not Enaminone) Check_CO->Is_Ketone Yes Check_Alpha Check Alkene Region Signal at 90-105 ppm? Check_CO->Check_Alpha No (170-190 ppm) Is_Enaminone Confirmed Enaminone Core Structure Check_Alpha->Is_Enaminone Yes Check_Stereo Stereochemistry Check Compare C=O and N-Alkyl shifts Is_Enaminone->Check_Stereo Result_Z Z-Isomer (C=O > 178 ppm) (N-Alkyl shielded) Check_Stereo->Result_Z Intra-H Bond Result_E E-Isomer (C=O < 178 ppm) (N-Alkyl deshielded) Check_Stereo->Result_E No H-Bond

Figure 2: Decision tree for validating enaminone structure and assigning stereochemistry based on chemical shift thresholds.

Troubleshooting & Solvent Effects[2]

Solvent-Induced Shifts (SIS)

The polarity of the solvent significantly impacts the chemical shifts of the "push-pull" system.

  • Polar Solvents (e.g., DMSO, Methanol): Stabilize the zwitterionic resonance form (

    
    ).
    
    • Effect: The

      
       becomes more shielded  (lower ppm) and 
      
      
      
      becomes more deshielded (higher ppm) as the charge separation is stabilized.
  • Non-Polar Solvents (e.g.,

    
    , 
    
    
    
    ):
    Favor the neutral form.
Common Pitfalls
  • Missing Quaternary Carbons: The

    
     and 
    
    
    
    signals are often weak due to long relaxation times (
    
    
    ) and lack of NOE enhancement. Solution: Increase the number of scans (NS > 512) and relaxation delay (
    
    
    ).
  • Exchange Broadening: If the N-H proton is exchanging rapidly (common in presence of trace acid/water), the adjacent carbons may show line broadening. Solution: Run the spectrum at a lower temperature (e.g., 273 K) to freeze the conformation.

References

  • Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general shift ranges).
  • Zhuo, J. C. (1997). Carbon-13 Chemical Shifts of Enaminones. Magnetic Resonance in Chemistry, 35(5), 311-322. (Detailed analysis of substituent effects).
  • Lacerda, V., et al. (2012). Enaminones: Versatile Intermediates in the Synthesis of Heterocycles. Journal of the Brazilian Chemical Society, 23(1). Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link

Sources

A Senior Application Scientist's Guide to Validating Enamine Formation with TLC Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry, the enamine stands as a cornerstone intermediate, pivotal in the construction of complex molecular architectures through reactions like the Stork enamine alkylation.[1][2] The formation of an enamine from a secondary amine and a carbonyl compound is a fundamental transformation that requires careful monitoring to ensure completion and maximize yield.[3][4] While sophisticated analytical techniques like NMR or GC-MS provide exhaustive data, Thin-Layer Chromatography (TLC) remains an indispensable tool for real-time, qualitative reaction tracking due to its speed, simplicity, and low cost.[5][6]

This guide provides a comprehensive comparison of TLC with other analytical methods and offers a field-proven, self-validating protocol for monitoring enamine formation. We will delve into the causality behind experimental choices, ensuring that researchers can not only execute the protocol but also adapt it to their specific synthetic challenges.

The Chemistry: Understanding Enamine Formation and Polarity Shifts

The reaction between a secondary amine and an aldehyde or ketone proceeds under mild acid catalysis.[3][7] The mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to form a positively charged iminium ion.[8][9] In the final step, a proton is abstracted from the α-carbon, yielding the neutral enamine product.[4][7]

This transformation is accompanied by a significant change in molecular polarity, which is the foundational principle allowing for TLC monitoring.

  • Reactants : The starting materials, a carbonyl compound (e.g., cyclohexanone) and a secondary amine (e.g., pyrrolidine), are relatively polar due to the C=O bond and the N-H bond/lone pair, respectively.

  • Product : The resulting enamine is considerably less polar. The polar carbonyl group is replaced by a less polar carbon-carbon double bond, and the nitrogen's lone pair is delocalized into the π-system.[10]

This decrease in polarity means the enamine product will have a weaker affinity for the polar stationary phase (silica gel) and will travel further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf) value compared to the starting materials.[11]

Mechanism of Enamine Formation

Enamine_Formation Reactants Carbonyl (Ketone/Aldehyde) + Secondary Amine Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Iminium Iminium Ion Carbinolamine->Iminium Dehydration (H₂O loss) [Acid-Catalyzed] Enamine Enamine Product Iminium->Enamine Deprotonation (α-Carbon)

Caption: High-level overview of the enamine formation mechanism.

Experimental Protocol: A Self-Validating TLC Workflow

This protocol is designed to be self-validating through the use of co-spotting, which allows for unambiguous identification of reactants and products on a single plate.[12]

Materials
  • TLC Plates: Silica gel 60 F254

  • TLC Chamber

  • Capillary Spotters

  • Eluent (Mobile Phase): e.g., 20% Ethyl Acetate in Hexanes (This may need optimization)

  • Visualization Agent: Potassium permanganate (KMnO4) stain

  • Reaction mixture, starting ketone/aldehyde, and starting secondary amine.

Workflow for TLC Monitoring

Caption: Step-by-step workflow for monitoring enamine formation using TLC.

Step-by-Step Methodology
  • Eluent Selection : The choice of eluent is critical.[13] For a typical enamine formation from a cyclic ketone, a starting point of 10-30% ethyl acetate in hexanes is effective. The goal is to achieve an Rf for the product between 0.3 and 0.7, with clear separation from the starting materials.[13] If the amine starting material causes streaking, adding 0.5% triethylamine to the eluent can improve the spot shape by neutralizing acidic sites on the silica.[14]

  • Plate Preparation : Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark four lanes for spotting.

  • Spotting :

    • Lane 1 (SM1) : Spot the starting carbonyl compound.

    • Lane 2 (SM2) : Spot the starting secondary amine.

    • Lane 3 (Rxn) : Spot the reaction mixture.

    • Lane 4 (Co-spot) : Spot all three (SM1, SM2, and the reaction mixture) on the same point. This lane is crucial for confirming the identity of the spots in the reaction lane.[14]

  • Development : Place the plate in a covered TLC chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the eluent to ascend via capillary action until it is about 1 cm from the top of the plate.[11][15]

  • Visualization :

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely in a fume hood.

    • Observe the plate under UV light (254 nm). Aromatic reactants or products will appear as dark spots.[16][17]

    • Submerge the plate in a potassium permanganate (KMnO4) stain. KMnO4 is an excellent general-purpose stain that reacts with the C=C bond of the enamine and the oxidizable carbonyl group, typically showing up as yellow-brown spots on a purple background upon gentle heating.[17][18]

Interpreting the Results

The progress of the reaction is determined by observing the changes in the TLC plate over time.

  • t=0 : At the beginning of the reaction, you should see spots corresponding to the starting materials (ketone and amine) in the "Rxn" lane. The enamine product spot will be absent or very faint.

  • As the reaction proceeds : The intensity of the starting material spots in the "Rxn" lane will decrease, while a new spot with a higher Rf value (the less polar enamine) will appear and intensify.

  • Reaction completion : The reaction is considered complete when the limiting starting material spot is no longer visible in the "Rxn" lane.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[15][19]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An idealized TLC progression would look like this:

Time PointTLC Plate ObservationInterpretation
t = 0 Strong spots for starting materials (e.g., Rf = 0.2 for ketone, Rf = 0.1 for amine). No product spot.Reaction has not yet started.
t = 30 min Fainter starting material spots. A new, distinct spot appears at a higher Rf (e.g., Rf = 0.6).Reaction is in progress. Product is forming.
t = 2 hr Starting material spots are very faint or have disappeared. The product spot at Rf = 0.6 is intense.Reaction is nearing or has reached completion.[20]

Comparison with Alternative Analytical Techniques

While TLC is an excellent tool for rapid monitoring, it is primarily qualitative.[21] For quantitative analysis and unambiguous structure confirmation, other techniques are superior.

FeatureThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Rapid, qualitative reaction monitoring & purity assessment.[6]Quantitative analysis, separation of volatile mixtures, mass identification.Unambiguous structure elucidation, quantitative analysis.
Speed Very Fast (5-20 minutes per run).Moderate (15-60 minutes per run).Slow (5-30 minutes per sample, plus workup).
Cost Very Low (pennies per plate).[6][22]High (instrument cost and maintenance).Very High (instrument cost, cryogens).
Ease of Use Simple, minimal training required.[22]Requires specialized training and method development.Requires significant expertise for operation and data interpretation.
Information Provided Rf values (relative polarity), presence of components.Retention time, mass-to-charge ratio, quantification.Detailed molecular structure, connectivity, quantification.
Limitations Non-quantitative, limited resolution, potential for compound decomposition on acidic silica.[21][23]Sample must be volatile and thermally stable. Enamines can sometimes be unstable under GC conditions.Lower sensitivity, requires higher sample concentration, expensive.

Conclusion: An Integrated Approach

For the modern researcher, validating enamine formation is best achieved through a multi-tiered analytical approach. Thin-Layer Chromatography serves as the first line of defense—an invaluable, real-time guide that informs the chemist when to stop the reaction or adjust conditions. Its speed and low cost allow for frequent checkpoints without significant resource expenditure.[5][24] However, its qualitative nature necessitates confirmation by more powerful techniques. Following TLC-indicated completion, a final analysis by NMR is essential for absolute structural confirmation of the enamine product, while GC-MS or LC-MS can provide crucial data on purity and the mass of the final product. By judiciously combining the rapid insights of TLC with the detailed validation from spectroscopic methods, researchers can approach enamine synthesis with confidence and efficiency.

References

  • Wong, S. (n.d.). Monitoring Reactions by TLC. Washington State University, Department of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2025). Enamines – Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Jornet, A. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]

  • Oreate AI. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). Oreate AI Blog. Available at: [Link]

  • (2024). Enamines. Making Molecules. Available at: [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism. Journal of Visualized Experiments. Available at: [Link]

  • (2025). Formation of Imines and Enamines. Chemistry Steps. Available at: [Link]

  • (n.d.). Enamine: Definition, Structure, and Formation Mechanism. Chemistry Learner. Available at: [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Available at: [Link]

  • Crown. (2026). Understanding The Rf Value Chromatography Formula. Crown. Available at: [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Available at: [Link]

  • LibreTexts. (2022). Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Available at: [Link]

  • Veeprho. (2025). Thin Layer Chromatography (TLC) Explained. Available at: [Link]

  • Perreault, H., et al. (1996). Analysis of organic reactions by thin layer chromatography combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Available at: [Link]

  • (n.d.). TLC stains. Available at: [Link]

  • (2011). TLC stains for amines. ChemicalDesk.Com. Available at: [Link]

  • LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2007). Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. Sciforum. Available at: [Link]

  • BYJU'S. (2020). thin-layer chromatography (TLC). Available at: [Link]

  • (n.d.). TLC Stains. Available at: [Link]

  • Hussain, F. H. S. (2022). Answer to "What is the TLC stain for imine formation?". ResearchGate. Available at: [Link]

  • (n.d.). Experiment 8 Part 1 Enamine Reaction. Scribd. Available at: [Link]

  • Chegg. (2022). Solved synthesis of the imine- Report IR and NMR spectra. Available at: [Link]

  • Zhang, X., et al. (2022). Bond Energies of Enamines. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Stork enamine alkylation. Available at: [Link]

  • Reddit. (2024). Synthesis and process control of enamine formation. r/OrganicChemistry. Available at: [Link]

  • Chen, J., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. PMC. Available at: [Link]

  • (2022). Stork Enamine Synthesis. Chemistry Steps. Available at: [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. Iowa State University Department of Chemistry. Available at: [Link]

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Benchmarking ethyl 3-diethylaminoacrylate against triethyl orthoformate methods

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Ethyl 3-Diethylaminoacrylate Against Triethyl Orthoformate in N-Heterocycle Synthesis: A Comprehensive Guide

The construction of highly functionalized N-heterocycles—such as quinolones, pyridones, and pyrimidines—is a cornerstone of modern drug discovery. These core scaffolds are essential for synthesizing blockbuster therapeutics ranging from broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin) to HIV-1 integrase strand transfer inhibitors (e.g., elvitegravir)[1].

To construct the critical enamine intermediate required for final ring closure, synthetic chemists typically rely on one of two benchmarked methodologies: the classical condensation using Triethyl Orthoformate (TEOF) or the direct acylation using This compound (EDAA) (or its dimethyl analogue)[2],[3].

This guide provides an objective, data-driven comparison of these two methodologies, detailing their mechanistic pathways, experimental protocols, and performance metrics to help researchers select the optimal route for their specific pharmaceutical targets.

Mechanistic Pathways & Strategic Divergence

Both methodologies ultimately converge on a common transaminated secondary enamine precursor, which undergoes base-catalyzed or thermal cyclization to form the heterocyclic core. However, their starting materials and intermediate stability profiles differ significantly.

  • The TEOF Pathway (Modified Gould-Jacobs): This route relies on the condensation of an active methylene compound (typically a

    
    -keto ester or malonate) with TEOF in the presence of acetic anhydride. The reaction generates an electrophilic ethoxymethylene intermediate, which subsequently undergoes an addition-elimination reaction with a primary amine to form the enamine[3].
    
  • The EDAA Pathway (Grohe-Heitzer Acylation): This more direct route utilizes a pre-formed enamine, this compound. It reacts directly with an acid chloride (e.g., 2,4-dichloro-5-fluorobenzoyl chloride) via a mild C-acylation. The resulting acylated enamine is then transaminated with a primary amine[2],[4].

SynthesisComparison AC Acid Chloride EDAA This compound (EDAA Method) AC->EDAA Mild Acylation BKE β-Keto Ester TEOF Triethyl Orthoformate (TEOF Method) BKE->TEOF Harsh Condensation IntA Acylated Enamine EDAA->IntA IntB Ethoxymethylene TEOF->IntB Amine Primary Amine (Transamination) IntA->Amine IntB->Amine Precursor Common Enamine Precursor Amine->Precursor Product Quinolone Core Precursor->Product Cyclization

Strategic divergence and convergence in N-heterocycle synthesis using EDAA vs. TEOF.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the critical steps for both methods, emphasizing the causality behind specific experimental choices.

Protocol A: TEOF-Mediated Ethoxymethylene Formation

Context: Synthesis of ethyl 2-(ethoxymethylene)-3-oxo-3-arylpropanoate.

  • Reagent Mixing: In a dry flask, combine the

    
    -keto ester (1.0 eq), Triethyl Orthoformate (1.5 eq), and Acetic Anhydride (1.5 eq)[3].
    
    • Causality: Acetic anhydride is critical; it acts as a chemical scavenger for the ethanol byproduct, driving the equilibrium forward. Without it, the reaction stalls at low conversions.

  • Thermal Activation: Heat the mixture to reflux (approx. 120-130 °C) for 2-4 hours. Alternatively, microwave irradiation at 125 °C can reduce reaction time to minutes[3].

    • Validation: Monitor by TLC (Hexane/EtOAc). The disappearance of the starting

      
      -keto ester and the appearance of a highly UV-active spot indicates the formation of the conjugated ethoxymethylene system.
      
  • Concentration: Remove unreacted TEOF and volatile byproducts (ethyl acetate, acetic acid) under reduced pressure to yield the crude intermediate.

Protocol B: Direct Acylation of this compound (EDAA)

Context: Synthesis of ethyl 3-diethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate, a key fluoroquinolone precursor[2],[4].

  • Cryogenic Setup: Dissolve 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq) in anhydrous dioxane and cool to 0-5 °C in an ice bath[4].

    • Causality: Dioxane is chosen over dichloromethane for its higher boiling point, which is necessary for the subsequent reflux step, while maintaining excellent solubility for all species. The ice bath controls the initial highly exothermic acylation.

  • Enamine Addition: Add EDAA (1.0 eq) dropwise over 15 minutes, followed immediately by Triethylamine (TEA) (1.1 eq)[2].

    • Causality: TEA neutralizes the HCl generated during the C-acylation. Failing to neutralize the acid promptly will lead to the rapid hydrolysis of the sensitive enamine double bond.

  • Thermal Maturation: Stir at room temperature for 1 hour, then heat to reflux (100 °C) for 45 minutes[2].

    • Validation: The reaction mixture will turn cloudy as triethylamine hydrochloride precipitates. Gas chromatography (GC) or TLC will confirm the complete consumption of the acid chloride.

  • Workup: Remove dioxane under vacuum, partition the oily residue between methylene chloride and water to remove the TEA-HCl salt, and concentrate the organic layer[2],[4].

Workflow Step1 1. Cryogenic Setup Cool Dioxane to 0-5°C Step2 2. Reagent Addition Add Acid Chloride Step1->Step2 Step3 3. Enamine Dropwise Add EDAA Reagent Step2->Step3 Step4 4. Base Addition Add Triethylamine (TEA) Step3->Step4 Step5 5. Thermal Maturation Reflux at 100°C for 45 min Step4->Step5 Step6 6. Workup & Extraction Remove TEA-HCl Salt Step5->Step6

Step-by-step experimental workflow for the direct acylation of this compound.

Benchmarking Data: EDAA vs. TEOF

The selection between EDAA and TEOF hinges on precursor availability, scalability, and atom economy. The table below synthesizes comparative experimental data based on standard quinolone syntheses.

MetricThis compound (EDAA)Triethyl Orthoformate (TEOF)
Starting Material Acid Chloride

-Keto Ester / Malonate
Typical Yield (Enamine Step) 85 - 95%70 - 85%
Reaction Temperature 0 °C to 100 °C (Mild)120 °C to 150 °C (Harsh)
Reaction Time 1.5 - 2 hours3 - 6 hours (Thermal)
Byproducts TEA-HCl saltEthanol, Acetic Acid, Ethyl Acetate
Regioselectivity Excellent (Direct C-acylation)Moderate (O-alkylation side reactions possible)
Atom Economy HighLower (requires excess Ac2O and TEOF)

Conclusion & Recommendations

For modern drug development, particularly in the synthesis of complex fluoroquinolones and pyridone-based integrase inhibitors, the This compound (EDAA) method is overwhelmingly superior when the corresponding acid chloride is available[2]. It circumvents the need to synthesize moisture-sensitive


-keto esters, operates under milder conditions, and provides higher overall yields with excellent regiocontrol.

Conversely, the TEOF method remains a viable, cost-effective alternative for early-stage discovery or combinatorial library generation where diverse active methylene compounds are readily available, especially when accelerated by modern microwave irradiation techniques[3].

References

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety , National Institutes of Health (NIH) PMC,[Link]

  • US Patent 4699992A - 3-amino-2-benzoylacrylic acid derivatives, Google P
  • Solvent-Free Synthesis of Quinolone Derivatives , CLOCKSS / Arkivoc,[Link]

Sources

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